tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-(1-amino-2-methylpropan-2-yl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-10-13(17(4,5)11-18)12-8-6-7-9-14(12)19/h6-10H,11,18H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNNTRWRJFJHCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(C)(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90727996 | |
| Record name | tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942148-12-1 | |
| Record name | tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90727996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Sentinel of Synthesis: An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
Introduction: A Molecule of Interest in Modern Drug Discovery
In the landscape of pharmaceutical research and development, indole scaffolds continue to be a cornerstone for the design of novel therapeutic agents due to their versatile biological activities. The strategic functionalization of the indole nucleus allows for the fine-tuning of molecular properties to achieve desired pharmacological profiles. tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate emerges as a significant synthetic intermediate, combining the privileged indole core with a sterically hindered amino side chain. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and modulates its reactivity during synthetic transformations, making it a valuable building block in multi-step syntheses.
This technical guide provides a comprehensive, in-depth analysis of the structural elucidation of this key intermediate. As senior application scientists, we move beyond a mere checklist of analytical techniques. Instead, we delve into the causality behind our experimental choices, demonstrating how a multi-faceted analytical approach provides a self-validating system for structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to unequivocally determine the structure of complex organic molecules.
The Analytical Gauntlet: A Multi-Pronged Approach to Structural Verification
The elucidation of a molecular structure is akin to solving a complex puzzle. Each piece of analytical data provides a unique perspective, and it is only through their synergistic interpretation that a complete and unambiguous picture emerges. For this compound, our strategy integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to scrutinize its atomic connectivity, functional groups, and overall purity.
Caption: Integrated workflow for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy serves as the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For our target molecule, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a proton-by-proton map of the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and spin-spin coupling reveals adjacent, non-equivalent protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-32
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Data Interpretation and Structural Correlation
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | d | 1H | Indole H-7 | The Boc group on the indole nitrogen causes a significant downfield shift of the peri-proton (H-7). |
| ~7.60 | d | 1H | Indole H-4 | Also deshielded by the anisotropic effect of the indole ring system. |
| ~7.55 | s | 1H | Indole H-2 | The proton at the 2-position of an N-Boc protected 3-substituted indole. |
| ~7.30-7.20 | m | 2H | Indole H-5, H-6 | Aromatic protons on the benzene portion of the indole ring. |
| ~2.90 | s | 2H | CH₂-NH₂ | Methylene protons adjacent to the primary amine. |
| ~1.65 | s | 9H | C(CH₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group of the Boc protector, appearing as a characteristic singlet.[1] |
| ~1.30 | s | 6H | C(CH₃)₂ | The six equivalent protons of the gem-dimethyl group on the side chain. |
| (variable) | br s | 2H | NH₂ | The protons of the primary amine, often broad and with a variable chemical shift depending on concentration and solvent. |
Caption: Key proton assignments on the molecular structure.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms and information about their hybridization and electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: As for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on a 100 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Angle: 90 degrees
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: ≥ 1024
-
Decoupling: Proton-decoupled for singlet peaks.
-
Data Interpretation and Structural Correlation
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~149.5 | C=O (Boc) | Carbonyl carbon of the carbamate. |
| ~135.5 | Indole C-7a | Quaternary carbon of the indole ring. |
| ~130.0 | Indole C-3a | Quaternary carbon of the indole ring. |
| ~124.5 | Indole C-5 | Aromatic CH. |
| ~122.5 | Indole C-6 | Aromatic CH. |
| ~122.0 | Indole C-2 | Aromatic CH. |
| ~119.0 | Indole C-3 | Quaternary carbon bearing the side chain. |
| ~115.0 | Indole C-7 | Aromatic CH. |
| ~114.5 | Indole C-4 | Aromatic CH. |
| ~83.5 | C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |
| ~52.0 | C H₂-NH₂ | Methylene carbon adjacent to the amine. |
| ~36.0 | C (CH₃)₂ | Quaternary carbon of the side chain. |
| ~28.0 | C(C H₃)₃ (Boc) | Methyl carbons of the tert-butyl group. |
| ~25.0 | C(C H₃)₂ | Methyl carbons of the gem-dimethyl group. |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Infuse the sample into an ESI-mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Data Interpretation
The molecular formula of the target compound is C₁₇H₂₄N₂O₂. The calculated monoisotopic mass is 302.1838 g/mol .
-
Molecular Ion: The ESI-MS spectrum is expected to show a prominent peak at m/z 303.1911, corresponding to the protonated molecule [M+H]⁺.
-
Key Fragmentation Pathways:
-
Loss of the Boc group: A characteristic fragmentation of N-Boc protected compounds is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). Therefore, fragments at m/z 247 [M+H-56]⁺ and m/z 203 [M+H-100]⁺ are anticipated.
-
Side Chain Cleavage: Cleavage of the C-C bond between the indole ring and the side chain can lead to a fragment corresponding to the N-Boc-3-methylindole cation.
-
Sources
CAS 942148-12-1 spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate (CAS 942148-12-1)
Introduction
This compound, with the CAS registry number 942148-12-1, is a key pharmaceutical intermediate. Its molecular structure, featuring a Boc-protected indole core and a substituted alkyl amine side chain, presents a rich landscape for spectroscopic analysis. This guide provides a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. As a Senior Application Scientist, the following sections are designed to not only present the data but also to offer insights into the experimental rationale and interpretive logic that underpins the structural elucidation of this compound.
Chemical Structure and General Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₇H₂₄N₂O₂
-
Molecular Weight: 288.39 g/mol
-
Structure:
Caption: Molecular Structure of CAS 942148-12-1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For a compound of this complexity, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Data and Interpretation
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | Indole H-4 |
| ~7.65 | s | 1H | Indole H-2 |
| ~7.55 | d | 1H | Indole H-7 |
| ~7.20 | t | 1H | Indole H-6 |
| ~7.10 | t | 1H | Indole H-5 |
| ~2.90 | s | 2H | -CH₂-NH₂ |
| ~1.70 | s | 9H | -C(CH₃)₃ (Boc) |
| ~1.50 | br s | 2H | -NH₂ |
| ~1.35 | s | 6H | -C(CH₃)₂- |
Expertise & Experience: The downfield region (7.0-8.2 ppm) is characteristic of the aromatic protons of the indole ring. The presence of the electron-withdrawing Boc group on the indole nitrogen deshields the adjacent protons, particularly H-4 and H-7. The singlet at ~7.65 ppm is assigned to the H-2 proton, which lacks adjacent proton coupling partners. The methylene protons adjacent to the primary amine appear as a singlet around 2.90 ppm. The large singlet at ~1.70 ppm is the classic signature of the nine equivalent protons of the tert-butyl group of the Boc protecting group. The six protons of the gem-dimethyl group on the side chain appear as a sharp singlet at approximately 1.35 ppm. The broad singlet for the amine protons is due to quadrupole broadening and exchange with residual water in the NMR solvent.
¹³C NMR Spectroscopy: Data and Interpretation
The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~149.5 | Carbonyl C=O (Boc) |
| ~135.0 | Indole C-7a |
| ~130.0 | Indole C-3a |
| ~125.0 | Indole C-2 |
| ~124.0 | Indole C-4 |
| ~122.5 | Indole C-6 |
| ~120.0 | Indole C-5 |
| ~115.0 | Indole C-7 |
| ~114.0 | Indole C-3 |
| ~83.5 | Quaternary C (Boc) |
| ~50.0 | -CH₂-NH₂ |
| ~38.0 | Quaternary C on side chain |
| ~28.5 | -C(CH₃)₃ (Boc) |
| ~25.0 | -C(CH₃)₂- |
Trustworthiness: The assignment of the carbon signals is based on established chemical shift ranges for indole and Boc-protected amines. The downfield carbonyl carbon at ~149.5 ppm is characteristic of the carbamate group. The aromatic region shows the expected eight signals for the indole ring. The quaternary carbon of the Boc group is typically found around 83.5 ppm. The aliphatic carbons of the side chain and the Boc group appear in the upfield region.
Experimental Protocol: NMR Spectroscopy
A self-validating system for NMR data acquisition involves consistent parameter settings and the use of an internal standard.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition time (AQ): ~1-2 seconds.
-
Relaxation delay (D1): 2 seconds.
-
Number of scans (NS): 1024 or more, depending on the sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
IR Spectroscopy: Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3250 | Medium | N-H stretch (primary amine) |
| ~2970-2850 | Strong | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carbamate) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |
| ~1370, ~1390 | Strong | C-H bend (gem-dimethyl and t-butyl) |
| ~1250 | Strong | C-N stretch (aromatic amine) |
| ~1160 | Strong | C-O stretch (carbamate) |
Expertise & Experience: The broad absorption in the 3350-3250 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine. The strong, sharp peaks in the 2970-2850 cm⁻¹ range are due to the C-H stretching of the numerous aliphatic groups. A very strong and prominent absorption at ~1710 cm⁻¹ is indicative of the carbonyl group of the Boc protecting group. The absorptions in the 1600-1470 cm⁻¹ region are typical for the C=C stretching vibrations within the indole aromatic ring. The characteristic bending vibrations for the gem-dimethyl and tert-butyl groups are observed around 1370 and 1390 cm⁻¹.
Experimental Protocol: IR Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or potassium bromide (KBr) pellet method is typically employed.[2][3][4][5]
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Sample Preparation (KBr Pellet):
-
Data Acquisition:
-
Place the sample (ATR or KBr pellet) in the IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Mass Spectrometry: Data and Interpretation
For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.[6]
-
[M+H]⁺: m/z 289.1965 (calculated for C₁₇H₂₅N₂O₂⁺)
-
Major Fragments:
-
m/z 233.1754: Loss of isobutylene (56 Da) from the Boc group.
-
m/z 189.1386: Loss of the Boc group (100 Da).
-
m/z 130.0651: Cleavage of the side chain, corresponding to the indole moiety.
-
Trustworthiness: The observation of the protonated molecule [M+H]⁺ at m/z 289 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the known behavior of Boc-protected amines. The loss of isobutylene is a characteristic fragmentation of the tert-butyl carbamate group. Subsequent loss of CO₂ would lead to the deprotected amine.
Caption: Proposed ESI-MS Fragmentation Pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
-
ESI-MS Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (N₂): Flow rate appropriate for stable spray.
-
Drying Gas (N₂): Temperature of 250-350 °C.
-
Mass Range: m/z 50-500.
-
Conclusion
The collective application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound (CAS 942148-12-1). Each technique offers complementary information, and together they form a self-validating system for structural elucidation, which is crucial in the context of pharmaceutical development and quality control.
References
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Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved from [Link]
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NMR Facility - Chemistry Department, University of Missouri. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]
-
Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]
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PubMed. (2017, January 13). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
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Wipf Group, University of Pittsburgh. (n.d.). IR SOP.pdf. Retrieved from [Link]
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Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
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- 1. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
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- 4. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
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- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
Foreword: From Structural Analogy to Mechanistic Insight
To the dedicated researcher, scientist, and drug development professional, this guide serves as a comprehensive roadmap for investigating the pharmacological potential of this compound. While this specific molecule is currently cataloged primarily as a pharmaceutical intermediate, its core indole scaffold is a wellspring of diverse and potent biological activities.[1][2][3][4][5] This document provides the foundational knowledge and detailed experimental frameworks necessary to transition this compound from a synthetic building block to a characterized pharmacological agent.
Our approach is rooted in the principle of structural analogy. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates with applications in oncology, neurodegenerative diseases, and inflammatory conditions.[1][4][6] By understanding the established mechanisms of action of various indole derivatives, we can formulate a robust hypothesis for the biological role of our target compound and design a rigorous, self-validating experimental cascade to elucidate its specific molecular interactions and cellular effects.
This guide is structured to empower your research with both theoretical grounding and practical, actionable protocols. We will first explore the rich pharmacology of the indole class, then propose a putative mechanism of action for this compound, and finally, provide detailed methodologies to systematically test this hypothesis.
Part 1: The Indole Scaffold - A Privileged Motif in Pharmacology
The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[2] Its structural versatility and ability to interact with a multitude of biological targets have led to the development of a wide array of therapeutic agents.[1][3]
Key Therapeutic Areas for Indole Derivatives:
-
Oncology: Indole-containing compounds have demonstrated significant anticancer properties.[1][3] These effects are often mediated through the inhibition of critical cellular processes. For instance, some derivatives act as potent kinase inhibitors , targeting enzymes like cyclin-dependent kinases (CDKs), tyrosine kinases (TKs), and PI3K, thereby disrupting cell cycle progression and signaling pathways essential for tumor growth.[7][8][9][10] Others function as tubulin polymerization inhibitors , interfering with microtubule dynamics, which is crucial for mitosis in rapidly dividing cancer cells.[11][12][13]
-
Neurodegenerative Diseases: The indole scaffold is also central to the development of agents targeting neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[6][14][15] Their mechanisms in this context often involve antioxidant effects, inhibition of protein aggregation (e.g., amyloid-beta and alpha-synuclein), and modulation of key enzymes like monoamine oxidases.[6][15][16]
-
Inflammatory Conditions: Certain indole derivatives exhibit potent anti-inflammatory properties by modulating pathways such as NF-κB and COX-2.[1]
Given this landscape, a logical starting point for investigating this compound is to hypothesize its involvement in one of these well-established mechanistic classes.
Part 2: A Proposed Mechanism of Action for this compound
Based on the structural features of this compound, we can posit a primary hypothesis for its mechanism of action. The presence of the indole core, coupled with a flexible aminoalkyl side chain, suggests potential interactions with ATP-binding pockets of kinases or the colchicine-binding site of tubulin.
Primary Hypothesis: this compound acts as an inhibitor of a specific protein kinase involved in oncogenic signaling pathways.
This hypothesis is based on the extensive literature demonstrating that substituted indoles are a rich source of kinase inhibitors.[7][8][9][10] The side chain at the 3-position of the indole ring can be readily accommodated in the active sites of various kinases, leading to competitive inhibition.
To visually represent this proposed mechanism, the following signaling pathway diagram illustrates a hypothetical scenario where our compound inhibits a key kinase, leading to downstream anti-proliferative effects.
Caption: Proposed signaling pathway inhibition.
Part 3: An Experimental Workflow for Mechanism of Action Elucidation
A systematic and multi-faceted experimental approach is required to rigorously test our hypothesis. The following workflow is designed to first screen for broad biological activity and then progressively narrow down the specific molecular target and mechanism.
Caption: Experimental workflow for mechanism of action.
Phase 1: In Vitro Screening
1.1 Cell Viability Assays
The initial step is to determine if the compound exhibits cytotoxic or anti-proliferative effects against a panel of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
| Cell Line | IC50 (µM) |
| MCF-7 | Hypothetical Data |
| A549 | Hypothetical Data |
| HCT116 | Hypothetical Data |
1.2 Broad Kinase Panel Screen
If the compound shows significant cytotoxicity, a broad kinase panel screen is the next logical step to identify potential kinase targets.
Protocol: Kinase Inhibitor Screening Assay [19][20][21]
-
Assay Principle: Utilize a commercially available kinase screening service that employs methods like TR-FRET or radiometric assays to measure the inhibitory activity of the compound against a large panel of kinases (e.g., >300 kinases).[22]
-
Compound Submission: Submit the compound at a concentration of 1-10 µM for single-point screening.
-
Data Analysis: The service will provide a report detailing the percentage of inhibition for each kinase in the panel.
1.3 Tubulin Polymerization Assay
As a parallel investigation, it is prudent to assess the compound's effect on tubulin polymerization.
Protocol: Fluorescence-Based Tubulin Polymerization Assay [23][24][25]
-
Reaction Setup: In a 96-well plate, combine purified tubulin, a fluorescent reporter that binds to polymerized microtubules, and GTP-containing buffer.
-
Compound Addition: Add the test compound at various concentrations. Include positive (paclitaxel) and negative (nocodazole) controls.
-
Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in fluorescence over time using a microplate reader.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves.[23]
Phase 2: Target Validation
2.1 IC50 Determination for Hit Kinases
For any "hits" identified in the kinase screen, the next step is to determine the precise inhibitory potency.
Protocol: In Vitro Kinase Assay for IC50 Determination [26]
-
Assay Setup: For each hit kinase, set up a reaction with the purified enzyme, its specific substrate, and [γ-³²P]-ATP.
-
Inhibitor Titration: Add the compound in a series of dilutions.
-
Reaction and Detection: Allow the kinase reaction to proceed, then measure the incorporation of the radiolabel into the substrate.
-
Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Phase 3: Cellular and In Vivo Characterization
3.1 In Vivo Xenograft Model
To evaluate the in vivo efficacy of the compound, a human tumor xenograft model is employed.[27][28][29][30]
Protocol: Subcutaneous Xenograft Model [27][28]
-
Cell Implantation: Subcutaneously inject a human cancer cell line (identified as sensitive in Phase 1) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into vehicle control and treatment groups. Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
| Treatment Group | Mean Tumor Volume (mm³) |
| Vehicle Control | Hypothetical Data |
| Compound X (dose 1) | Hypothetical Data |
| Compound X (dose 2) | Hypothetical Data |
Conclusion
This technical guide provides a comprehensive framework for elucidating the mechanism of action of this compound. By leveraging the known pharmacology of the indole scaffold and employing a systematic, multi-phase experimental approach, researchers can effectively characterize the biological activity of this compound. The proposed workflow, from broad in vitro screening to in vivo efficacy studies, is designed to provide a clear and definitive understanding of its therapeutic potential. The successful execution of these protocols will not only reveal the specific molecular targets and pathways modulated by this compound but also pave the way for its potential development as a novel therapeutic agent.
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]
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The Architectural Versatility of Substituted Indole Carboxylates: A Technical Guide to Their Diverse Biological Activities
Abstract
The indole nucleus, a privileged scaffold in medicinal chemistry, consistently serves as a foundational structural motif in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties and geometric configuration allow for diverse interactions with a wide array of biological targets.[2] This technical guide provides an in-depth exploration of the biological activities of substituted indole carboxylates, a prominent class of indole derivatives. We will dissect the intricate relationship between chemical structure and biological function, offering insights into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the field but also detailed experimental protocols and mechanistic insights to guide future research and development endeavors.
The Indole Carboxylate Scaffold: A Privileged Foundation for Drug Discovery
The indole ring system, an bicyclic aromatic heterocycle, is a cornerstone of numerous natural products and synthetic molecules with significant therapeutic value.[1][2] The presence of the nitrogen-containing pyrrole ring fused to a benzene ring imparts a unique electronic distribution, rendering it capable of engaging in various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules.[2] The addition of a carboxylate group, and further substitutions on the indole core, dramatically expands the chemical space and allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The synthesis of substituted indole carboxylates can be achieved through various methodologies, including the Fischer, Reissert, and Madelung indole syntheses, often followed by functional group manipulations to introduce desired substituents.[3][4][5] Modern catalytic methods, such as copper-catalyzed intramolecular amination and palladium-catalyzed cyclization reactions, have provided efficient routes to a diverse library of these compounds.[3][6]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted indole carboxylates have emerged as a promising class of anticancer agents, demonstrating the ability to interfere with various cancer-associated pathways.[7][8] Their mechanisms of action are diverse and often pleiotropic, targeting multiple facets of cancer progression.
Mechanisms of Anticancer Action
Indole derivatives exert their anticancer effects through several key mechanisms:
-
Disruption of Microtubule Dynamics: Certain indole compounds, akin to the well-known Vinca alkaloids, can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8]
-
Inhibition of Protein Kinases: Many indole-based molecules act as inhibitors of protein kinases, which are crucial enzymes in signaling pathways that regulate cell growth, proliferation, and survival.[8][9] The PI3K/Akt/mTOR signaling pathway is a notable target for many indole compounds.[10][11][12]
-
Induction of Apoptosis: Substituted indole carboxylates can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[7] This can involve the modulation of apoptosis-associated proteins like Bax and p53.[7]
-
Inhibition of Topoisomerases: These enzymes are essential for DNA replication and repair. Indole derivatives can inhibit their function, leading to DNA damage and cell death.[7]
-
Modulation of Transcription Factors: Indole compounds can influence the activity of transcription factors such as NF-κB, which plays a critical role in inflammation, immunity, and cancer.[10][12]
Structure-Activity Relationships (SAR) in Anticancer Indole Carboxylates
The anticancer potency of indole carboxylates is highly dependent on the nature and position of substituents on the indole ring and the carboxylate moiety.
| Substitution Position | Substituent Type | Effect on Anticancer Activity | References |
| N1-position | Alkyl, Aryl | Can influence binding affinity and selectivity. | [6] |
| C2-position | Carboxamide | Often crucial for activity, with variations impacting potency. | [13][14][15][16] |
| C3-position | Alkyl, Aryl, Heteroaryl | Significantly impacts biological activity and target specificity.[13][14][15][17] | [13][14][15][17] |
| C5-position | Halogens (Cl, F) | Can enhance potency.[14][15] | [14][15] |
| Carboxylate Moiety | Ester, Amide | Modifications can alter solubility, cell permeability, and target engagement. | [18] |
This table provides a generalized summary. Specific SAR is highly dependent on the cancer cell line and the specific molecular target.
Experimental Workflow: Evaluating Anticancer Activity
A robust evaluation of the anticancer potential of novel substituted indole carboxylates involves a multi-step process, progressing from in vitro to in vivo models.[19][20]
Caption: Mechanism of indole carboxylates as MBL inhibitors.
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [21][22] Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Substituted indole carboxylate compounds
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the indole carboxylate compounds in CAMHB in a 96-well plate.
-
Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Antiviral Indole Carboxylates
Several indole-2-carboxylate derivatives have been shown to possess broad-spectrum antiviral activity against both DNA and RNA viruses, including influenza virus and Coxsackie B3 virus. [23][24]Some indole derivatives have also been investigated as potential inhibitors of HIV-1 integrase and for activity against SARS-CoV-2. [25][26][27] Mechanism of Action: The precise antiviral mechanisms can vary. For influenza, some compounds may interfere with viral entry or replication processes. For HIV-1, indole-2-carboxylic acids have been shown to chelate Mg²⁺ ions in the active site of the integrase enzyme, thereby inhibiting its strand transfer activity. [26]
Anti-inflammatory Properties
Indole derivatives, most notably Indomethacin, are well-established non-steroidal anti-inflammatory drugs (NSAIDs). [1][8]The anti-inflammatory effects of substituted indole carboxylates often stem from their ability to modulate key inflammatory pathways.
Mechanism of Action:
-
COX Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. [1]* mPGES-1 Inhibition: Some benzo[g]indole-3-carboxylates are potent inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1), an enzyme downstream of COX that is specifically involved in the production of the pro-inflammatory prostaglandin E₂. [28]* Modulation of Inflammatory Signaling: Indole-3-carboxaldehyde, a tryptophan metabolite, has been shown to inhibit the inflammatory response in macrophages by suppressing the activation of the NLRP3 inflammasome. [29][30]
Caption: Inhibition of the prostaglandin synthesis pathway by indole carboxylates.
Conclusion and Future Perspectives
Substituted indole carboxylates represent a remarkably versatile and privileged scaffold in medicinal chemistry. Their ability to interact with a wide range of biological targets has led to the development of compounds with potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds immense promise for the discovery of novel therapeutics to address unmet medical needs. Future research should focus on optimizing the selectivity and pharmacokinetic profiles of these compounds to enhance their efficacy and minimize potential side effects. The integration of computational modeling with traditional synthetic and biological evaluation will undoubtedly accelerate the journey of these promising molecules from the laboratory to the clinic.
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An In-Depth Technical Guide to the In Vitro Screening of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
Executive Summary
This guide provides a comprehensive framework for the initial in vitro screening of the novel chemical entity, tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with diverse biological activities, including anticancer and neurological applications.[1] The subject compound, a synthetic intermediate, presents a unique substitution pattern that warrants a broad yet systematic investigation to uncover its therapeutic potential.[2][3] We outline a tiered screening cascade designed to efficiently profile the compound's bioactivity, beginning with broad phenotypic screening and progressing to specific target-based assays. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental decision to ensure a robust and logical evaluation.
Part 1: Compound Analysis and Strategic Rationale
Structural and Physicochemical Profile
The molecule of interest, this compound, possesses several key features that inform a logical screening strategy:
-
Indole Core: A well-established pharmacophore known to interact with a wide range of biological targets.[1]
-
Boc-Protected Indole Nitrogen: The tert-butyloxycarbonyl (Boc) group at the N1 position increases lipophilicity and removes the hydrogen bond donor capability of the indole nitrogen. This modification can significantly alter the binding profile compared to unsubstituted indoles and suggests the compound may be a synthetic precursor or a molecule designed to cross cellular membranes effectively.[4][5]
-
Substituted Aminoalkyl Side Chain: The 1-amino-2-methylpropan-2-yl group at the C3 position provides a primary amine, a critical functional group for forming salt bridges or hydrogen bonds with target proteins. Its bulky nature creates specific steric demands that can drive binding selectivity.
The Rationale for a Tiered Screening Approach
Given that this compound is a novel chemical entity, a broad, multi-pronged screening approach is necessary to maximize the probability of identifying relevant biological activity. A tiered cascade is the most resource-efficient strategy. It begins with high-throughput, cost-effective assays that cast a wide net (phenotypic screening) and then uses the resulting data to guide more focused, mechanistic investigations (target-based screening). This approach prevents premature specialization on a hypothesized target that may be incorrect, ensuring that unexpected activities are not overlooked.
Diagram 1: Proposed In Vitro Screening Cascade
Caption: A logical workflow for the in vitro screening of a novel indole compound.
Part 2: Tier 1 - Broad Anti-Proliferative Screening
The initial step is to determine if the compound has any effect on cell viability, with cancer cell lines providing a diverse and well-characterized biological system for this purpose. A broad panel screen can reveal unexpected patterns of activity and help prioritize specific cancer types for future investigation.[6][7]
Protocol: Cancer Cell Line Panel Viability Assay
This protocol describes a standard method for assessing the anti-proliferative effects of the compound across a large panel of human cancer cell lines using a luminescence-based ATP detection assay.
Principle: The amount of ATP in a cell population is directly proportional to the number of viable cells. A decrease in ATP following compound treatment indicates either cytotoxicity or cytostasis.
Methodology:
-
Cell Culture: Maintain a panel of 150-200 cancer cell lines in their respective recommended growth media and conditions.[8] Ensure all cell lines are authenticated (e.g., by STR profiling) and free of mycoplasma contamination.[9]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution series to create working stocks for the desired final assay concentrations.
-
Cell Seeding: Using an automated liquid handler, seed cells into 384-well white, opaque-bottom plates at a pre-determined optimal density for each cell line. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Dosing: Treat the cells with a range of compound concentrations (e.g., 7-point dose-response curve from 100 µM to 10 nM). Include two control groups:
-
Negative Control: Vehicle (e.g., 0.1% DMSO).
-
Positive Control: A broad-spectrum cytotoxic agent like Staurosporine.
-
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Readout:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add a volume of a commercial ATP detection reagent (e.g., CellTiter-Glo®) equal to the culture volume in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the raw luminescence data to the vehicle control (100% viability) and background (0% viability). Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value for each cell line.
Data Presentation: Representative Anti-Proliferative Activity
The results of a broad panel screen are best summarized in a table to identify sensitive cell lines and potential tissue-of-origin selectivity.
| Cell Line | Tumor Type | Compound IC₅₀ (µM) |
| MKN-45 | Gastric | 1.2 |
| HCT-116 | Colon | 2.5 |
| A549 | Lung | > 50 |
| MCF-7 | Breast | 8.9 |
| PC-3 | Prostate | > 50 |
| U-87 MG | Glioblastoma | 15.7 |
| K-562 | Leukemia | 0.9 |
Part 3: Tier 2 - Target-Based Mechanistic Screening
Based on the anti-proliferative "hits" from Tier 1 and the structural features of the compound, we proceed to target-based screens to deconvolve the mechanism of action. Kinases and GPCRs represent two high-priority target classes for indole-containing molecules.
Kinase Inhibition Profiling
Rationale: Dysregulation of protein kinase activity is a hallmark of cancer and other diseases.[10] The observation of anti-proliferative activity, particularly in specific cell lines, strongly suggests that the compound may be acting on a key signaling kinase. A broad biochemical kinase panel is the gold standard for identifying specific kinase targets and assessing selectivity.[11]
Diagram 2: Principle of a Luminescence-Based Kinase Assay
Caption: Workflow of an ADP-quantification kinase assay to measure inhibitor activity.
Protocol: In Vitro Biochemical Kinase Assay (Luminescence-Based)
-
Compound Preparation: Prepare a serial dilution of the test compound in a 384-well plate.
-
Kinase Reaction: Add the target kinase enzyme to each well and incubate for 10 minutes to allow for compound binding.[10]
-
Initiation: Initiate the kinase reaction by adding a mixture of the specific peptide substrate and ATP. Incubate for 60 minutes at 30°C.
-
ADP Detection: Add an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add a kinase detection reagent to convert the generated ADP back to ATP, which then fuels a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescent signal, which is directly proportional to kinase activity.[10]
-
Analysis: Calculate the percent inhibition relative to DMSO controls. For active compounds, perform a dose-response study to determine the IC₅₀.
G-Protein Coupled Receptor (GPCR) Screening
Rationale: The indole structure is a core component of the neurotransmitter serotonin, and many psychoactive drugs targeting GPCRs are based on this scaffold.[1][12] Therefore, it is critical to assess the compound's potential for on-target (if developing a CNS drug) or off-target (if developing a non-CNS drug) GPCR activity. A two-step process involving a binding assay followed by a functional assay is required.[13][14]
Diagram 3: GPCR Binding vs. Functional Assays
Caption: Comparison of assays measuring direct receptor binding versus functional cellular output.
Protocol 1: Radioligand Binding Assay
-
Source: Use cell membranes prepared from cell lines stably overexpressing the GPCR of interest.[15]
-
Reaction Setup: In a 96-well filter plate, combine the cell membranes, a known concentration of a specific radiolabeled ligand (e.g., ³H-serotonin for a serotonin receptor), and varying concentrations of the test compound.
-
Incubation: Incubate to allow binding to reach equilibrium.
-
Separation: Rapidly filter the plate and wash to separate membrane-bound radioligand from unbound.
-
Detection: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Analysis: Determine the concentration of the test compound that displaces 50% of the radioligand (IC₅₀), which can be converted to a binding affinity constant (Ki).[16]
Protocol 2: cAMP Functional Assay (for Gs/Gi-coupled receptors)
-
Cell Culture: Use a stable cell line expressing the target GPCR. Seed cells in a 384-well plate and incubate overnight.
-
Compound Treatment:
-
Agonist Mode: Add the test compound at various concentrations.
-
Antagonist Mode: Pre-incubate cells with the test compound, then stimulate with a known agonist at its EC₈₀ concentration.
-
-
Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay format, often detected by time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based method.[17][18]
-
Analysis:
-
Agonist Mode: Calculate the EC₅₀ (concentration for 50% of maximal activation).
-
Antagonist Mode: Calculate the IC₅₀ (concentration for 50% inhibition of the agonist response).
-
Data Presentation: Target-Based Screening Summary
| Assay Type | Target | Result Type | Value |
| Kinase Panel | Src | % Inhibition @ 10µM | 92% |
| Kinase Panel | LCK | % Inhibition @ 10µM | 85% |
| Kinase Panel | EGFR | % Inhibition @ 10µM | <10% |
| Kinase Dose-Response | Src | IC₅₀ | 0.8 µM |
| GPCR Binding | 5-HT₂ₐ | Ki | 2.1 µM |
| GPCR Binding | D₂ | Ki | > 10 µM |
| GPCR Functional | 5-HT₂ₐ | Mode | Antagonist |
| GPCR Functional | 5-HT₂ₐ | IC₅₀ | 3.5 µM |
Part 4: Conclusion and Path Forward
This technical guide outlines a systematic, multi-tiered strategy for the initial in vitro characterization of this compound. By initiating with broad phenotypic screening followed by hypothesis-driven target-based assays, this workflow provides a comprehensive and unbiased assessment of the compound's biological potential. The data generated from these assays—spanning anti-proliferative effects, specific kinase inhibition, and GPCR modulation—will form a robust foundation for subsequent hit-to-lead campaigns. Future work should focus on validating the identified hits through orthogonal assays, confirming target engagement in a cellular context, and initiating medicinal chemistry efforts to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and drug-like properties.
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The Strategic Intermediate: A Technical Guide to tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate in Modern Drug Discovery
Foreword: The Unseen Architect of Pharmaceutical Innovation
In the intricate tapestry of pharmaceutical development, the journey from a promising molecular concept to a life-altering therapeutic is paved with a series of meticulously designed chemical entities known as intermediates. These molecules, while not the final active pharmaceutical ingredient (API), are the unsung heroes that enable the efficient and scalable synthesis of complex drug candidates. This guide delves into the technical nuances of one such pivotal molecule: tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate .
With its unique structural features—a protected indole nucleus and a sterically hindered primary amine—this intermediate serves as a versatile scaffold in the synthesis of a new generation of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals, providing an in-depth exploration of its synthesis, characterization, and strategic application, with a focus on the underlying scientific principles that govern its utility.
Molecular Profile and Strategic Significance
At its core, this compound (CAS No: 942148-12-1) is a bifunctional molecule engineered for synthetic versatility.[1] Its structure marries two key features that are highly sought after in medicinal chemistry: the indole core, a privileged scaffold found in numerous biologically active compounds, and a protected primary amine that allows for sequential, controlled chemical transformations.
| Property | Value |
| CAS Number | 942148-12-1 |
| Molecular Formula | C₁₇H₂₄N₂O₂ |
| Molecular Weight | 288.39 g/mol |
The strategic importance of this intermediate lies in the orthogonal protecting group strategy it embodies. The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves several critical functions:
-
Modulation of Reactivity: The electron-withdrawing nature of the Boc group deactivates the indole ring towards electrophilic substitution, preventing unwanted side reactions and directing transformations to other parts of the molecule.
-
Enhanced Solubility: The bulky tert-butyl group often improves the solubility of the intermediate in organic solvents commonly used in synthesis.
-
Controlled Deprotection: The Boc group can be selectively removed under acidic conditions, allowing for late-stage functionalization of the indole nitrogen, a crucial step in the synthesis of many complex drug molecules.
This strategic design makes it a valuable building block for creating libraries of compounds for high-throughput screening and for the efficient, convergent synthesis of targeted drug candidates.
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While a specific, publicly available, step-by-step protocol for this exact molecule is not extensively detailed in the literature, a robust synthetic strategy can be constructed based on well-established organic chemistry principles for the synthesis of related indole derivatives. The following proposed protocol is based on a logical sequence of reactions commonly employed in the synthesis of complex indole alkaloids and related pharmaceutical intermediates.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for the target intermediate.
Detailed Experimental Protocol (Proposed)
Step 1: Friedel-Crafts Alkylation of N-Boc-indole
-
Reaction Setup: To a solution of N-Boc-indole (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq.).
-
Reagent Addition: Slowly add a solution of 2-methyl-2-nitro-1-propanol (1.2 eq.) in the same solvent.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield tert-Butyl 3-(2-nitro-1,1-dimethylethyl)-1H-indole-1-carboxylate .
Causality: The Boc group on the indole nitrogen deactivates the ring, making the C3 position the most nucleophilic and directing the Friedel-Crafts alkylation to this site. The use of a Lewis acid is crucial for activating the alcohol towards alkylation.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the nitro-intermediate from Step 1 (1.0 eq.) in a solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring at room temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Final Product: The resulting residue is the target compound, This compound , which can be further purified by recrystallization or chromatography if necessary.
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to primary amines. Palladium on carbon is a standard and highly effective catalyst for this transformation.
Characterization and Quality Control
Ensuring the purity and structural integrity of a pharmaceutical intermediate is paramount. A comprehensive analytical characterization is required to confirm the identity and purity of each batch.
Analytical Data Summary (Expected)
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons of the Boc group, aromatic protons of the indole ring, and the aliphatic protons of the amino-2-methylpropyl side chain. |
| ¹³C NMR | Resonances for the carbonyl and quaternary carbons of the Boc group, the aromatic carbons of the indole core, and the aliphatic carbons of the side chain. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound ([M+H]⁺ or [M+Na]⁺). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >98%). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=O stretching (carbamate), and aromatic C-H bonds. |
Note: While specific spectral data is not publicly available in detail, it can be obtained from commercial suppliers such as ChemicalBook upon request.[2][3]
Application in Drug Synthesis: A Gateway to PARP Inhibitors
The true value of this compound lies in its application as a key building block for complex APIs. While its direct use in the synthesis of a specific marketed drug is not explicitly detailed in publicly accessible literature, its structural motifs are highly analogous to intermediates used in the synthesis of potent therapeutic agents, particularly in the realm of oncology.
A prime example is the synthesis of Niraparib (MK-4827) , a highly potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes (PARP1 and PARP2).[4][5][6][7][8][9][10][11] Niraparib is approved for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers.[12]
Illustrative Synthetic Application: Analogy to Niraparib Synthesis
The synthesis of Niraparib involves the coupling of a substituted indazole core with a piperidine-containing fragment. A key intermediate in this synthesis is often a Boc-protected aminophenylpiperidine derivative.[2] The role of our topic intermediate can be envisioned in a similar convergent synthesis strategy for novel PARP inhibitors or other targeted therapies.
Caption: Convergent synthesis strategy utilizing the target intermediate.
In this hypothetical pathway, the primary amine of our intermediate would be coupled with an activated heterocyclic core (analogous to the indazole in Niraparib synthesis) via a cross-coupling reaction such as a Buchwald-Hartwig amination. The resulting advanced intermediate, now containing the full carbon skeleton of the final drug, would then undergo deprotection of the Boc group on the indole nitrogen to yield the final API. This late-stage deprotection is a hallmark of an efficient and flexible synthetic route.
Mechanism of Action of Resulting Therapeutics (PARP Inhibition)
PARP inhibitors like Niraparib exploit a concept known as "synthetic lethality." In cancer cells with mutations in DNA repair genes like BRCA1 and BRCA2, the PARP-mediated DNA repair pathway becomes critical for cell survival. By inhibiting PARP, these drugs effectively shut down the cell's ability to repair DNA damage, leading to an accumulation of genomic instability and ultimately, cell death (apoptosis) in these cancer cells, while having a lesser effect on healthy cells with intact DNA repair mechanisms.[5][7]
Conclusion: A Cornerstone of Modern Medicinal Chemistry
This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design in accelerating drug discovery. Its carefully orchestrated arrangement of a privileged indole core and orthogonally protected functional groups provides medicinal chemists with a powerful tool for the efficient synthesis of complex and novel therapeutic agents. As the demand for targeted therapies continues to grow, the importance of such well-designed intermediates will only increase, solidifying their role as the silent, yet indispensable, architects of future medicines.
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A Deep Dive into the Solubility of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate: A Technical Guide for Drug Development Professionals
Abstract
Introduction: The Significance of a Versatile Indole Derivative
Indole derivatives are a cornerstone in modern drug discovery, forming the structural backbone of numerous therapeutic agents.[4] Their diverse biological activities and potential for chemical modification make them a fertile ground for the development of novel pharmaceuticals.[4] The subject of this guide, tert-butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate, is a valuable intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs).[1][2] Its utility in drug development underscores the importance of understanding its physicochemical properties, with solubility being a critical parameter.
The solubility of a compound dictates its behavior in various stages of drug development, from chemical synthesis and purification to formulation and bioavailability.[3] A thorough understanding of a compound's solubility in different organic solvents allows for the selection of appropriate solvent systems for crystallization, chromatography, and the preparation of dosing solutions for preclinical studies.[3][5]
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is intrinsically linked to its molecular structure.[6][7] By dissecting the functional groups present in this compound, we can predict its solubility behavior in different classes of organic solvents.
Molecular Structure:
Key Functional Groups and Their Influence on Solubility:
-
Indole Ring: The indole nucleus is a bicyclic aromatic system containing a nitrogen atom. While the aromatic portion is largely nonpolar, the nitrogen atom can participate in hydrogen bonding, albeit weakly as a hydrogen bond acceptor. The overall character of the indole ring is moderately polar.
-
tert-Butyl Carboxylate (Boc) Group: The tert-butyl group is a bulky, nonpolar aliphatic moiety. The carboxylate group, on the other hand, is polar and can act as a hydrogen bond acceptor. The presence of the bulky tert-butyl group can sterically hinder interactions with solvent molecules.
-
Primary Amine (-NH2): The primary amine is a polar functional group capable of acting as both a hydrogen bond donor and acceptor.[7][8] This group is expected to significantly contribute to the compound's solubility in polar protic solvents.
-
Alkyl Side Chain: The 2-methylpropan-2-yl group is a nonpolar aliphatic chain that will contribute to the compound's solubility in nonpolar solvents.
Predicted Solubility:
Based on the principle of "like dissolves like," we can make the following predictions:[6][7]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The presence of the primary amine and the carboxylate group suggests that the compound will exhibit good solubility in polar protic solvents. These solvents can engage in hydrogen bonding with the solute, facilitating its dissolution.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): The compound is expected to be soluble in polar aprotic solvents.[9] These solvents can interact with the polar functional groups of the molecule through dipole-dipole interactions. DMSO is a particularly strong organic solvent for many pharmaceutical compounds.[9]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The nonpolar indole ring and the alkyl side chains suggest some degree of solubility in nonpolar solvents. However, the presence of the polar amine and carboxylate groups will likely limit its solubility in highly nonpolar solvents.
Data Summary Table (Predictive):
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the primary amine and carboxylate group. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Dipole-dipole interactions with polar functional groups. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Low to Moderate | Interactions with the nonpolar indole ring and alkyl chains. |
Theoretical Framework of Solubility
The dissolution of a solid in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy. For dissolution to occur spontaneously, the Gibbs free energy of the system must decrease. This is influenced by both enthalpy (the energy of interaction between solute-solute, solvent-solvent, and solute-solvent molecules) and entropy (the degree of disorder).
The adage "like dissolves like" is a simplified but effective guiding principle.[6][7] Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This is because the enthalpic cost of breaking the interactions within the pure solute and pure solvent is compensated by the favorable interactions formed between the solute and solvent molecules.
The functional groups on a molecule dictate its polarity and its ability to form intermolecular interactions such as hydrogen bonds and dipole-dipole interactions.[6][7][8] In the case of this compound, the interplay between its polar (amine, carboxylate) and nonpolar (indole ring, alkyl groups) components will determine its solubility in a given solvent.
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain accurate quantitative solubility data, experimental determination is essential. The following protocols describe two common methods for determining the solubility of pharmaceutical compounds in organic solvents.
Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining thermodynamic solubility.[10]
Principle: An excess of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined.
Experimental Workflow:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Protocol:
-
Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility into a glass vial.
-
Solvent Addition: Add a precise volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours).
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the vial to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE).
-
Analysis: Accurately dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)
Kinetic Solubility Determination (High-Throughput Screening)
This method is often used in early drug discovery to rapidly screen the solubility of many compounds.[3][9]
Principle: A concentrated stock solution of the compound in a strong organic solvent (typically DMSO) is added to the aqueous or organic solvent of interest, and the concentration at which precipitation occurs is determined.[3][9]
Experimental Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the organic solvent of interest.
-
Precipitation Induction: Observe the wells for the formation of a precipitate. This can be done visually or, more accurately, by measuring the turbidity or light scattering using a nephelometer or a plate reader.
-
Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
Data Interpretation and Implications for Drug Development
The experimentally determined solubility data is invaluable for various aspects of drug development:
-
Process Chemistry: Knowledge of solubility in different organic solvents is crucial for developing efficient crystallization and purification processes.[5] It allows for the selection of appropriate anti-solvents and the optimization of yield and purity.
-
Formulation Development: Solubility data guides the selection of suitable vehicles for preclinical and clinical studies. For oral formulations, solubility in biorelevant media is a key determinant of absorption and bioavailability.
-
Analytical Method Development: Understanding a compound's solubility is essential for preparing stock solutions and standards for various analytical techniques.
Conclusion
While specific, publicly available solubility data for this compound is limited, a thorough analysis of its molecular structure provides a strong predictive framework for its behavior in various organic solvents. This guide has outlined the theoretical principles governing solubility and provided detailed, actionable protocols for its experimental determination. By applying these methodologies, researchers and drug development professionals can obtain the critical data needed to advance their projects efficiently and effectively. The insights gained from solubility studies are fundamental to making informed decisions throughout the drug development pipeline, ultimately contributing to the successful development of new medicines.
References
- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 291(1-2), 1-9.
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A Comprehensive Technical Guide to the Stability and Degradation Profile of N-Boc-Protected Indoles
Executive Summary
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its robustness under many conditions and its straightforward removal. When applied to the indole nucleus—a privileged scaffold in medicinal chemistry—it enables complex molecular construction. However, the perceived stability of the N-Boc-indole linkage is highly conditional. Its susceptibility to acidic, thermal, and oxidative stress presents significant challenges during synthesis, purification, storage, and formulation development. Understanding the degradation profile is not merely an academic exercise; it is critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). This guide provides a detailed examination of the degradation pathways of N-Boc-protected indoles, the factors influencing their stability, and the analytical methodologies required for their assessment. We present field-proven protocols for forced degradation studies, designed to empower researchers and drug development professionals to anticipate, control, and characterize the stability of these vital chemical entities.
Section 1: Introduction to N-Boc-Protected Indoles
The Role of the Boc Protecting Group in Organic Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized nitrogen-protecting groups. Its popularity stems from a favorable combination of characteristics: it is easily installed using di-tert-butyl dicarbonate (Boc)₂O, stable to a wide range of nucleophilic and basic conditions, and typically removed under acidic conditions.[1][2] This stability profile allows for selective chemical transformations elsewhere in a molecule without disturbing the protected amine.[3]
The Indole Moiety: A Privileged Scaffold in Medicinal Chemistry
The indole ring system is a core structural component in a vast number of natural products and synthetic APIs, exhibiting a wide spectrum of biological activities.[4] However, the indole N-H proton is acidic and can interfere with many synthetic reactions (e.g., metalations, organometallic couplings). Protection of the indole nitrogen is therefore a common and often necessary strategy in multi-step synthesis. The N-Boc group serves this purpose by rendering the nitrogen non-acidic and sterically encumbered.
Why Stability Matters: Implications for Synthesis, Purification, and Storage
The stability of an N-Boc-protected indole directly impacts process efficiency and product quality. Unintended deprotection during a synthetic step can lead to side reactions and purification difficulties. Degradation during storage or formulation can generate impurities that may be toxic or compromise the therapeutic effect of the final drug product. A thorough understanding of the molecule's degradation pathways is a regulatory requirement and essential for developing robust manufacturing processes and stable formulations.[5]
Section 2: Principal Degradation Pathways
The degradation of N-Boc-protected indoles is primarily driven by the lability of the carbamate bond under specific conditions and the intrinsic reactivity of the electron-rich indole ring.
Acid-Catalyzed Deprotection (Hydrolysis)
This is the most common and intentional degradation pathway, but it can also occur unintentionally if acidic conditions are not controlled. The mechanism proceeds via protonation of the carbamate carbonyl oxygen, which weakens the N-C bond.[6][7] This is followed by the departure of the stable tert-butyl cation, forming a transient carbamic acid intermediate. This intermediate rapidly undergoes decarboxylation to yield the free indole, carbon dioxide, and a tert-butyl byproduct.[7]
Common reagents for this transformation include strong protic acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as Lewis acids.[8][9]
Causality Insight: The choice of acid is critical. While effective, strong acids can promote side reactions. The liberated tert-butyl cation is a potent electrophile that can alkylate the electron-rich indole ring, leading to impurity formation. The use of scavengers like triethylsilane or thioanisole is often employed to trap this cation and prevent unwanted side reactions.
Base-Catalyzed Deprotection
While generally considered base-stable, the N-Boc group on electron-rich heterocycles like indole is susceptible to cleavage under specific basic conditions.[10] This pathway is particularly valuable when other acid-sensitive functional groups are present in the molecule.[9] A common method involves using sodium methoxide (NaOMe) in methanol at ambient temperature.[2][9] The proposed mechanism involves the addition of the methoxide anion to the carbamate carbonyl, forming a tetrahedral intermediate that subsequently collapses to release the indole anion.
Causality Insight: This method's selectivity stems from the increased electrophilicity of the carbamate carbonyl carbon when attached to the electron-withdrawing indole ring system. This makes it more susceptible to nucleophilic attack by a strong base like methoxide compared to an N-Boc group on a typical aliphatic amine.
Thermal Degradation
Thermolytic cleavage of the N-Boc group is a catalyst-free degradation pathway that requires elevated temperatures, often above 150°C.[8] The reaction can be performed neat or in high-boiling solvents. This method can offer unique selectivity; for example, an aryl N-Boc group can be selectively removed in the presence of an alkyl N-Boc group by carefully controlling the temperature, as the former is more labile.[8] However, the high temperatures required can also promote other, less desirable degradation pathways depending on the substrate's overall stability.
Oxidative Degradation
The indole ring itself is susceptible to oxidation, representing a significant degradation pathway independent of N-Boc cleavage. Atmospheric oxygen, peroxides (e.g., H₂O₂), or residual metal catalysts can initiate this process.[11] A common oxidative pathway involves the transformation of the indole ring to 2-oxyindoles or 3-oxyindolines.[11] For example, palladium-catalyzed Wacker-type oxidation can yield 3-oxyindolines.[11] The initial steps of microbial degradation of indole also proceed through oxidized intermediates like indoxyl and isatin, highlighting the ring's inherent reactivity towards oxidation.[4][12]
Causality Insight: The N-Boc group, being electron-withdrawing, slightly deactivates the indole ring towards electrophilic attack but does not prevent oxidation, particularly at the electron-rich C2-C3 double bond. This pathway is a critical consideration for long-term storage and formulation with excipients that may contain peroxide impurities.
Section 3: Analytical Methodologies for Stability Assessment
A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from all potential degradation products.[13]
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC-UV/PDA): This is the workhorse for stability testing. A reversed-phase C18 column with a gradient elution of acetonitrile and water/buffer is typically used. A Photo Diode Array (PDA) detector is crucial as it provides spectral information, helping to distinguish between the parent compound and degradants and to assess peak purity.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for the identification of unknown degradation products.[13] By providing the mass-to-charge ratio (m/z) of the degradants, it allows for the determination of their molecular formulas, which is the first step in structural elucidation.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR): For definitive structural confirmation of significant degradation products, isolation (e.g., by preparative HPLC) followed by 1D and 2D NMR analysis is the gold standard.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition of degradants.
Section 4: Practical Guide to Forced Degradation Studies
Forced degradation, or stress testing, is a systematic process to evaluate the intrinsic stability of a drug substance by subjecting it to conditions more severe than accelerated stability testing.[5][14] The goal is to generate a modest level of degradation (typically 5-20%) to identify likely degradation products and validate the stability-indicating nature of the analytical method.[15]
Study Design and Rationale
The study begins by subjecting the N-Boc-protected indole to a variety of stress conditions. A control sample (unstressed) is analyzed alongside the stressed samples to provide a baseline.
Experimental Protocols
Self-Validation Principle: Each protocol includes a control and aims for a target degradation level. If no degradation is seen, the conditions should be made more stringent (higher temperature, longer time, higher reagent concentration). If complete degradation occurs, conditions should be milder.
Protocol 4.2.1: Acidic Stress Testing
-
Prepare a solution of the N-Boc indole at ~1 mg/mL in a 1:1 mixture of acetonitrile and 0.1 M HCl.
-
Prepare a control solution in a 1:1 mixture of acetonitrile and water.
-
Store both solutions at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize the acidic aliquots with an equivalent amount of 0.1 M NaOH before dilution and analysis by HPLC.
-
Analyze all samples and compare the chromatograms to identify degradation products.
Protocol 4.2.2: Basic Stress Testing
-
Prepare a solution of the N-Boc indole at ~1 mg/mL in a 1:1 mixture of acetonitrile and 0.1 M NaOH.
-
Use the same control solution as in 4.2.1.
-
Store both solutions at 60°C.
-
Withdraw aliquots at the same time points.
-
Neutralize the basic aliquots with an equivalent amount of 0.1 M HCl before dilution and analysis by HPLC.
-
Analyze and compare the chromatograms.
Protocol 4.2.3: Oxidative Stress Testing
-
Prepare a solution of the N-Boc indole at ~1 mg/mL in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide (H₂O₂).
-
Use the same control solution as in 4.2.1.
-
Store both solutions at room temperature, protected from light.
-
Withdraw aliquots at the same time points.
-
Dilute and analyze directly by HPLC.
-
Analyze and compare the chromatograms.
Protocol 4.2.4: Thermal Stress Testing
-
Prepare a solution of the N-Boc indole at ~1 mg/mL in a 1:1 mixture of acetonitrile and water.
-
Store the solution at 80°C, protected from light.
-
Store the control sample at 4°C.
-
Withdraw aliquots at the same time points.
-
Cool to room temperature, dilute, and analyze by HPLC.
-
Analyze and compare the chromatograms.
Protocol 4.2.5: Photolytic Stress Testing (as per ICH Q1B)
-
Expose a solid sample and a solution (~1 mg/mL in acetonitrile/water) of the N-Boc indole to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After exposure, dissolve the solid sample and analyze both the exposed solution and the dissolved solid sample by HPLC, comparing them to their respective dark controls.
Section 5: Summary of Stability Profile and Best Practices
Data Summary Table
| Stress Condition | Typical Reagent/Parameter | Primary Degradation Pathway | Key Degradants | Stability Concern |
| Acidic | 0.1 M HCl, TFA | N-Boc Cleavage (Hydrolysis) | Free Indole, t-Butyl Adducts | High |
| Basic | 0.1 M NaOH, NaOMe | N-Boc Cleavage (Nucleophilic Attack) | Free Indole | Moderate |
| Oxidative | 3% H₂O₂ | Indole Ring Oxidation | Hydroxyindolines, Oxyindoles | High |
| Thermal | > 80°C | N-Boc Cleavage (Thermolysis) | Free Indole | Moderate to High |
| Photolytic | ICH Q1B Light | Complex (Radical/Rearrangement) | Varies | Substrate Dependent |
Recommendations for Handling and Storage
-
Avoid Acidity: Store N-Boc-protected indoles away from acidic vapors. Use neutral or slightly basic conditions for chromatography and workups unless deprotection is intended.
-
Inert Atmosphere: For long-term storage, particularly of high-purity reference standards or APIs, storage under an inert atmosphere (Nitrogen or Argon) at reduced temperatures (2-8°C or -20°C) is recommended to minimize oxidative degradation.
-
Protect from Light: Store materials in amber vials or otherwise protected from light to prevent photolytic degradation.
Considerations for Process Development and Formulation
-
Excipient Compatibility: Screen for reactivity with acidic excipients and those known to contain peroxide impurities (e.g., povidone, polyethylene glycols).
-
Process Control: Carefully control pH and temperature during all manufacturing steps to prevent unintended degradation.
-
Metal Scavenging: Ensure that residual metal catalysts from previous synthetic steps are effectively removed, as they can promote oxidative degradation.
Section 6: References
-
O'Donnell, C., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Indole N‐Boc deprotection method development. ResearchGate. [Link]
-
Ravinder, K., et al. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Ma, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]
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Ravinder, K., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications. [Link]
-
Iannazzo, D., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]
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ACS Green Chemistry Institute. (n.d.). Bases - Boc Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Kumar, G. P., et al. (2014). Iodine-Mediated Neutral and Selective N-Boc Deprotection. ResearchGate. [Link]
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Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]
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Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
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Liu, P., et al. (2021). Palladium-Catalyzed Wacker-Type Oxidation of N-Boc Indoles under Mild Conditions. Catalysts. [Link]
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Ma, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers Media S.A.. [Link]
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Sahu, R., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace. [Link]
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Jafari, B., et al. (2016). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics. [Link]
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Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
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El-Ragehy, N. A., et al. (2015). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science. [Link]
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A Technical Guide to the Theoretical Modeling of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate: From Molecular Structure to Dynamic Behavior
Foreword: The Imperative of Predictive Modeling in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, the ability to anticipate the behavior of a molecule before its synthesis is a paramount advantage. Computational chemistry and theoretical modeling have evolved from academic curiosities to indispensable tools in the pharmaceutical industry, offering a window into the molecular world that can significantly de-risk and accelerate drug development programs.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the theoretical modeling of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate, a molecule identified as a pharmaceutical intermediate.[3][4] By dissecting this indole derivative, we will illustrate a comprehensive computational workflow that can be adapted to a wide array of small-molecule drug candidates. Our focus will be on the "why" behind each computational step, fostering a deeper understanding of how theoretical models can be leveraged to make informed, data-driven decisions in the complex landscape of drug discovery.
Foundational Analysis: Understanding the Molecule
Before embarking on complex simulations, a thorough understanding of the subject molecule is critical. This compound is an indole derivative featuring a bulky tert-butyl protecting group on the indole nitrogen and a substituted aminopropane chain at the 3-position. The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets.[5][6]
| Property | Value | Source |
| Molecular Formula | C17H24N2O2 | [7] |
| CAS Number | 942148-12-1 | [7][8] |
| IUPAC Name | This compound | [3] |
The presence of a primary amine, a protected indole nitrogen, and a chiral center (if applicable, though not explicitly defined in the name) suggests several key areas for theoretical investigation:
-
Electronic Properties: The distribution of electrons will govern the molecule's reactivity, polarity, and potential for intermolecular interactions.
-
Conformational Landscape: The flexibility of the aminopropane side chain will determine the accessible shapes the molecule can adopt to bind to a target.
-
Solvation Effects: How the molecule interacts with water will influence its solubility and pharmacokinetic properties.
This initial analysis informs the selection of appropriate theoretical models to probe these characteristics.
The Computational Toolkit: A Synergy of Quantum and Classical Mechanics
To construct a holistic understanding of our molecule, we will employ a multi-scale modeling approach, combining the accuracy of quantum mechanics (QM) with the efficiency of classical molecular mechanics (MM).
Quantum Mechanics (QM) for Electronic Fidelity
QM calculations, particularly those based on Density Functional Theory (DFT), are essential for accurately describing the electronic structure of a molecule.[9][10] This is crucial for understanding reactivity, predicting metabolic fate, and parameterizing more efficient classical models.
Why DFT? DFT offers a favorable balance between computational cost and accuracy for drug-like molecules, allowing for the calculation of a wide range of properties.[10][11]
Molecular Dynamics (MD) for Conformational Exploration
While QM provides a static, gas-phase picture, biological systems are dynamic and aqueous. Molecular Dynamics (MD) simulations use classical mechanics to simulate the movement of atoms over time, providing insights into conformational flexibility and interactions with the solvent.[1][12][13]
Why MD? MD simulations are critical for understanding how a molecule behaves in a biological environment, revealing the ensemble of conformations it can adopt and its dynamic interactions with surrounding molecules.[12][13]
Caption: A streamlined workflow for the theoretical modeling of a small molecule.
In-Depth Protocol: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for the theoretical modeling of this compound.
Part 1: Quantum Chemical Calculations
Objective: To obtain an accurate 3D structure and understand the intrinsic electronic properties of the molecule.
Protocol:
-
Initial Structure Generation:
-
Action: Generate a 3D structure of the molecule using a molecular builder (e.g., Avogadro, ChemDraw).
-
Causality: This provides a starting point for optimization. A reasonable initial geometry is crucial for efficient convergence.
-
-
Geometry Optimization:
-
Action: Perform a geometry optimization using a DFT method, such as B3LYP with the 6-31G* basis set.
-
Causality: This locates the minimum energy conformation of the molecule in the gas phase, providing a geometrically accurate structure. The choice of functional and basis set is a balance between accuracy and computational cost.[14]
-
Self-Validation: The optimization is considered converged when the forces on the atoms are close to zero and the energy change between steps is negligible. A frequency calculation should be performed to ensure the structure is a true minimum (i.e., no imaginary frequencies).
-
-
Electronic Property Analysis:
-
Action: From the optimized geometry, calculate key electronic properties:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These orbitals indicate the regions of the molecule most likely to donate and accept electrons, respectively.[11]
-
Electrostatic Potential (ESP) Map: This visualizes the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.[11][14]
-
-
Causality: These properties are fundamental to understanding the molecule's reactivity and its potential to form non-covalent interactions with a biological target.[15]
-
Expected Quantitative Data:
| Parameter | Hypothetical Value | Significance |
| Total Energy | -950.123 Hartree | Ground state electronic energy of the optimized molecule. |
| HOMO Energy | -6.2 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.4 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 2.5 Debye | A measure of the molecule's overall polarity. |
Part 2: Molecular Dynamics Simulations
Objective: To explore the conformational space of the molecule in an aqueous environment and understand its dynamic behavior.
Protocol:
-
System Preparation:
-
Action: Place the QM-optimized structure in the center of a periodic box of water molecules (e.g., TIP3P). Add counter-ions to neutralize the system.
-
Causality: This creates a realistic, solvated environment for the simulation, which is crucial for biological relevance.
-
-
Force Field Parameterization:
-
Action: Assign a suitable force field (e.g., GAFF2 for the ligand, AMBER for the protein if applicable). The partial charges for the ligand should be derived from the QM calculations (e.g., using the RESP or Merz-Kollman scheme) to ensure an accurate representation of the electronic distribution.
-
Causality: The force field defines the potential energy of the system as a function of atomic positions, governing the interactions between atoms. QM-derived charges provide a more accurate description than generic force field charges.
-
-
Energy Minimization:
-
Action: Perform a series of energy minimization steps to remove any steric clashes between the solute and solvent.
-
Causality: This relaxes the system to a low-energy starting configuration for the MD simulation.
-
-
System Equilibration:
-
Action: Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by a period of simulation at constant pressure (NPT ensemble) to allow the density to equilibrate.
-
Causality: This ensures the system is at the correct temperature and pressure before the production simulation begins.
-
Self-Validation: Monitor the temperature, pressure, and density of the system. They should fluctuate around the target values, indicating a well-equilibrated system.
-
-
Production MD Simulation:
-
Action: Run the simulation for a sufficient length of time (e.g., 100 ns) to adequately sample the conformational space of the molecule.[16]
-
Causality: This generates a trajectory of atomic positions over time, from which dynamic properties and conformational preferences can be analyzed.
-
-
Trajectory Analysis:
-
Action: Analyze the resulting trajectory to understand:
-
Root Mean Square Deviation (RMSD): To assess the stability of the simulation.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.
-
Conformational Clustering: To identify the most populated conformations.
-
Radial Distribution Functions (RDFs): To analyze the solvation shell around specific atoms.
-
-
Causality: This analysis extracts meaningful insights from the raw simulation data, providing a dynamic picture of the molecule's behavior.
-
Caption: Workflow for the analysis of a molecular dynamics trajectory.
Application in Drug Development: From Theory to Practice
The theoretical data generated through these models have direct applications in a drug discovery pipeline:
-
Lead Optimization: The ESP map can guide modifications to improve potency and selectivity by identifying regions for enhancing electrostatic complementarity with a target.
-
Pharmacophore Modeling: The dominant conformations identified from MD simulations can be used to build pharmacophore models for virtual screening campaigns.[11]
-
ADMET Prediction: Calculated properties like polarity and solvation energy can be used as descriptors in QSAR models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[17]
-
Understanding Target Interactions: If a protein target is known, the modeled ligand can be docked into the binding site, and the resulting complex can be subjected to MD simulations to study the stability of the binding pose and key intermolecular interactions.[18]
Conclusion: A Data-Driven Path Forward
The theoretical modeling of this compound provides a powerful framework for understanding its intrinsic properties and dynamic behavior. By integrating quantum mechanics and molecular dynamics, we can generate a wealth of data that can inform and guide the drug discovery process. This in-silico approach, when used in conjunction with experimental validation, offers a more rational and efficient path toward the development of novel therapeutics.
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Current Status of Computational Approaches for Small Molecule Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Isomerization of Indole. Quantum Chemical Calculations and Kinetic Modeling | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. Available at: [Link]
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tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate | C14H18N2O2 | CID 10999341. Available at: [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. Available at: [Link]
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tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride | C13H19ClN2O2 | CID 71627123. Available at: [Link]
-
tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate_TargetMol. Available at: [Link]
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1H-INDOLE-1-CARBOXYLATE - tert-Butyl 3-(1-amino-2-methylpropan-2-yl) - 创新药物研发. Available at: [Link]
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Methodological & Application
synthesis of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
An Application Note for the Synthesis of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
Document ID: AN-2026-01-SYN Version: 1.0 Prepared By: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive, research-grade protocol for the . This compound serves as a valuable intermediate in pharmaceutical development and medicinal chemistry.[1][2] The core synthetic challenge lies in the construction of an all-carbon quaternary center at the C3 position of the indole scaffold.[3][4][5] The strategy detailed herein employs a two-step sequence commencing with an efficient Lewis acid-catalyzed conjugate addition of N-Boc-indole to a nitroalkene, followed by the catalytic hydrogenation of the resulting nitro intermediate. This guide explains the causality behind procedural choices, offers detailed step-by-step protocols, and includes validation checkpoints to ensure trustworthiness and reproducibility for researchers in drug development and organic synthesis.
Introduction and Synthetic Rationale
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[6][7] Functionalization of the indole C3 position is a cornerstone of indole chemistry. The target molecule, this compound, is distinguished by a C3 substituent featuring both a quaternary carbon and a primary amine, making it a desirable building block for more complex molecular architectures.
The presence of the N-tert-butoxycarbonyl (Boc) group is strategic. It serves not only as a protecting group for the indole nitrogen but also modulates its electronic properties, enhancing the nucleophilicity of the C3 position for electrophilic substitution reactions while preventing undesired N-alkylation.[8][9]
Our synthetic approach is a two-stage process designed for efficiency and scalability:
-
Stage 1: C-C Bond Formation via Conjugate Addition. We will utilize a Lewis acid-catalyzed Michael-type addition of 1-(tert-butoxycarbonyl)-1H-indole to 2-methyl-1-nitropropene. This reaction is ideal for constructing the C3-quaternary center. The nitroalkene acts as a robust Michael acceptor and a synthetic equivalent of an amino group precursor.
-
Stage 2: Reduction of the Nitro Group. The intermediate, tert-butyl 3-(2-methyl-2-nitropropyl)-1H-indole-1-carboxylate, will be converted to the target primary amine via catalytic hydrogenation. This method is selected for its high chemoselectivity and clean conversion, typically affording high yields with straightforward purification.
This strategy avoids harsh conditions and provides a reliable pathway to the desired product.
Overall Synthetic Scheme
The two-step synthesis is outlined below, starting from commercially available N-Boc-indole.
Figure 1: Overall reaction scheme for the synthesis.
Experimental Protocols
Materials and Reagents
| Reagent | MW ( g/mol ) | Supplier | Purity | Notes |
| tert-Butyl 1H-indole-1-carboxylate | 217.27 | Standard suppliers | >98% | Store in a cool, dry place. |
| 2-Methyl-1-nitropropene | 101.10 | Standard suppliers | >97% | Lachrymator; handle in a fume hood. |
| Scandium(III) triflate (Sc(OTf)₃) | 492.16 | Standard suppliers | >99% | Hygroscopic; handle under inert gas. |
| Dichloromethane (DCM), anhydrous | 84.93 | Standard suppliers | >99.8% | Use from a solvent purification system. |
| Palladium on Carbon (Pd/C) | - | Standard suppliers | 10 wt% | Handle carefully; may be pyrophoric. |
| Methanol (MeOH), anhydrous | 32.04 | Standard suppliers | >99.8% | Use from a sealed bottle. |
| Ethyl Acetate (EtOAc) | 88.11 | Standard suppliers | ACS Grade | For workup and chromatography. |
| Hexanes | - | Standard suppliers | ACS Grade | For chromatography. |
| Saturated aq. NaHCO₃ | - | Lab prepared | - | For workup. |
| Brine | - | Lab prepared | - | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Standard suppliers | - | For drying organic layers. |
Part 1: Synthesis of tert-Butyl 3-(2-methyl-2-nitropropyl)-1H-indole-1-carboxylate
Principle: This step involves the Friedel-Crafts-type conjugate addition of N-Boc-indole to 2-methyl-1-nitropropene. Scandium(III) triflate is an effective Lewis acid catalyst that activates the nitroalkene for nucleophilic attack by the electron-rich indole C3 position. The reaction is initiated at a low temperature to control the initial exothermic reaction.
Protocol:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add tert-butyl 1H-indole-1-carboxylate (5.00 g, 23.0 mmol, 1.0 equiv).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, 100 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add scandium(III) triflate (Sc(OTf)₃, 566 mg, 1.15 mmol, 0.05 equiv) to the stirred solution.
-
In a separate flask, prepare a solution of 2-methyl-1-nitropropene (2.56 g, 25.3 mmol, 1.1 equiv) in anhydrous DCM (15 mL).
-
Add the nitroalkene solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% EtOAc in hexanes). The disappearance of the N-Boc-indole spot (Rf ≈ 0.6) and the appearance of a new, lower Rf spot (Rf ≈ 0.4) indicates product formation.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the product as a pale yellow oil or solid.
Expected Yield: 75-85%.
Part 2: Synthesis of this compound
Principle: The nitro group of the intermediate is reduced to a primary amine using catalytic hydrogenation. 10% Palladium on carbon is a highly effective catalyst for this transformation. The reaction is run under a hydrogen atmosphere at ambient pressure and temperature, representing a mild and efficient method for this conversion.
Protocol:
-
Dissolve the nitro-intermediate, tert-butyl 3-(2-methyl-2-nitropropyl)-1H-indole-1-carboxylate (5.50 g, 17.3 mmol, 1.0 equiv), in anhydrous methanol (MeOH, 90 mL) in a 250 mL hydrogenation flask.
-
Carefully add 10% Pd/C (920 mg, ~0.86 mmol Pd, 0.05 equiv) to the solution under a gentle stream of nitrogen.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 6-8 hours.
-
Validation Checkpoint: Monitor the reaction by TLC (20% EtOAc in hexanes). The starting material spot should be completely consumed, and a new, more polar spot (baseline or very low Rf) corresponding to the amine product should appear. Staining with ninhydrin can help visualize the amine.
-
Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography using a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine (to prevent tailing).
-
Remove the solvent in vacuo to afford the final product, this compound, as a solid or viscous oil.
Expected Yield: 90-98%.
Workflow and Logic Diagram
This diagram illustrates the sequential workflow from material preparation to final product characterization.
Figure 2: Step-by-step experimental workflow.
Safety and Troubleshooting
-
Safety: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory. 2-Methyl-1-nitropropene is a lachrymator. Palladium on carbon can be pyrophoric when dry; handle with care and do not allow the filter cake to dry completely in the air.
-
Troubleshooting:
-
Low Yield in Stage 1: Ensure all reagents and solvents are strictly anhydrous. The Sc(OTf)₃ catalyst is highly hygroscopic and its activity diminishes with moisture.
-
Incomplete Reaction in Stage 2: The Pd/C catalyst may be deactivated. Ensure vigorous stirring to maintain suspension. If the reaction stalls, carefully filter and add fresh catalyst.
-
Product Purification Issues: The final amine product can streak on silica gel. Using a triethylamine-doped eluent system neutralizes acidic sites on the silica, leading to better peak shape and separation.
-
Conclusion
This application note details a robust and reproducible two-step synthesis for this compound. The protocol is designed with clear checkpoints for reaction monitoring and emphasizes safe laboratory practices. By providing a rationale for key procedural steps, this guide serves as a reliable resource for researchers requiring this important pharmaceutical intermediate.
References
-
National Institutes of Health. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. National Library of Medicine. [Link]
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National Institutes of Health. (2023). Construction of C2-indolyl-quaternary centers by branch-selective allylation: enabling concise total synthesis of the (±)-mersicarpine alkaloid. National Library of Medicine. [Link]
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Dong, Y., et al. (2022). Metal-free synthesis of C2-quaternary indolinones by (NH4)2S2O8 mediated oxidative dearomatization of indoles. Royal Society of Chemistry. [Link]
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Beilstein Journals. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Institute. [Link]
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ACS Publications. (2022). Selective Construction of All-Carbon Quaternary Centers via Relay Catalysis of Indole C–H Functionalization/Allylic Alkylation. American Chemical Society. [Link]
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ChemBK. (2024). Indole, N-BOC protected. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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Caddick, S., et al. (2012). Indole synthesis – something old, something new. Royal Society of Chemistry. [Link]
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ResearchGate. (n.d.). Indole N-Boc deprotection method development. [Link]
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TargetMol (Chinese). (n.d.). This compound. [Link]
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Application Note: A Detailed Protocol for the Fischer Indole Synthesis of Substituted Indoles
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of substituted indoles using this powerful reaction. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals, including antimigraine agents of the triptan class.[1][3][4] This document delves into the reaction's intricate mechanism, offers a detailed general protocol, discusses key experimental variables, provides a troubleshooting guide for common issues, and presents specific examples to illustrate the reaction's broad scope.
The Core Reaction Mechanism
A thorough understanding of the Fischer indole synthesis mechanism is critical for optimization and troubleshooting. The reaction proceeds through several distinct, acid-catalyzed steps, transforming an arylhydrazine and a suitable aldehyde or ketone into the final indole product.[5] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the indole ring, validating the proposed pathway.[1][6]
The key mechanistic steps are as follows:
-
Hydrazone Formation: The process begins with the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.[7][8]
-
Tautomerization: The arylhydrazone undergoes tautomerization to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial and requires the carbonyl compound to have at least two alpha-hydrogens.[7][9]
-
[3][3]-Sigmatropic Rearrangement: Following protonation, the enamine intermediate undergoes the key irreversible[3][3]-sigmatropic rearrangement, which is analogous to a Claisen or Cope rearrangement.[1][7] This step breaks the weak N-N bond and forms a new C-C bond, leading to a di-imine intermediate.[10]
-
Aromatization & Cyclization: The di-imine intermediate rearomatizes, driven by the formation of a stable benzene ring. Subsequent intramolecular cyclization (a 5-exo-trig process) forms a five-membered ring, yielding a cyclic aminoacetal (aminal).[1][5][7]
-
Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), and a final proton loss results in the formation of the energetically favorable aromatic indole ring system.[1][10]
Sources
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Application Notes & Protocols: Palladium-Catalyzed Synthesis of 3-Substituted Indoles
Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Among its derivatives, 3-substituted indoles are of paramount importance due to their broad spectrum of biological activities.[3][4] The high nucleophilicity of the C3 position facilitates a variety of substitution reactions, making it a focal point for synthetic innovation.[1][4] This technical guide provides a comprehensive overview of modern palladium-catalyzed methodologies for accessing 3-substituted indoles. We delve into the mechanistic underpinnings and provide field-proven protocols for classical cross-coupling reactions and modern direct C-H functionalization strategies, designed for researchers, scientists, and drug development professionals.
Introduction: The Power of Palladium in Indole Functionalization
The functionalization of the indole core is a central theme in organic synthesis. While classical methods exist, palladium-catalyzed reactions have emerged as indispensable tools, offering unparalleled efficiency, functional group tolerance, and regioselectivity.[5] These methods allow for the construction of complex molecular architectures from readily available starting materials, accelerating drug discovery programs.
This guide is structured into two main sections:
-
Cross-Coupling Strategies: These methods involve the coupling of a pre-functionalized indole (e.g., a 3-haloindole or 3-boronic acid) with a suitable partner. We will cover the Heck, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
-
Direct C-H Functionalization: Representing the cutting edge of efficiency and atom economy, these strategies forge new bonds directly from the indole C3-H position, obviating the need for pre-functionalization.[6]
Part 1: Cross-Coupling Methodologies
Cross-coupling reactions are foundational in modern synthesis. For 3-substituted indoles, they provide reliable and versatile routes for forming C-C and C-N bonds at the C3 position.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between an organoboron compound and an organohalide.[7] It is particularly effective for synthesizing 3-arylindoles, a common motif in pharmacologically active molecules.[8][9]
Causality & Mechanistic Insight: The reaction's success hinges on a well-understood catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are the oxidative addition of the palladium catalyst to the organohalide, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium center and facilitating the elementary steps of the cycle.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Quantitative Data for Suzuki Coupling of Haloindoles
| Indole Substrate | Coupling Partner | Catalyst / Ligand / Base | Yield (%) | Reference |
| 3-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 91 | [10] |
| 5-Bromoindole | 2-Thiopheneboronic acid | Pd(PPh₃)₄ / K₂CO₃ / H₂O | 91 | [10] |
| Indole-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ / Na₂CO₃ | 85 | [10] |
| 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ / H₂O | 91 | [9] |
Experimental Protocol: Synthesis of 3-Phenyl-1H-indole
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of haloindoles.[10]
-
Materials:
-
3-Bromoindole (1.0 mmol, 196 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
1,4-Dioxane (8 mL) and Water (2 mL)
-
-
Procedure:
-
To a round-bottom flask, add 3-bromoindole, phenylboronic acid, and potassium carbonate.
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Add the 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate eluent) to afford the desired 3-phenyl-1H-indole.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for installing alkyne functionalities via the palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide.[11][12] For indole synthesis, this reaction is typically used with 3-haloindoles to produce 3-alkynylindoles, which are valuable intermediates for further transformations.[13][14]
Causality & Mechanistic Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings (oxidative addition, reductive elimination). The copper cycle's role is to generate a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. This synergy allows the reaction to proceed under mild conditions.
Caption: Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocol: Synthesis of 1-Methyl-2-phenyl-3-(phenylethynyl)indole
This protocol is based on the iodocyclization/Sonogashira sequence, starting from a prepared 3-iodoindole.[11][13]
-
Materials:
-
3-Iodo-1-methyl-2-phenyl-1H-indole (1.0 mmol, 333 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Toluene (5 mL)
-
-
Procedure:
-
In a Schlenk tube under an argon atmosphere, dissolve the 3-iodoindole in toluene and triethylamine.
-
Add phenylacetylene to the solution.
-
Add PdCl₂(PPh₃)₂ and CuI to the reaction mixture.
-
Seal the tube and heat the reaction to 60 °C for 6-8 hours, or until TLC analysis indicates consumption of the starting material.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL).
-
Wash the organic phase with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the 3-alkynylindole product.
-
Heck Coupling: C-C Bonds via Olefin Insertion
The Heck reaction forms a C-C bond by coupling an organohalide with an alkene.[15] While direct C3-alkenylation of indoles is possible, a powerful application of the Heck reaction is in intramolecular cyclizations to construct the indole ring itself, often resulting in a 3-substituted product.[16][17]
Experimental Protocol: Intramolecular Heck Synthesis of a 3-Substituted Indole
This protocol describes a ligand-free intramolecular Heck reaction to synthesize a 3-substituted indole derivative.[15]
-
Materials:
-
N-allyl-N-(4-bromophenyl)amine derivative (precursor, 1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.1 mmol, 22.4 mg)
-
Potassium acetate (KOAc) (1.5 mmol, 147 mg)
-
Tetrabutylammonium bromide (TBAB) (1.0 mmol, 322 mg)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
-
Procedure:
-
Combine the N-allyl precursor, Pd(OAc)₂, KOAc, and TBAB in a sealable reaction vessel.
-
Add anhydrous DMF under an inert atmosphere.
-
Seal the vessel and heat the mixture to 80-100 °C for 30 minutes to 2 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to obtain the cyclized 3-substituted indole.
-
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[18][19] This reaction can be applied to 3-haloindoles to introduce a wide range of nitrogen-containing substituents at the C3 position. The development of specialized phosphine ligands has been crucial to the reaction's broad applicability.[20]
Experimental Protocol: Amination of 5-Bromoindole
This protocol is adapted from procedures for the Buchwald-Hartwig amination of bromoindoles and related halotryptophans.[20]
-
Materials:
-
5-Bromoindole (1.0 mmol, 196 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
tBuXPhos Pd G1 precatalyst (0.02 mmol)
-
tBuXPhos ligand (0.02 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)
-
Toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add the 5-bromoindole, NaOt-Bu, tBuXPhos ligand, and precatalyst to a Schlenk tube.
-
Remove the tube from the glovebox, add toluene and aniline via syringe under an argon counterflow.
-
Seal the tube and heat the reaction mixture to 100 °C for 8-16 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the aminated indole derivative.
-
Part 2: Direct C-H Functionalization
Direct C-H functionalization represents a paradigm shift in synthetic chemistry, offering a more sustainable and efficient route to complex molecules by avoiding the synthesis of pre-functionalized starting materials.[6] The indole C3-H bond is particularly susceptible to this transformation due to the electron-rich nature of the pyrrole ring.
Causality & Mechanistic Insight: These reactions typically proceed via an electrophilic palladation mechanism, where the Pd(II) catalyst interacts with the electron-rich indole C2-C3 double bond.[6] A subsequent deprotonation step, often assisted by a base or a directing group, forms a key palladacycle intermediate. This intermediate can then react with a coupling partner. An oxidant is often required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after product release.[6][21]
Caption: General Workflow for a Direct C-H Functionalization Reaction.
Quantitative Data for Direct C3-Alkenylation of Indoles (Oxidative Heck)
| Indole Substrate | Alkene Partner | Catalyst / Oxidant | Yield (%) | Reference |
| 1H-Indole | Methyl acrylate | Pd(OAc)₂ / Cu(OAc)₂ | 70 | [22] |
| 5-Methoxy-1H-indole | Methyl acrylate | Pd(OAc)₂ / Cu(OAc)₂ | 65 | [22] |
| 1H-Indole | Styrene | Pd(OAc)₂ / Cu(OAc)₂ | 52 | [22] |
| N-Acylindole | Styrene | Pd(TFA)₂ / Cu(OAc)₂ | High C3 Selectivity | [6] |
Experimental Protocol: Direct C3-Alkenylation of Indole with Methyl Acrylate
This protocol is based on the Fujiwara-Morita (oxidative Heck) reaction for the direct alkenylation of indoles.[22]
-
Materials:
-
1H-Indole (0.5 mmol, 58.5 mg)
-
Methyl acrylate (1.7 mmol, 146 mg, 153 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.025 mmol, 5.6 mg)
-
Copper(II) acetate [Cu(OAc)₂] (0.9 mmol, 163 mg)
-
Triphenylphosphine (PPh₃) (0.2 mmol, 52.5 mg)
-
Anhydrous Solvent (e.g., Dioxane or DMF, 2.0 mL)
-
-
Procedure:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂, Cu(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).
-
Add the anhydrous solvent, followed by the indole and methyl acrylate via syringe.
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the C3-alkenylated indole product.
-
Conclusion
Palladium catalysis offers a powerful and versatile toolkit for the synthesis of 3-substituted indoles. Classical cross-coupling reactions provide reliable pathways from pre-functionalized substrates, while modern direct C-H functionalization methods offer increased efficiency and atom economy. The choice of methodology depends on the specific target molecule, substrate availability, and desired functional group tolerance. The protocols and data presented herein serve as a practical guide for researchers to design and execute these transformative reactions, enabling the discovery and development of novel indole-based therapeutics and materials.
References
- Palladium-Mediated Heck Reaction to the Synthesis of 3-Substituted Indoles and Indolones. (Source: Provided search result)
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Palladium-Catalyzed Direct C-H Functionalization of Indoles with the Insertion of Sulfur Dioxide: Synthesis of 2-Sulfonated Indoles. (PubMed, [Link])
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Palladium-Catalyzed Direct C–H Functionalization of Indoles with the Insertion of Sulfur Dioxide: Synthesis of 2-Sulfonated Indoles. (ACS Publications, [Link])
-
Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (NIH, [Link])
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (ACS Publications, [Link])
-
A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. (Journal of the American Chemical Society, [Link])
-
Palladium-Catalyzed Triple Successive C–H Functionalization: Direct Synthesis of Functionalized Carbazoles from Indoles. (ACS Publications, [Link])
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Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (PMC - NIH, [Link])
-
The synthesis of C-3b functionalized indoles via a hydroboration/Suzuki–Miyaura coupling sequence. (ElectronicsAndBooks, [Link])
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. (PMC - NIH, [Link])
- Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. (Source: Provided search result)
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activ
-
Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. (PMC - NIH, [Link])
-
The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. (NIH, [Link])
-
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (NIH, [Link])
-
Indoles via Palladium-catalyzed Cyclization. (Organic Reactions, [Link])
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3-Substituted indole: A review. (International Journal of Chemical Studies, [Link])
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Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed ortho-Amination/ipso-Heck Cyclization. (ACS Publications, [Link])
-
Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. (RSC Publishing, [Link])
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One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. (ACS Publications, [Link])
-
One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. (The Journal of Organic Chemistry, [Link])
-
3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. (Chapman University Digital Commons, [Link])
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Synthesis of indoles. (Organic Chemistry Portal, [Link])
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Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-Indoles Using Trialkylboranes. (Journal of the American Chemical Society, [Link])
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (MDPI, [Link])
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Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes. (PMC - NIH, [Link])
-
Catalytic C-H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. (stoltz2.caltech.edu, [Link])
-
Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. (ResearchGate, [Link])
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (NIH, [Link])
-
Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. (MDPI, [Link])
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The Buchwald–Hartwig Amination After 25 Years. (the University of Groningen research portal, [Link])
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Novel Synthetic Approaches Toward Substituted Indole Scaffolds. (Organic Chemistry Portal, [Link])
-
Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. (OUCI, [Link])
-
A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. (Organic Chemistry Portal, [Link])
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (PMC - NIH, [Link])
-
Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions. (PMC - NIH, [Link])
-
Buchwald–Hartwig amination. (Wikipedia, [Link])
-
Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and thieno[3,4‐b]indole 31 derivatives. (ResearchGate, [Link])
-
Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (RSC Publishing, [Link])
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Application Notes and Protocols: Strategic Boc Protection of Indole Nitrogen
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, yet its N-H moiety presents significant challenges in multi-step syntheses due to its acidity and nucleophilicity. Unprotected indole nitrogen can lead to undesired side reactions, including N-alkylation, oxidation, or participation in reactions intended for other functional groups.[1] Protecting the indole nitrogen is therefore a critical strategic step. The tert-butoxycarbonyl (Boc) group is arguably the most employed protecting group for this purpose, offering a robust shield that is stable to a wide array of non-acidic reagents, nucleophiles, and catalytic hydrogenation conditions, while being readily removable under mild acidic protocols.[2][3][4] This guide provides an in-depth examination of the Boc protection of indole nitrogen, detailing reaction mechanisms, field-tested experimental protocols, characterization techniques, and troubleshooting strategies to empower researchers in their synthetic endeavors.
The Rationale for Indole N-H Protection
The lone pair of electrons on the indole nitrogen participates in the aromaticity of the bicyclic system. This delocalization renders the N-H proton acidic (pKa ≈ 17 in DMSO) and the nitrogen atom a competent nucleophile.[5] In complex synthetic routes, particularly those involving strong bases, electrophiles, or oxidative conditions, this reactivity can be detrimental.
Key Challenges with an Unprotected Indole N-H:
-
Competitive Reactivity: The N-H can be deprotonated by strong bases (e.g., organolithiums, Grignard reagents) intended for other sites.
-
Electrophilic Attack: The nitrogen can react with electrophiles, leading to undesired N-functionalization.
-
Oxidative Instability: The indole ring, particularly in electron-rich derivatives, is susceptible to oxidation, a process often influenced by the N-H group.[1]
-
Reduced Solubility: The N-H proton can engage in hydrogen bonding, which may decrease solubility in certain organic solvents.
The Boc group effectively mitigates these issues. As a bulky, electron-withdrawing carbamate, it reduces the nucleophilicity of the nitrogen and sterically encumbers the ring, providing electronic and physical protection.
The Boc Protection Mechanism: Role of the Catalyst
The standard reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O). The reaction's efficiency is highly dependent on the activation method. While the reaction can proceed with Boc₂O alone, it is often slow with weakly nucleophilic substrates like indole.[6] Acceleration is typically achieved using either a strong, non-nucleophilic base or a nucleophilic catalyst.
DMAP-Catalyzed Pathway: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst. Its mechanism involves the rapid formation of a reactive N-acylpyridinium intermediate, which is significantly more electrophilic than Boc₂O itself.[7][8] The deprotonated indole (indolide anion), formed by a mild base like triethylamine (TEA) or even by abstracting the proton from the initial adduct, then attacks this activated intermediate to furnish the N-Boc-indole and regenerate the DMAP catalyst.[9] The breakdown of the tert-butyl carbonate byproduct releases carbon dioxide and tert-butoxide.[7][9]
Caption: DMAP-catalyzed mechanism for Boc protection of indole.
Experimental Protocols
The choice of protocol depends on the substrate's reactivity and the presence of other functional groups. The DMAP-catalyzed method is a general-purpose, high-yield procedure, while the strong base method offers superior control and chemoselectivity.
Protocol 1: General Procedure using DMAP Catalyst
This method is highly reliable for a wide range of simple and substituted indoles.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount (for 10 mmol scale) |
|---|---|---|---|
| Indole | C₈H₇N | 117.15 | 1.17 g (10.0 mmol, 1.0 eq) |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 2.40 g (11.0 mmol, 1.1 eq) |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 122 mg (1.0 mmol, 0.1 eq) |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.53 mL (11.0 mmol, 1.1 eq) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL |
| Saturated aq. NH₄Cl | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | As needed |
Step-by-Step Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add indole (1.17 g, 10.0 mmol).
-
Dissolution: Add dichloromethane (50 mL) and stir until the indole is fully dissolved.
-
Reagent Addition: Add triethylamine (1.53 mL, 11.0 mmol), DMAP (122 mg, 1.0 mmol), and finally di-tert-butyl dicarbonate (2.40 g, 11.0 mmol).
-
Causality Note: Adding Boc₂O last prevents premature reaction with the catalyst. TEA acts as a mild base to neutralize the acid formed and assist in indole deprotonation.
-
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Ethyl Acetate/Hexanes as eluent). The reaction is typically complete within 1-4 hours.
-
Quenching & Work-up: Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL) to remove DMAP and TEA, followed by saturated aqueous NaHCO₃ (1 x 20 mL), and finally brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Ethyl Acetate in Hexanes) to afford pure N-Boc-indole as a colorless oil or low-melting solid.
Protocol 2: Strong Base Procedure using Sodium Hydride (NaH)
This method is ideal for less nucleophilic indoles or for substrates containing other sensitive functional groups (e.g., alcohols), where chemoselectivity is paramount.[5][10]
Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount (for 10 mmol scale) |
|---|---|---|---|
| Indole | C₈H₇N | 117.15 | 1.17 g (10.0 mmol, 1.0 eq) |
| Sodium Hydride (NaH), 60% in oil | NaH | 24.00 | 440 mg (11.0 mmol, 1.1 eq) |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 2.62 g (12.0 mmol, 1.2 eq) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL |
| Saturated aq. NH₄Cl | - | - | As needed |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed |
| Brine | - | - | As needed |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | As needed |
Step-by-Step Procedure:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add NaH (440 mg, 11.0 mmol).
-
SAFETY: NaH is highly flammable and reacts violently with water. Handle with extreme care in an inert atmosphere.
-
-
Solvent Addition: Add anhydrous THF (30 mL) via syringe and cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve indole (1.17 g, 10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 15 minutes.
-
Causality Note: The formation of the sodium indolide salt is indicated by the cessation of hydrogen gas evolution. Stirring for an additional 30-60 minutes at 0 °C ensures complete deprotonation.[10]
-
-
Boc₂O Addition: Add a solution of Boc₂O (2.62 g, 12.0 mmol) in anhydrous THF (10 mL) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.
-
Extraction: Add water (20 mL) and extract the product with Ethyl Acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify by flash column chromatography as described in Protocol 1.
General Experimental Workflow
The overall process for Boc protection, from reaction to purification, follows a standard sequence in synthetic organic chemistry.
Caption: General workflow for Boc protection of indole.
Product Characterization
Confirmation of successful N-Boc protection is achieved through standard analytical techniques.
Physicochemical Properties of 1-Boc-Indole
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅NO₂ | [11] |
| Molecular Weight | 217.26 g/mol | [11] |
| Appearance | Colorless to yellow liquid or low-melting solid | [12] |
| Boiling Point | ~201 °C | [12] |
| Density | ~1.07 g/mL at 25 °C |[12] |
Analytical Data:
-
TLC: The product (N-Boc-indole) will have a higher Rf value than the starting material (indole) in non-polar eluent systems due to the masking of the polar N-H group.
-
¹H NMR (CDCl₃):
-
Disappearance of the broad N-H singlet (typically > 8.0 ppm in indole).
-
Appearance of a large singlet for the 9 protons of the tert-butyl group at ~1.7 ppm.
-
Downfield shift of the indole aromatic protons, particularly the proton at the C7 position, due to the electron-withdrawing nature of the carbamate.
-
-
Mass Spectrometry (ESI+): Expect to observe the molecular ion peak [M+H]⁺ at m/z 218 and/or the sodium adduct [M+Na]⁺ at m/z 240. A characteristic fragment corresponding to the loss of the tert-butyl group ([M-56]⁺) may also be visible.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Yield | 1. Incomplete deprotonation of indole N-H. 2. Deactivated indole (strong electron-withdrawing groups). 3. Insufficiently reactive reagents (old Boc₂O). | 1. Switch from DMAP/TEA to the NaH protocol for more forceful deprotonation.[10] 2. Increase reaction temperature or prolong reaction time. 3. Use fresh Boc₂O. |
| Multiple Products / Side Reactions | 1. C3-Bocylation in highly activated indoles. 2. Reaction with other nucleophilic groups in the molecule (e.g., -OH, -NH₂). | 1. Use the NaH protocol to pre-form the indolide anion, which favors N-acylation.[10] 2. For substrates with alcohols, the NaH protocol is highly recommended as the indole N-H is more acidic than an alcohol O-H in aprotic solvents like THF/DMSO.[5][10] Avoid DMAP, which can catalyze O-acylation. |
| Difficult Purification | 1. Excess Boc₂O co-elutes with the product. 2. DMAP or TEA salts remaining after work-up. | 1. Use a polymer-supported trisamine scavenger resin to remove unreacted Boc₂O after the reaction.[6] 2. Ensure a thorough acidic wash (e.g., 1M HCl) is performed during the work-up to remove all amine bases. |
Deprotection of N-Boc-Indole: Completing the Synthetic Cycle
The utility of the Boc group lies in its facile removal. The most common method is acidolysis, which proceeds via formation of a stable tert-butyl cation.
-
Standard Conditions: Treatment with strong acids like Trifluoroacetic Acid (TFA) in DCM (typically 10-50% v/v) or HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane) at room temperature rapidly cleaves the Boc group.[13][14]
-
Mild Conditions: For substrates bearing other acid-sensitive functionalities, milder deprotection methods can be employed. A catalytic amount of sodium methoxide in dry methanol at room temperature can selectively deprotect N-Boc on indoles.[15][16] Thermolytic methods, such as heating in solvents like 2,2,2-trifluoroethanol (TFE), also effect deprotection, often under neutral conditions.[17][18]
References
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- 2. researchgate.net [researchgate.net]
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- 5. Sciencemadness Discussion Board - Protecting weak secondary amines - driving me crazy! - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 75400-67-8 CAS MSDS (1-BOC-INDOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
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Application Note: High-Recovery Purification of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate via Normal-Phase Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate, a key pharmaceutical intermediate.[1] The molecule's bifunctional nature, possessing both a basic primary amine and a lipophilic Boc-protected indole moiety, presents a significant chromatographic challenge on standard silica gel, often leading to severe peak tailing and poor recovery.[2][3] This guide details a robust normal-phase flash chromatography method that utilizes a triethylamine-modified mobile phase to deactivate acidic silanol groups, ensuring sharp elution profiles and high purity of the target compound.[4][5][6] Method development, step-by-step execution, and expected outcomes are thoroughly discussed to enable researchers in drug development to achieve consistent and scalable results.
Introduction: The Purification Challenge
This compound is a valuable building block in medicinal chemistry. Its structure combines a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group with a polar, basic primary amine. This duality is the central challenge in its purification.
Standard normal-phase chromatography, which separates compounds based on polarity using a polar stationary phase (like silica gel) and a non-polar mobile phase, is often complicated by the amine functional group.[7][8][9] The lone pair of electrons on the amine's nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This acid-base interaction leads to several undesirable outcomes:
-
Irreversible Adsorption: The compound may bind so strongly that it fails to elute from the column, resulting in low recovery.[6]
-
Peak Tailing: Slow dissociation from the active sites causes the eluted peak to be broad and asymmetrical, making it difficult to separate from closely eluting impurities.[2][10]
-
Inconsistent Elution: The retention time can be unpredictable, complicating fraction collection.
To overcome these issues, this protocol employs a common and highly effective strategy: deactivating the silica gel's acidic sites by introducing a small amount of a competing base, triethylamine (TEA), into the mobile phase.[4][5][6][11] The TEA preferentially binds to the silanol groups, effectively masking them from the target amine and allowing for a separation governed primarily by polarity differences.[12]
Method Development: A Logic-Driven Approach
Analysis of the Target Molecule
-
Stationary Phase Interaction: The primary amine is the main driver of unwanted interactions with silica gel.
-
Mobile Phase Solubility: The large, non-polar Boc group and indole core ensure good solubility in common organic solvents like hexanes and ethyl acetate.[13]
-
Polarity: The molecule is moderately polar. The amine group contributes significant polarity, while the rest of the structure is hydrophobic. This suggests that a solvent system of intermediate polarity will be required for elution.
Thin-Layer Chromatography (TLC) for Solvent System Optimization
Before committing to a large-scale column, it is essential to determine the optimal mobile phase using Thin-Layer Chromatography (TLC).[14][15] TLC is a rapid, small-scale version of column chromatography that allows for the quick screening of different solvent systems.[8]
Objective: To find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.2-0.3.[5] This Rƒ value typically translates well to column chromatography, providing good separation without requiring excessively large volumes of solvent.
Protocol for TLC Analysis:
-
Prepare several eluent systems. A good starting point is a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate, EtOAc), with 1% v/v Triethylamine (TEA) added to the polar component.
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.[15]
-
Place the plate in a developing chamber containing one of the prepared eluents, ensuring the solvent level is below the baseline.[15]
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.[15]
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots. The Boc-protected indole is UV-active and should be visible under a UV lamp (254 nm). Additionally, the primary amine can be visualized by staining with a ninhydrin solution, which produces a characteristic purple or yellow spot upon gentle heating.[14]
-
Calculate the Rƒ value for the product spot: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Adjust the ratio of polar to non-polar solvent until the desired Rƒ of ~0.25 is achieved.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel 60 Å, 230-400 mesh | Standard for flash chromatography, providing good resolution and flow characteristics. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate with 1% v/v TEA | Offers a good polarity range. TEA is critical to prevent peak tailing of the amine.[4][6] |
| Target Rƒ (TLC) | 0.2 - 0.3 | Provides optimal separation on the column, balancing resolution and run time.[5] |
| Visualization | UV (254 nm) and Ninhydrin Stain | UV detects the indole ring, while ninhydrin specifically confirms the presence of the primary amine.[14] |
Detailed Purification Protocol
This protocol assumes a starting crude material mass of approximately 1.0 gram. Adjust the column size and solvent volumes accordingly for different scales.
Materials and Equipment
-
Flash chromatography system (manual or automated)[16]
-
Glass column (e.g., 40 mm diameter)
-
Silica gel (60 Å, 230-400 mesh), approx. 40-60 g
-
Sand (acid-washed)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Triethylamine (TEA), Dichloromethane (DCM)
-
TLC plates, chamber, and visualization reagents (UV lamp, ninhydrin)
-
Fraction collection tubes
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of the target compound.
Step-by-Step Procedure
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a ~1 cm layer of sand.[17]
-
In a beaker, mix ~40-60 g of silica gel with the starting eluent (determined by TLC, e.g., 80:20 Hexanes:EtOAc + 1% TEA) to form a consistent slurry.
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.
-
Gently tap the column to ensure even packing and remove air bubbles.
-
Open the stopcock and apply gentle pressure (using a pump or air line) to drain the excess solvent until the solvent level meets the top of the silica bed. Do not let the column run dry.[17]
-
Carefully add a ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[17]
-
-
Sample Loading:
-
Dissolve the 1.0 g of crude material in a minimal amount of a strong solvent, like Dichloromethane (DCM). Using a minimal volume is crucial for a narrow sample band and good separation.
-
Using a pipette, carefully apply the dissolved sample solution evenly onto the top layer of sand.
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
Gently wash the sides of the column with a small amount of the mobile phase (1-2 mL) and allow this to absorb as well. Repeat once.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply pressure to begin eluting the solvent through the column at a steady flow rate (a drop rate of ~5-10 cm per minute is a good target).[17]
-
Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 20 mL fractions for a 40 mm column).[17]
-
Maintain a constant head of solvent above the silica bed throughout the process to avoid cracking the stationary phase.[17]
-
-
Monitoring and Isolation:
-
Systematically spot every few fractions onto a TLC plate to monitor the elution of the product.
-
Visualize the TLC plates under UV light and with ninhydrin stain.
-
Identify the fractions containing the pure product (single spot at the correct Rƒ).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove it completely.
-
Place the flask under high vacuum to remove any residual solvent and obtain the final, pure product.
-
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| TLC of Crude | Multiple spots. Product spot at Rƒ ≈ 0.25 in 80:20 Hex:EtOAc + 1% TEA. | Product Rƒ too high (>0.4): Decrease EtOAc %. Product Rƒ too low (<0.1): Increase EtOAc %. Streaking: Ensure 1% TEA is present.[6] |
| Elution Profile | Impurities elute first, followed by the pure product. | Co-elution of impurities: The mobile phase is too polar. Consider running a gradient elution, starting with a less polar mixture and gradually increasing the EtOAc content. |
| TLC of Fractions | Early fractions show non-polar impurities. Middle fractions show a single, clean spot for the product. Later fractions are empty. | Product elutes very late or not at all: The mobile phase is not polar enough. Increase the percentage of EtOAc. |
| Final Product | White to off-white solid or viscous oil. High purity by ¹H NMR and LC-MS. | Low Yield: Compound may have stuck to the column. Ensure TEA was used and consider flushing the column with a very polar solvent (e.g., 5% Methanol in DCM) to recover any retained material. |
| Peak Shape | Symmetrical, non-tailing spots on TLC. | Persistent Tailing: The concentration of TEA may be insufficient, or the crude sample is highly acidic. Increase TEA to 1.5-2.0%. Alternatively, use pre-treated basic alumina as the stationary phase.[6] |
Conclusion
The purification of basic amines like this compound on silica gel is a common challenge that can be reliably overcome. By understanding the underlying chemical interactions and implementing a strategy to mitigate them, high-purity material can be obtained efficiently. The use of a triethylamine-modified mobile phase is a simple yet powerful technique to deactivate the silica surface, preventing peak tailing and ensuring a successful separation. This protocol provides a robust and scalable method for researchers, facilitating the advancement of drug discovery and development programs.
References
- Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography.
- Teledyne LABS. (n.d.). Safety First—Best Practices and Risk Management for Flash Chromatography.
- Wikipedia. (2023). Aqueous normal-phase chromatography.
- Khan Academy. (n.d.). Principles of chromatography | Stationary phase.
- École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). Some Useful and Practical Tips for Flash Chromatography.
- Biotage. (2023). 5 Steps to successful flash chromatography.
- Sorbtech. (2023). How to properly condition a flash column.
- Taylor & Francis Online. (n.d.). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- CHROMacademy. (n.d.). Normal Phase Chromatography.
- ResearchGate. (2013). How can I prevent peak tailing in HPLC?
- ACCHROM. (n.d.). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?
- ResearchGate. (n.d.). Diagram of normal-phase chromatography separation.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography.
- ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?
- ALWSCI. (n.d.). Common Causes Of Peak Tailing in Chromatography.
- Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?
- Crawford Scientific. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP.
- Amrita Virtual Lab. (n.d.). Thin Layer Chromatography.
- International Organisation of Vine and Wine. (n.d.). Qualitative method for detection of biogenic amines produced by lactic acid bacteria by thin-layer chromatography (TLC).
- YouTube. (2024). Why Do Amines Adhere To Silica Gel Columns? - Chemistry For Everyone.
- ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents.
- Indian Academy of Sciences. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
- ResearchGate. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Org Prep Daily. (2006). Purifying amines on silica.
- Science Forums. (2011). Amine purification.
- LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
- PubMed. (2010). Mobile phase selection for the combined use of liquid chromatography-inductively coupled plasma mass spectrometry and electrospray ionisation mass spectrometry.
- PubMed. (n.d.). Effects of elevated temperature and mobile phase composition on a novel C18 silica column.
- TargetMol. (n.d.). This compound.
- ResearchGate. (n.d.). Indole N‐Boc deprotection method development.
- Sigma-Aldrich. (n.d.). tert-Butyl 3-formyl-1H-indole-1-carboxylate.
- Organic Chemistry Portal. (n.d.). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.
- PubChem. (n.d.). tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride.
- Agilent. (n.d.). Improved Amino Acid Methods using Agilent ZORBAX Eclipse Plus C18 Columns.
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Quantitative Analysis of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate using RP-HPLC-UV and LC-MS/MS
An Application Note for Drug Development Professionals
Abstract
This document provides detailed analytical methods for the precise and accurate quantification of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate, a key pharmaceutical intermediate.[1] Two robust, validated methods are presented: a Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method suitable for routine quality control, purity assessment, and stability testing, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and confirmatory analysis. The protocols herein are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[2][3][4]
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, ensuring its identity, purity, and concentration is paramount for the safety and efficacy of the final drug product.[5] The development of reliable and robust analytical methods is therefore a non-negotiable step in the drug development lifecycle.
This application note addresses this need by providing comprehensive protocols for two complementary analytical techniques. The choice between RP-HPLC-UV and LC-MS/MS will depend on the specific analytical objective, such as the required sensitivity, the complexity of the sample matrix, and the stage of drug development.[6][7]
Physicochemical Properties & Analytical Rationale
A successful analytical method is built upon a fundamental understanding of the analyte's chemical structure.
-
Structure: this compound (Molecular Formula: C₁₈H₂₆N₂O₂, Molecular Weight: 302.42 g/mol ).
-
Chromophore: The indole ring system provides strong ultraviolet (UV) absorbance, making it highly suitable for detection by HPLC-UV.
-
Ionization: The presence of a primary amine group (-NH₂) allows for efficient protonation, making the molecule ideal for analysis by positive-ion electrospray ionization (ESI) mass spectrometry.[8]
-
Polarity: The molecule possesses both a non-polar tert-butoxycarbonyl (Boc) protecting group and a polar amine function. This amphiphilic nature makes it well-suited for separation using reversed-phase chromatography.
Method 1: RP-HPLC with UV Detection
This method is the workhorse for routine analysis of the drug intermediate, offering excellent precision and accuracy for assay and purity determinations.
Principle of the Method
The analyte is separated from potential impurities on a reversed-phase (e.g., C18) column. Separation is achieved based on the differential partitioning of the analyte between the non-polar stationary phase and a polar mobile phase. The quantification is performed by measuring the analyte's UV absorbance at a specific wavelength and comparing it to that of a reference standard.
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), 99%+ purity
-
Ultrapure water (18.2 MΩ·cm)
2.2.2. Sample and Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask.[5]
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water. Mix thoroughly. Sonication can be used to ensure complete dissolution.[5]
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the 50:50 ACN/water diluent.
-
Sample Preparation: Prepare unknown samples to have a theoretical concentration within the calibration range using the same diluent. All solutions should be filtered through a 0.45 µm syringe filter before injection.[9][10]
2.2.3. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for QC labs. |
| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) | C18 is a versatile stationary phase for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent to improve peak shape for the amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient | 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 20% B; 18-25 min: 20% B | A gradient elution ensures separation of potential impurities with different polarities and a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| UV Detection | 225 nm or 280 nm | The indole moiety has strong absorbance at these wavelengths. 225 nm often provides higher sensitivity. |
Method Validation Summary (ICH Q2(R2))
The method must be validated to prove it is fit for its intended purpose.[11][12] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is free of interference at the analyte's retention time. | Ensures the signal is only from the analyte. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 over the range of 1-200 µg/mL. | Demonstrates a proportional response to concentration. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels. | Measures the closeness of the experimental value to the true value.[11] |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) ≤ 2.0%.[2] | Assesses the method's consistency and reproducibility. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10. | The lowest concentration that can be quantified with acceptable accuracy and precision. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3. | The lowest concentration that can be reliably detected. |
| Robustness | %RSD ≤ 2.0% with small, deliberate changes (e.g., flow rate ±0.1, temp ±2°C). | Shows the method is unaffected by minor variations in operating conditions. |
RP-HPLC-UV Workflow Diagram
Caption: Workflow for quantification via RP-HPLC-UV.
Method 2: LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as metabolite identification or quantification in complex matrices, LC-MS/MS is the gold standard.[7][8][13] This protocol focuses on the analysis of the pure intermediate using a "dilute and shoot" approach.
Principle of the Method
Following chromatographic separation via UPLC/HPLC, the analyte is ionized (typically via ESI) and enters the mass spectrometer. The first quadrupole (Q1) isolates the protonated parent molecule (precursor ion). This ion is then fragmented in the collision cell (q2), and a specific, stable fragment ion (product ion) is isolated by the third quadrupole (Q3) and detected. This specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
Experimental Protocol
3.2.1. Sample and Standard Preparation Preparation is similar to the HPLC method, but lower concentrations are required.
-
Stock Solution (100 µg/mL): Prepare by dissolving 10 mg of reference standard in 100 mL of 50:50 ACN/water.
-
Working Standard Solutions: Prepare calibration standards over the desired range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution.
-
Sample Preparation: Dilute unknown samples to fall within the calibration curve range. Filtration through a 0.22 µm filter is recommended.[13]
3.2.2. Instrumentation and Conditions
| Parameter | Recommended Condition | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | UPLC provides faster run times and better resolution. |
| MS System | Sciex Triple Quad 6500+ or equivalent | A high-sensitivity triple quadrupole mass spectrometer. |
| Column | Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | A sub-2 µm particle column for high-efficiency UPLC separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase. |
| Gradient | 0-3 min: 5% to 95% B; 3-4 min: 95% B; 4-4.1 min: 95% to 5% B; 4.1-5 min: 5% B | A fast gradient is suitable for UPLC analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Higher temperature reduces viscosity and improves peak shape. |
| Injection Vol. | 2 µL | Smaller injection volumes are typical for UPLC-MS/MS. |
3.2.3. Mass Spectrometer Conditions
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The primary amine is readily protonated. |
| Precursor Ion [M+H]⁺ | m/z 303.2 | Calculated for C₁₈H₂₆N₂O₂. |
| Product Ion (Quantifier) | m/z 247.2 | Corresponds to the loss of isobutylene (C₄H₈) from the Boc group. |
| Product Ion (Qualifier) | m/z 130.1 | Corresponds to a characteristic indole fragment. |
| Capillary Voltage | 3.5 kV | Optimized for stable ion generation. |
| Source Temperature | 500 °C | Facilitates desolvation of the analyte. |
| Collision Energy (CE) | Optimized empirically for each transition | The energy required for optimal fragmentation. |
Method Validation Summary (ICH Q2(R2))
Validation follows the same principles as HPLC but with typically wider acceptance criteria for accuracy and precision at lower concentrations.
| Validation Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.995 over the range of 0.1-100 ng/mL. |
| Accuracy | 85.0% - 115.0% recovery at low concentrations; 90.0% - 110% at mid/high. |
| Precision | %RSD ≤ 15.0% (≤ 20% at LLOQ). |
| LLOQ | The lowest point on the calibration curve with acceptable accuracy and precision. |
LC-MS/MS Workflow Diagram
Caption: Workflow for quantification via LC-MS/MS using MRM.
Discussion and Method Selection
The choice between these two powerful techniques is driven by the analytical need.
-
RP-HPLC-UV is ideal for determining the purity and assay of the neat drug intermediate. It is cost-effective, robust, and found in nearly every pharmaceutical quality control laboratory. Its sensitivity is generally sufficient for release testing and stability studies where concentrations are in the µg/mL to mg/mL range.
-
LC-MS/MS provides unparalleled sensitivity and selectivity.[14][15] It is the preferred method for detecting and quantifying trace-level impurities or for analyzing the intermediate in complex biological matrices (e.g., during preclinical pharmacokinetic studies).[7] Its ability to confirm both molecular weight and fragmentation patterns makes it a powerful tool for identity confirmation.
Conclusion
This application note details two validated, robust, and reliable methods for the quantification of this compound. The RP-HPLC-UV method serves as a primary tool for quality control, while the LC-MS/MS method offers superior sensitivity and selectivity for more demanding applications. Adherence to these protocols and the principles of method validation outlined by ICH will ensure data of the highest quality and integrity, supporting a streamlined and successful drug development process.
References
-
Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
Sample Preparation Techniques for Precision in Analysis. (2025, May 23). Phenomenex. Retrieved January 4, 2026, from [Link]
-
Sample preparation in analysis of pharmaceuticals. (n.d.). ScienceDirect. Retrieved January 4, 2026, from [Link]
-
Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025, May 13). Chromatography Online. Retrieved January 4, 2026, from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved January 4, 2026, from [Link]
-
Sample Preparation: A Comprehensive Guide. (n.d.). Organomation. Retrieved January 4, 2026, from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks. Retrieved January 4, 2026, from [Link]
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017, March 22). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved January 4, 2026, from [Link]
-
ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. (2025, June 23). PharmaVOD. Retrieved January 4, 2026, from [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency. Retrieved January 4, 2026, from [Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022, August 2). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Conditions for LC-MS/MS analysis of indole species. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023, November 3). Preprints.org. Retrieved January 4, 2026, from [Link]
-
LC/MS Applications in Drug Development. (n.d.). BioAgilytix. Retrieved January 4, 2026, from [Link]
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The Strategic Application of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient construction of novel therapeutic agents. Among these, tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate has emerged as a key intermediate, particularly in the synthesis of kinase inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this valuable indole derivative. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal template for designing molecules that can effectively bind to biological targets. The subject of this note, this compound, is a bifunctional molecule offering two key points for molecular elaboration: a Boc-protected indole nitrogen and a primary amine on a neopentyl group at the 3-position. This arrangement allows for sequential and controlled chemical modifications, a crucial aspect in the construction of complex drug candidates.
Synthesis of the Key Intermediate: A Multi-step Approach
The synthesis of this compound can be achieved through a rational, multi-step sequence starting from readily available materials. The following protocol outlines a representative and efficient pathway.
Protocol 1: Synthesis of this compound
This protocol is divided into three key stages: Boc-protection of indole, introduction of the nitrated side chain, and subsequent reduction to the desired primary amine.
Step 1: Boc-Protection of Indole
The tert-butoxycarbonyl (Boc) group serves to protect the indole nitrogen from unwanted side reactions in subsequent steps and to increase the solubility of the intermediates in organic solvents.
-
Materials: Indole, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), tetrahydrofuran (THF).
-
Procedure:
-
Dissolve indole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 eq) to the solution.
-
Slowly add a solution of Boc₂O (1.1 eq) in THF to the reaction mixture at room temperature.
-
Stir the reaction for 12-16 hours and monitor its completion by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 1H-indole-1-carboxylate.
-
Step 2: Friedel-Crafts Alkylation with 2-methyl-2-nitropropane
This step introduces the carbon skeleton of the side chain at the C3 position of the indole ring. The electron-rich nature of the Boc-protected indole favors electrophilic substitution at this position.
-
Materials: tert-Butyl 1H-indole-1-carboxylate, 2-methyl-2-nitropropane, a Lewis acid catalyst (e.g., BF₃·OEt₂), dichloromethane (DCM).
-
Procedure:
-
Dissolve tert-butyl 1H-indole-1-carboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C.
-
Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂) (1.2 eq) to the solution.
-
Add 2-methyl-2-nitropropane (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield tert-butyl 3-(2-methyl-2-nitropropyl)-1H-indole-1-carboxylate.
-
Step 3: Reduction of the Nitro Group
The final step involves the reduction of the nitro group to the primary amine, yielding the target compound. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Materials: tert-Butyl 3-(2-methyl-2-nitropropyl)-1H-indole-1-carboxylate, Palladium on carbon (10% Pd/C), methanol (MeOH), hydrogen gas.
-
Procedure:
-
Dissolve the nitro-intermediate (1.0 eq) in methanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
-
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by LC-MS) |
| 1 | tert-Butyl 1H-indole-1-carboxylate | 217.27 | 90-95 | >98% |
| 2 | tert-Butyl 3-(2-methyl-2-nitropropyl)-1H-indole-1-carboxylate | 318.39 | 75-85 | >97% |
| 3 | This compound | 288.40 | 85-95 | >98% |
Application in the Synthesis of Kinase Inhibitors: A Case Study in Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases.[2] Many potent BTK inhibitors feature a core heterocyclic scaffold that is appended with various substituents to optimize potency, selectivity, and pharmacokinetic properties. The primary amine of this compound serves as an excellent handle for coupling to such heterocyclic cores via an amide bond formation.
Protocol 2: Amide Coupling for the Synthesis of a BTK Inhibitor Scaffold
This protocol details a general procedure for the coupling of the primary amine of our key intermediate with a representative heterocyclic carboxylic acid, a common step in the synthesis of many kinase inhibitors.
-
Materials: this compound, a heterocyclic carboxylic acid (e.g., pyrimidine-5-carboxylic acid), a peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt), a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA), and an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the heterocyclic carboxylic acid (1.0 eq) and the coupling reagent (1.1 eq) in the anhydrous solvent.
-
Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Add the non-nucleophilic base (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide-coupled product.
-
The final step in the synthesis of the BTK inhibitor would typically involve the deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the indole N-H, which is often a key pharmacophoric feature for kinase hinge-binding.
Visualizing the Synthetic and Application Workflow
To better illustrate the strategic utility of this building block, the following diagrams outline the synthetic pathway and its application in a typical drug discovery workflow.
Caption: Synthetic pathway for this compound.
Caption: Application of the building block in a kinase inhibitor drug discovery workflow.
Conclusion
This compound is a strategically designed building block that provides a robust platform for the synthesis of complex molecules, particularly kinase inhibitors. Its bifunctional nature, with orthogonal protecting groups, allows for controlled and sequential modifications, making it an invaluable tool for medicinal chemists. The protocols and workflows detailed in this application note are intended to provide a solid foundation for researchers to incorporate this versatile intermediate into their drug discovery programs, ultimately accelerating the development of new and effective therapies.
References
- Google Patents. (2022). Preparation and application of indole compound BTK inhibitor. CN114853723B.
Sources
Derivatization of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate for Biological Assays: A Detailed Application Note and Protocol Guide
Abstract
This technical guide provides a comprehensive framework for the derivatization of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate, a versatile indole-containing scaffold with significant potential in drug discovery. The presence of a reactive primary amine allows for a wide array of chemical modifications, enabling the attachment of various functional moieties crucial for biological assays. This document outlines detailed protocols for common and effective derivatization strategies, including N-acylation, biotinylation, and reductive amination. It further emphasizes the critical aspects of pre-derivatization characterization, reaction monitoring, and post-derivatization analysis to ensure the generation of high-quality molecular probes for applications such as target identification, fluorescence-based screening, and structure-activity relationship (SAR) studies.
Introduction: The Strategic Value of Indole Scaffolds and Their Derivatization
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] this compound serves as a valuable starting material in drug discovery campaigns due to its unique structural features: a protected indole nitrogen that allows for selective derivatization and a primary amine side chain that is a prime target for chemical modification.[4]
Derivatization of this lead compound is a critical step in its evolution from a mere "hit" to a well-characterized chemical probe. By covalently attaching functional tags, researchers can unlock the ability to:
-
Visualize and Quantify Interactions: Fluorescent labeling enables the use of sensitive detection methods like fluorescence polarization, FRET, and high-content imaging.[5]
-
Isolate and Identify Binding Partners: Biotinylation facilitates the capture and purification of target proteins through the high-affinity interaction between biotin and avidin/streptavidin.[6][7]
-
Modulate Pharmacokinetic Properties: The addition of specific chemical groups can alter solubility, cell permeability, and metabolic stability.
-
Explore Structure-Activity Relationships (SAR): Systematic derivatization allows for the exploration of the chemical space around the core scaffold to optimize biological activity.[8][9]
This guide provides the necessary theoretical background and practical, step-by-step protocols to empower researchers to effectively derivatize this promising indole scaffold for a range of biological applications.
Pre-Derivatization: Foundational Steps for Success
Before embarking on any derivatization chemistry, it is imperative to establish the identity and purity of the starting material, this compound.
Characterization of Starting Material
Impure starting material is a common source of failed reactions and ambiguous biological data. We strongly recommend a multi-pronged analytical approach to verify the integrity of the compound.
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Signals corresponding to the indole, tert-butyl, and aminoalkyl moieties should be present in the correct integration and multiplicity. Absence of significant impurity peaks. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the elemental composition. | The observed m/z should match the calculated exact mass for C₁₇H₂₄N₂O₂. |
| HPLC/UPLC | Quantitative purity assessment. | A single major peak, ideally >95% purity, with retention time consistent with the compound's polarity. |
A note on the Boc protecting group: The tert-butyloxycarbonyl (Boc) group on the indole nitrogen is generally stable to the basic and mildly acidic conditions used in the subsequent protocols. However, it is sensitive to strong acids like trifluoroacetic acid (TFA), which can cause its cleavage.[10][11][12] Care should be taken during workup and purification to avoid prolonged exposure to highly acidic conditions.[13]
Core Derivatization Protocols
The primary amine of the title compound is a nucleophilic center that readily reacts with a variety of electrophilic reagents. The following protocols detail some of the most common and useful derivatization strategies.
Protocol 1: N-Acylation with NHS Esters for Fluorescent Labeling
N-hydroxysuccinimide (NHS) esters are among the most widely used reagents for labeling primary amines due to their high reactivity and the formation of stable amide bonds.[14][15] This protocol describes the labeling of the indole compound with a generic fluorescent dye NHS ester.
Principle: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[14] The reaction is typically performed at a slightly basic pH to ensure the amine is deprotonated and thus more nucleophilic.[16]
Workflow Diagram:
Caption: Workflow for N-acylation with an NHS ester.
Detailed Methodology:
-
Reagent Preparation:
-
In a clean, dry vial, dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
In a separate vial, dissolve the fluorescent dye NHS ester (1.1 eq.) in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of the indole compound, add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Slowly add the solution of the fluorescent dye NHS ester to the indole solution while stirring.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure fluorescently labeled product.
-
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Fluorescent Dye NHS Ester (e.g., FITC, Cy5-NHS) |
| Base | DIPEA |
| Solvent | Anhydrous DMF |
| Typical Yield | 70-90% |
| Purity (Post-Purification) | >95% (by HPLC) |
Protocol 2: Biotinylation for Affinity-Based Applications
Biotinylation is the process of attaching biotin to a molecule, which is invaluable for affinity-based purification and detection methods.[7][17] Similar to fluorescent labeling, NHS esters of biotin are commonly employed for this purpose.[18]
Principle: The chemistry is identical to that of fluorescent dye labeling, involving the nucleophilic attack of the primary amine on the biotin-NHS ester to form a stable amide linkage.[6]
Detailed Methodology:
The protocol for biotinylation is analogous to the N-acylation protocol described above, with the substitution of a fluorescent dye NHS ester with a biotin-NHS ester derivative (e.g., Biotin-NHS, Biotin-PEG4-NHS).
-
Follow steps 1-4 as outlined in Protocol 3.1, replacing the fluorescent dye NHS ester with the chosen biotin-NHS ester (1.1 eq.).
-
Purification is typically achieved through silica gel chromatography to remove excess reagents and byproducts.
Protocol 3: Reductive Amination for Linker Installation
Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing linkers or other functionalities via an aldehyde or ketone.[19][20] This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to a secondary amine.[21][22]
Principle: The primary amine of the indole compound condenses with an aldehyde (e.g., a bifunctional linker containing an aldehyde) to form a Schiff base (imine). A mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the imine to a stable secondary amine without reducing the starting aldehyde.[23]
Workflow Diagram:
Caption: Workflow for reductive amination.
Detailed Methodology:
-
Reagent Preparation:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde (1.2 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
-
Reaction Setup:
-
To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature. A small amount of acetic acid can be added to catalyze imine formation if necessary.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the desired secondary amine.
-
Post-Derivatization: Characterization and Validation
Thorough characterization of the final derivatized product is as crucial as the characterization of the starting material. This step confirms the success of the reaction and provides a pure, well-defined molecule for biological assays.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Confirm covalent modification at the intended site. | Appearance of new signals corresponding to the attached moiety (e.g., aromatic protons of a fluorophore, characteristic biotin signals) and a shift in the signals of the protons adjacent to the newly formed amide or secondary amine. |
| HRMS | Confirm the molecular weight of the final product. | The observed m/z should match the calculated exact mass of the derivatized compound. |
| HPLC/UPLC | Assess the purity of the final product. | A single major peak with a retention time different from the starting material. |
| UV-Vis Spectroscopy | For fluorescently labeled compounds, to determine the degree of labeling (DOL). | Measurement of absorbance at the protein's absorbance maximum (~280 nm) and the dye's absorbance maximum. |
Application in Biological Assays: A Conceptual Example
A fluorescently labeled derivative of this compound can be used as a tracer in a fluorescence polarization (FP) competition assay to screen for inhibitors of a target protein.
Principle of the FP Assay:
Caption: Principle of a fluorescence polarization competition assay.
In this assay, the large tracer-protein complex tumbles slowly in solution, resulting in a high polarization value. When an unlabeled inhibitor from a compound library displaces the fluorescent tracer, the smaller, free tracer tumbles more rapidly, leading to a decrease in the polarization signal. This allows for the high-throughput screening of compound libraries to identify new binders to the target protein.[24]
Conclusion
The derivatization of this compound is a key enabling step for its use in a wide range of biological assays. The protocols outlined in this guide for N-acylation, biotinylation, and reductive amination provide robust and versatile methods for attaching functional tags. By adhering to the principles of rigorous characterization both before and after derivatization, researchers can generate high-quality chemical probes to accelerate their drug discovery and chemical biology programs.
References
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Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. (2023). PubMed. [Link]
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Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC - PubMed Central. [Link]
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Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (2010). The Journal of Organic Chemistry - ACS Publications. [Link]
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Aldehydes and Ketones to Amines. (n.d.). Chemistry Steps. [Link]
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Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
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Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). (2024). PubMed. [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
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Understanding Amine Coupling: The Role of NHS Esters in Bioconjugation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). ResearchGate. [Link]
-
Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2024). ResearchGate. [Link]
-
Bioconjugation. (n.d.). Wikipedia. [Link]
-
Biotinylation. (n.d.). Wikipedia. [Link]
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Conjugation Protocol for Amine Reactive Dyes. (n.d.). Bio-Techne. [Link]
-
Selective Acylation of Primary Amines in Peptides and Proteins. (2007). ACS Publications. [Link]
-
Chemical Conjugation. (n.d.). Creative Biolabs. [Link]
-
Selective Acylation of Primary Amines in Peptides and Proteins. (2007). ResearchGate. [Link]
-
Special Issue : Indoles as Promising Scaffold for Drug Discovery: Synthesis, Bioactivities and Applications. (n.d.). MDPI. [Link]
-
Selective acylation of primary amines in peptides and proteins. (2007). PubMed. [Link]
-
Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. (2024). ACS Organic & Inorganic Au. [Link]
-
Fluorescent Amine Protein Labeling. (n.d.). Jena Bioscience. [Link]
-
Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads. (2016). JoVE. [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. [Link]
-
The Secrets of Coupling with Biotin! (2012). G-Biosciences. [Link]
- Derivatization Strategies for the Determination of Biogenic Amines with Chrom
-
Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. (2021). ResearchGate. [Link]
-
Separation and Identification of Derivatives of Biologic Amines by Gas-Liquid Chromatography. (1969). Analytical Chemistry - ACS Publications. [Link]
-
Biophysical Screening for the Discovery of Small-Molecule Ligands. (2015). PMC - PubMed Central. [Link]
-
BIOTINYLATED PRIMARY AMINES. (2011). Sciforum. [Link]
-
Why is boc stable to hydrolysis under basic conditions? (2022). Reddit. [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. [Link]
-
Small-molecule discovery through DNA-encoded libraries. (2022). PMC - NIH. [Link]
-
Small Molecular Drug Screening Based on Clinical Therapeutic Effect. (2021). MDPI. [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Application Note: A Proposed Scalable Synthesis of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
Abstract
This application note details a robust and scalable synthetic route for tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2] The proposed four-step sequence is designed for process safety and efficiency, starting from commercially available indole. The pathway involves N-Boc protection, Vilsmeier-Haack formylation, a Henry nitroaldol condensation, and a final catalytic hydrogenation. This guide provides in-depth protocols, discusses critical scale-up parameters, and emphasizes safety considerations essential for researchers in process chemistry and drug development.
Introduction: The Importance of Scalable Routes
The target molecule, this compound, incorporates a protected indole core and a neopentyl-amine side chain, structural motifs prevalent in pharmacologically active compounds. As a pharmaceutical intermediate, access to this compound in large quantities via a safe, reliable, and economical process is paramount.[1]
Transitioning a chemical synthesis from the laboratory bench to a pilot plant or manufacturing scale introduces significant challenges.[3] Issues such as heat transfer, reaction kinetics, reagent addition rates, and purification methods behave differently at larger volumes.[4][5] A process that is successful on a gram scale may become hazardous or inefficient at the kilogram scale without careful redesign. Therefore, designing a synthetic route with scalability in mind from the outset—a "Safety by Design" approach—is critical.[3] This document outlines such a pathway, built upon well-established, high-yielding chemical transformations known for their industrial applicability.
Retrosynthetic Strategy and Process Design
A logical and robust retrosynthetic analysis is the foundation of a successful scale-up campaign. Our proposed pathway disconnects the target molecule into readily available starting materials through a series of reliable reactions.
The primary disconnection is at the C3-side chain, tracing back to an aldehyde functional group via a nitroalkane intermediate. The indole nitrogen protection is planned as the initial step to ensure regioselectivity in subsequent reactions.
Caption: Retrosynthetic pathway for the target molecule.
This strategy was chosen for several key reasons:
-
Robust Reactions: Each step (Boc protection, Vilsmeier-Haack, Henry reaction, catalytic hydrogenation) is a well-documented and reliable transformation.[6]
-
Regiocontrol: Protecting the indole nitrogen at the start effectively directs the subsequent formylation to the C3 position, preventing side reactions.
-
Scalability: The chosen reactions are generally amenable to scale-up, with predictable and manageable safety profiles when appropriate engineering controls are implemented.
Experimental Protocols and Scale-Up Considerations
The following section provides detailed step-by-step protocols. It is imperative to conduct a thorough risk assessment before any scale-up operation.[4] All operations should be performed in a properly ventilated fume hood or a walk-in hood for larger scales, with appropriate personal protective equipment (PPE).
Overall Synthetic Workflow
Caption: Proposed four-step synthetic workflow.
Step 1: N-Boc Protection of Indole
Reaction: Indole is protected with di-tert-butyl dicarbonate to yield tert-Butyl 1H-indole-1-carboxylate. This step prevents side reactions on the indole nitrogen in subsequent steps.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (1x Scale) |
| Indole | 1.0 | 117.15 | 100.0 g |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 | 218.25 | 204.5 g |
| 4-(Dimethylamino)pyridine (DMAP) | 0.05 | 122.17 | 5.2 g |
| Tetrahydrofuran (THF) | - | - | 1.0 L |
Protocol:
-
To a suitable reaction vessel equipped with mechanical stirring, a thermometer, and an inert atmosphere (N₂), add Indole (100.0 g) and THF (1.0 L). Stir until all solids dissolve.
-
Add DMAP (5.2 g) to the solution.
-
Add (Boc)₂O (204.5 g) portion-wise over 30 minutes. An initial endotherm may be observed, followed by a mild exotherm as the reaction proceeds. Maintain the internal temperature below 30 °C using a cooling bath if necessary.
-
Stir the reaction at ambient temperature for 4-6 hours, monitoring for completion by TLC or HPLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (800 mL) and wash with 1M HCl (2 x 300 mL), followed by saturated NaHCO₃ solution (300 mL), and finally brine (300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a solid.
Scale-Up Considerations:
-
Thermal Management: The reaction is mildly exothermic. On a larger scale, the rate of (Boc)₂O addition may need to be controlled to maintain the desired temperature.[7]
-
Gas Evolution: Carbon dioxide is evolved during the reaction. Ensure the vessel has adequate venting.
-
Workup: For large-scale extractions, ensure appropriate equipment is used to handle the large volumes of solvent. Consider phase-separating reactors.
Step 2: Vilsmeier-Haack Formylation
Reaction: The N-Boc protected indole undergoes electrophilic substitution at the C3 position to yield tert-Butyl 3-formyl-1H-indole-1-carboxylate.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (1x Scale) |
| N-Boc-Indole (from Step 1) | 1.0 | 217.27 | 150.0 g |
| N,N-Dimethylformamide (DMF) | 1.5 | 73.09 | 75.8 mL |
| Dichloromethane (DCM) | - | - | 1.5 L |
| Phosphorus oxychloride (POCl₃) | 1.2 | 153.33 | 77.2 mL |
Protocol:
-
In a separate, dry reaction vessel under an inert atmosphere, add DMF (75.8 mL) and DCM (500 mL). Cool the solution to 0 °C in an ice/water bath.
-
Slowly add POCl₃ (77.2 mL) dropwise via an addition funnel, keeping the internal temperature below 10 °C. The formation of the Vilsmeier reagent is highly exothermic. Stir for 30 minutes at 0 °C.
-
In the main reaction vessel, dissolve N-Boc-Indole (150.0 g) in DCM (1.0 L). Cool this solution to 0 °C.
-
Add the pre-formed Vilsmeier reagent from step 2 to the N-Boc-Indole solution via cannula or addition funnel over 1-2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by HPLC.
-
Carefully quench the reaction by slowly pouring it into a vigorously stirred mixture of ice water (2.0 L) and saturated sodium acetate solution (1.0 L). Caution: Quenching is exothermic.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 500 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to a crude solid. The product can be purified by recrystallization from an ethanol/water mixture.
Scale-Up Considerations:
-
Vilsmeier Reagent Formation: This is the most critical part of the process. The addition of POCl₃ to DMF is highly exothermic and must be done slowly with efficient cooling.[7] A jacketed reactor with good chilling capacity is essential.
-
Quenching: The quench must be performed carefully and slowly into a well-stirred, cooled aqueous solution to manage the exotherm and any residual reactive species.
-
Material Handling: POCl₃ is corrosive and reacts violently with water. Use appropriate handling procedures and PPE.
Step 3: Henry Nitroaldol Condensation
Reaction: The aldehyde is condensed with 2-nitropropane, followed by dehydration, to form the nitro-alkene intermediate, tert-Butyl 3-(2-methyl-1-nitroprop-1-en-1-yl)-1H-indole-1-carboxylate.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (1x Scale) |
| N-Boc-3-formylindole (from Step 2) | 1.0 | 245.28 | 100.0 g |
| 2-Nitropropane | 2.0 | 89.09 | 73.0 mL |
| Ammonium Acetate | 1.5 | 77.08 | 47.2 g |
| Toluene | - | - | 1.0 L |
Protocol:
-
Equip a reaction vessel with a mechanical stirrer, thermometer, and a Dean-Stark apparatus.
-
Charge the vessel with N-Boc-3-formylindole (100.0 g), ammonium acetate (47.2 g), 2-nitropropane (73.0 mL), and toluene (1.0 L).
-
Heat the mixture to reflux (approx. 110 °C). Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 8-12 hours, or until no more water is collected and starting material is consumed (monitor by HPLC).
-
Cool the reaction mixture to room temperature.
-
Wash the organic mixture with water (2 x 500 mL) and brine (500 mL).
-
Dry the toluene layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitro-alkene, which can be used directly in the next step or purified by recrystallization from isopropanol.
Scale-Up Considerations:
-
Water Removal: Efficient removal of water is crucial to drive the reaction to completion. Ensure the Dean-Stark trap is sized appropriately for the scale.
-
Azeotropic Distillation: Toluene forms an azeotrope with water, facilitating its removal. Ensure good agitation to prevent localized overheating.
Step 4: Catalytic Hydrogenation (Reduction)
Reaction: The nitro-alkene intermediate is reduced to the target primary amine using catalytic hydrogenation. This simultaneously reduces the nitro group and the carbon-carbon double bond.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (1x Scale) |
| Nitro-alkene (from Step 3) | 1.0 | 316.37 | 100.0 g |
| Palladium on Carbon (10% Pd/C, 50% wet) | 5 mol % Pd | - | 16.8 g |
| Ethanol (or Methanol) | - | - | 1.5 L |
| Hydrogen Gas (H₂) | - | - | 50-60 psi |
Protocol:
-
CAUTION: Hydrogen gas is flammable and explosive. Palladium on carbon can be pyrophoric. Handle with extreme care in an appropriate hydrogenation reactor (autoclave/Parr shaker).
-
To the hydrogenation vessel, add the nitro-alkene (100.0 g) and ethanol (1.5 L).
-
Carefully add the 10% Pd/C catalyst under a stream of nitrogen. Never add the dry catalyst to the flammable solvent in air.
-
Seal the reactor. Purge the vessel several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 50-60 psi.
-
Begin vigorous agitation and maintain the reaction at room temperature. The reaction is exothermic; monitor the temperature and pressure. A drop in pressure indicates hydrogen uptake.
-
Continue the reaction for 12-24 hours or until hydrogen uptake ceases. Monitor for completion by HPLC.
-
Once complete, carefully vent the hydrogen and purge the reactor multiple times with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Keep the filter cake wet with solvent at all times to prevent ignition. Wash the filter cake with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude final product.
Scale-Up Considerations:
-
Hydrogenation Safety: This is the most hazardous step. A dedicated, properly rated hydrogenation facility with appropriate safety interlocks is required.[8]
-
Catalyst Handling: Wet catalyst is safer to handle. The filtration must be done carefully to prevent the catalyst from drying and igniting. The used catalyst should be quenched and disposed of according to safety protocols.
-
Heat Management: The reduction is highly exothermic. Efficient reactor cooling is critical to prevent a thermal runaway.[3] The rate of reaction can be controlled by regulating the hydrogen pressure and agitation speed.
Purification and Characterization of Final Product
For large-scale operations, purification by crystallization is preferred over chromatography to minimize solvent waste and improve throughput.[7]
Purification Protocol:
-
Dissolve the crude product from Step 4 in a minimal amount of a hot solvent like ethyl acetate or isopropanol.
-
Slowly add a non-polar anti-solvent, such as heptane, until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the solid product by filtration, wash with cold heptane, and dry under vacuum.
| Test | Specification |
| Appearance | White to off-white solid |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| Mass Spec (ESI+) | [M+H]⁺ = 289.19 |
| Purity (HPLC) | ≥ 98.0% |
Process Safety and Hazard Analysis
A comprehensive Hazard and Operability (HAZOP) study should be conducted before scaling this process.
-
Reagent Hazards:
-
POCl₃: Highly corrosive, reacts violently with water. Requires handling in a closed system.
-
Flammable Solvents: THF, DCM, Toluene, Ethanol are flammable. Use in well-ventilated areas, away from ignition sources.
-
2-Nitropropane: Flammable and toxic.
-
-
Reaction Hazards:
-
Exotherms: The Vilsmeier-Haack reagent formation and the final hydrogenation are significantly exothermic. Failure to control temperature can lead to thermal runaway.[5] Reaction calorimetry studies are recommended to quantify heat flow before scaling.
-
Gas Evolution: CO₂ is evolved in Step 1. Hydrogen is consumed under high pressure in Step 4. Ensure all vessels are properly rated and vented.
-
-
Operational Hazards:
-
Catalyst Handling: Pyrophoric catalyst (Pd/C) requires inert atmosphere handling.
-
Static Discharge: Ground all equipment when transferring flammable solvents.
-
Never scale a reaction by more than a factor of three from the previous run without reassessing the risks.[4] Ensure that cooling capacity, vessel size, and emergency procedures are adequate for the intended scale.
Conclusion
This application note presents a well-reasoned, four-step synthetic pathway for the scale-up production of this compound. By leveraging robust, classical reactions and giving paramount importance to process safety and thermal management, this route offers a practical solution for producing this valuable pharmaceutical intermediate at scale. All protocols should be validated at a smaller scale before attempting large-scale synthesis.
References
- RSC Publishing. (2017).
- Stanford Environmental Health & Safety. (2023). Scale Up Safety.
- University of Illinois Division of Research Safety. (2019). Scale-up Reactions.
- PMC. (n.d.).
- Mettler Toledo. (n.d.). Chemical Process Safety | Techniques & Equipment.
- Pure Synth. (2025).
- TargetMol. (2025). tert-Butyl 3-(1-amino-2-methylpropan-2-yl)
- H.E.L Group. (n.d.).
- TargetMol. (n.d.). tert-Butyl 3-(1-amino-2-methylpropan-2-yl)
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
Sources
- 1. tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate_TargetMol [targetmol.com]
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- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. mt.com [mt.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. pure-synth.com [pure-synth.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Indole Derivatives
Introduction: A New Era in Indole Synthesis
The indole scaffold is a privileged heterocyclic motif, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its prevalence in biologically active compounds, from the neurotransmitter serotonin to anti-cancer agents, has rendered its synthesis a subject of intense research.[1] However, classical methods for constructing the indole nucleus, such as the Fischer, Bischler-Möhlau, and Madelung syntheses, are often hampered by long reaction times, harsh conditions, and moderate yields.[1]
The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the field, offering a powerful and efficient alternative for the preparation of indole derivatives.[1][2] Microwave irradiation accelerates chemical reactions by directly and efficiently heating the reactants and solvents through dielectric heating.[1] This leads to a dramatic reduction in reaction times, often from hours to mere minutes, along with increased yields and improved product purity.[1][3] This technology aligns with the principles of green chemistry by minimizing energy consumption and often enabling the use of more environmentally benign solvents.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of microwave technology to the synthesis of diverse indole derivatives. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.
The Engine of Acceleration: Understanding Microwave Heating in Organic Synthesis
Unlike conventional heating methods that rely on conduction and convection to transfer heat from an external source to the reaction mixture, microwave energy interacts directly with polar molecules and ions within the sample. This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as water or ethanol, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation leads to molecular friction, generating heat rapidly and uniformly throughout the bulk of the reaction mixture.
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules result in the dissipation of energy as heat.
This direct and efficient energy transfer often leads to "superheating," where the reaction mixture can be heated to temperatures significantly above the solvent's boiling point in a sealed vessel.[5] This, in turn, dramatically accelerates reaction rates.
General Workflow for Microwave-Assisted Indole Synthesis
The application of microwave technology streamlines the synthetic process, enabling rapid optimization and library generation. A typical workflow is depicted below.
Caption: A generalized experimental workflow for microwave-assisted indole synthesis.
Key Microwave-Assisted Indole Syntheses: Protocols and Mechanistic Insights
The Fischer Indole Synthesis: A Classic Reimagined
The Fischer indole synthesis is a cornerstone of indole chemistry, involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[3] Microwave irradiation has transformed this often lengthy process into a rapid and high-yielding method.[1][3]
Mechanism: The reaction proceeds through the formation of an arylhydrazone, which tautomerizes to an ene-hydrazine. A[6][6]-sigmatropic rearrangement then occurs, followed by the loss of ammonia and aromatization to yield the indole core. The high temperatures rapidly achieved with microwave heating significantly accelerate the key rearrangement and cyclization steps.
Caption: Simplified mechanism of the Fischer Indole Synthesis.
Protocol: Synthesis of 2-phenylindole
-
Materials:
-
Phenylhydrazine (1.0 mmol)
-
Acetophenone (1.0 mmol)
-
Eaton's reagent (a 7.7 wt % solution of phosphorus pentoxide in methanesulfonic acid) or p-toluenesulfonic acid (p-TSA)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Dedicated microwave reactor
-
-
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).
-
Carefully add the acid catalyst (e.g., 2 mL of Eaton's reagent or 0.2 mmol of p-TSA).
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-170 °C) for a specified time (e.g., 5-15 minutes).[1]
-
After irradiation, allow the vial to cool to a safe temperature (below 50°C) before opening.
-
Quench the reaction mixture by carefully pouring it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Comparative Data: Microwave vs. Conventional Heating
| Entry | Arylhydrazine | Ketone/Aldehyde | Catalyst/Solvent | Method | Time | Temp (°C) | Yield (%) |
| 1 | Phenylhydrazine | Acetophenone | Acetic Acid | Conventional | 8 h | Reflux | 75 |
| 2 | Phenylhydrazine | Acetophenone | Eaton's Reagent | Microwave | 10 min | 170 | 92[1] |
| 3 | Phenylhydrazine | Cyclohexanone | p-TSA | Microwave | 3 min | N/A | 91[7] |
The Bischler-Möhlau Indole Synthesis: A Solvent-Free Approach
The Bischler-Möhlau synthesis provides a route to 2-arylindoles from the reaction of an α-haloketone with an excess of an arylamine.[3][8] Microwave irradiation has enabled the development of highly efficient, solvent-free protocols for this reaction.[3][9]
Mechanism: The reaction begins with the N-alkylation of the aniline with the α-haloketone to form an α-aminoketone intermediate. A second molecule of aniline then acts as a base and a reactant, leading to a cyclization and dehydration cascade to form the indole ring.[8]
Protocol: Solvent-Free Synthesis of 2-Phenylindole
-
Materials:
-
Aniline (2.0 mmol)
-
Phenacyl bromide (1.0 mmol)
-
Small beaker or microwave-safe vial
-
Domestic or dedicated microwave oven
-
-
Procedure:
-
In a small beaker, mix aniline (2.0 mmol) and phenacyl bromide (1.0 mmol) at room temperature. The excess aniline serves as both a reactant and a base.
-
Place the open beaker in a microwave oven.
-
Irradiate the mixture at a moderate power setting (e.g., 540 W) for a short duration (e.g., 45-60 seconds).[3][9]
-
After irradiation, allow the mixture to cool to room temperature.
-
The crude product can be directly purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure 2-arylindole.[3]
-
Advantages of the Microwave-Assisted Bischler-Möhlau Synthesis:
-
Speed: Reactions are typically complete in under two minutes.
-
Solvent-Free: This aligns with green chemistry principles by eliminating solvent waste.[9]
-
Simplicity: The one-pot procedure simplifies the experimental setup and work-up.[9]
Palladium-Catalyzed Indole Synthesis: Versatility and Control
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of highly substituted and complex indoles.[10] Microwave heating significantly accelerates these catalytic cycles, making them more efficient and practical.[6][11] A common strategy involves the intramolecular cyclization of N-aryl enamines.[6]
Mechanism: The catalytic cycle typically involves an oxidative addition of a C-H bond to the palladium center, followed by reductive elimination to form the new C-C bond of the indole ring. The catalyst is then regenerated to continue the cycle. Microwave heating can enhance the rate of each step in the catalytic cycle.
Protocol: Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate
-
Materials:
-
Methyl (Z)-3-((phenyl)amino)but-2-enoate (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (1.5 mmol, as an oxidant)
-
Dimethylformamide (DMF) (3 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Dedicated microwave reactor
-
-
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add methyl (Z)-3-((phenyl)amino)but-2-enoate (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (1.5 mmol).[3]
-
Add DMF (3 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 60 °C for 3 hours with stirring.[3][6]
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired product.
-
Comparative Data for Palladium-Catalyzed Synthesis
| Entry | Substrate | Catalyst System | Solvent | Method | Time | Temp (°C) | Yield (%) |
| 1 | N-phenyl enamine | Pd(OAc)₂/Cu(OAc)₂ | DMF | Conventional | 16 h | 80 | 73[6] |
| 2 | N-phenyl enamine | Pd(OAc)₂/Cu(OAc)₂ | DMF | Microwave | 1 h | 60 | 90[6] |
| 3 | N-(4-chlorophenyl) enamine | Pd(OAc)₂/Cu(OAc)₂ | DMF | Conventional | 16 h | 80 | 73[6] |
| 4 | N-(4-chlorophenyl) enamine | Pd(OAc)₂/Cu(OAc)₂ | DMF | Microwave | 1 h | 60 | 90[6] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Poor quality reagents- Incorrect reaction temperature or time- Inefficient stirring | - Use fresh catalyst and high-purity reagents.- Optimize temperature and time using small-scale test reactions.- Ensure adequate stirring with an appropriate stir bar to prevent localized superheating.[12] |
| Formation of Byproducts | - Decomposition of starting materials or product at high temperatures- Competing side reactions | - Lower the reaction temperature and/or shorten the irradiation time.- Screen different solvents; a less polar solvent may reduce byproduct formation.- Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive. |
| Inconsistent Results | - Inhomogeneous heating in a domestic microwave oven- Variations in vial sealing and pressure | - Use a dedicated microwave reactor with temperature and pressure sensors for better reproducibility.[13]- Ensure consistent and proper sealing of the microwave vials. |
| Reaction Does Not Go to Completion | - Insufficient microwave power or irradiation time- Catalyst deactivation | - Gradually increase the microwave power and/or reaction time.- Consider using a more robust catalyst or a higher catalyst loading. |
Safety Considerations in Microwave Chemistry
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[12] Laboratory-grade microwave reactors are equipped with essential safety features, including temperature and pressure sensors, and are designed to contain potential explosions.[12][13]
-
Pressure Management: Be aware that heating solvents in a sealed vessel above their boiling point will generate significant pressure.[13] Always use vials and caps rated for the intended reaction conditions and do not exceed the manufacturer's pressure limits.
-
Solvent Choice: Use solvents with a relatively high boiling point and a high dielectric constant for efficient heating.[4] Avoid using highly volatile or flammable solvents without proper safety precautions and equipment.
-
Stirring: Always use a magnetic stir bar to ensure even heat distribution and prevent localized superheating, which can lead to decomposition or explosive reactions.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing microwave-assisted synthesis.
Conclusion
Microwave-assisted synthesis has emerged as an indispensable tool for the rapid and efficient construction of indole derivatives. By dramatically reducing reaction times and often improving yields, this technology accelerates the drug discovery and development process. The protocols and insights provided in these application notes offer a solid foundation for researchers to harness the power of microwave chemistry for the synthesis of a diverse range of indole-based compounds. As the field continues to evolve, the synergy between innovative synthetic methodologies and advanced reaction technologies like MAOS will undoubtedly lead to the discovery of novel and impactful molecules.
References
- Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-Assisted Synthesis of Medicinally Relevant Indoles. Current Medicinal Chemistry, 18(4), 615-637.
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]
- Cravotto, G., & Cintas, P. (2006). The Greening of Chemical Industry: Is Catalysis the Key?. Dalton Transactions, (14), 1841-1852.
- Glasnov, T. N., & Kappe, C. O. (2011). Microwave-assisted synthesis under continuous-flow conditions. Macromolecular Chemistry and Physics, 212(5), 417-428.
- Shaikh, I. A., et al. (2021).
- Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 91-95.
- Baryyan, A. O., & Almalki, F. A. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online.
- Sharma, V., Kumar, P., & Mohan, C. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622.
- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
- Namboodiri, V. V., & Varma, R. S. (2002). Microwave-accelerated Suzuki cross-coupling reaction in polyethylene glycol (PEG). Green Chemistry, 4(2), 167-169.
- Reddy, P. P., & S. V., K. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Journal of Heterocyclic Chemistry, 48(3), 724-727.
- Bischler, A., & Möhlau, R. (1892). Ueber die Bildung von Indolderivaten aus Monophenylhydrazinen. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2873.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
- Dandia, A., Singh, R., & Khaturia, S. (2006). Microwave assisted synthesis of 1, 3-disubstituted-1, 2, 4, 9-tetrahydro-β-carbolines. Bioorganic & medicinal chemistry, 14(7), 2409-2415.
-
Wikipedia contributors. (2023, December 12). Bischler–Möhlau indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
- Carpita, A., Ribecai, A., & Stabile, P. (2010). Microwave-assisted synthesis of indole-and azaindole-derivatives in water via cycloisomerization of 2-alkynylanilines and alkynylpyridinamines promoted by amines or catalytic amounts of neutral or basic salts. Tetrahedron, 66(37), 7169-7178.
- Peretto, I., et al. (2021).
- Domínguez, G., Pérez-Castells, J., & García-Ainciburu, C. (2008). Microwave assisted Madelung's Reaction. ECSOC-12.
- Gellis, A., et al. (2008). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 6(1), 104-110.
- Jeelan Basha, N., et al. (2009). A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. Bioorganic & Medicinal Chemistry Letters, 19(11), 3006-3009.
- Samant, B. S. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53285-53309.
Sources
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- 3. benchchem.com [benchchem.com]
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- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
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Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for the Synthesis of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate. This molecule serves as a key pharmaceutical intermediate, and its efficient synthesis is crucial for drug development professionals.[1][2] This guide is structured to address common challenges, particularly low yields, encountered during its multi-step synthesis. We provide in-depth, experience-based solutions, detailed protocols, and the scientific reasoning behind our recommendations to help you navigate experimental complexities.
A common synthetic approach involves the C3-alkylation of N-Boc protected indole. Indole is an electron-rich heterocycle with high nucleophilicity at the C3 position, making it suitable for Friedel-Crafts type reactions.[3][4] However, the reaction is often plagued by issues such as low conversion, side-product formation, and purification difficulties. This guide will systematically troubleshoot these problems.
Troubleshooting Guide: Core Synthesis Issues
This section addresses the most critical and frequently encountered problems in a question-and-answer format.
Problem 1: Low Overall Yield in the C3-Alkylation Step
Q: My Friedel-Crafts alkylation of tert-butyl 1H-indole-1-carboxylate with a protected amino alcohol (e.g., Boc-2-amino-2-methylpropan-1-ol) is resulting in very low yields of the desired C3-substituted product. What are the likely causes and how can I fix this?
A: This is the most common and multifaceted issue. Low yield in this key step typically stems from a combination of factors related to reaction conditions, reagent stability, and catalyst efficiency. Let's break down the probable causes and solutions.
Primary Causes:
-
Inefficient Carbocation Formation: The reaction proceeds via an electrophilic attack on the indole ring. If the electrophile (a carbocation generated from the alcohol precursor) does not form efficiently under the reaction conditions, the reaction will stall.
-
Catalyst Inactivity or Incompatibility: The choice of Lewis acid is critical. Strong Lewis acids can cause decomposition of the starting materials or the product.[5] Conversely, a catalyst that is too weak will not promote the reaction. Furthermore, trace amounts of water in the solvent or on the glassware can quench the catalyst.[6]
-
Side Reactions: The indole nucleus is prone to several side reactions under acidic conditions.
-
N-Alkylation: Although the bulky Boc group sterically disfavors N-alkylation, it can still occur, especially at higher temperatures.[6]
-
Polymerization: Harsh acidic conditions and high temperatures can lead to the degradation and polymerization of the electron-rich indole starting material.[5]
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is acid-labile. Premature deprotection of the indole nitrogen can lead to a cascade of unwanted side reactions.
-
Troubleshooting Workflow:
The following workflow provides a systematic approach to diagnosing and resolving low yield issues in the C3-alkylation step.
Caption: Troubleshooting workflow for low C3-alkylation yield.
Data-Driven Optimization:
Systematic optimization of reaction parameters is key. The following table provides a template for how to approach screening different Lewis acids and conditions.
| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Time (h) | Observed Yield (%) | Key Observations |
| 1 | BF₃·OEt₂ (50) | DCM | 0 to RT | 12 | < 10% | Significant starting material decomposition. |
| 2 | AlCl₃ (110) | DCE | 0 | 6 | No reaction | Starting material recovered. |
| 3 | Sc(OTf)₃ (10) | MeCN | 0 | 24 | 45% | Clean reaction, slow conversion. |
| 4 | Sc(OTf)₃ (20) | MeCN | RT | 12 | 75% | Optimal. Good conversion, minimal side products. |
| 5 | InCl₃ (20) | DCM | RT | 12 | 60% | Some N-alkylation byproduct observed. |
Detailed Protocol: Optimized C3-Alkylation of Boc-Indole
This protocol uses Scandium(III) triflate, a milder Lewis acid known to be effective for Friedel-Crafts reactions while being more tolerant of sensitive functional groups.
-
Preparation:
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with Argon or Nitrogen.
-
Ensure all glassware, syringes, and needles are thoroughly dried.[7]
-
-
Reagent Addition:
-
To the flask, add tert-butyl 1H-indole-1-carboxylate (1.0 eq).
-
Add the protected amino alcohol precursor, N-Boc-2-amino-2-methylpropan-1-ol (1.2 eq).
-
Add Scandium(III) triflate (Sc(OTf)₃, 0.2 eq).
-
Using a syringe, add anhydrous acetonitrile (MeCN) to achieve a 0.2 M concentration of the indole starting material.
-
-
Reaction:
-
Stir the mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-3 hours. The reaction is typically complete within 12-16 hours.
-
-
Work-up:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Problem 2: Formation of N-Alkylation and Bis-Indolyl Side Products
Q: My reaction produces a mixture of the desired C3-alkylated product, the N-alkylated isomer, and a bis-indolyl methane-type impurity. How can I suppress these side reactions?
A: The formation of these byproducts is a classic selectivity challenge in indole chemistry. The C3 position is kinetically favored for electrophilic attack due to its higher electron density, while the N-position can also react.[6] The bis-indolyl product arises from the reaction of the desired product (or starting material) with another molecule of the electrophile.
Causality and Solutions:
-
N- vs. C3-Alkylation: The bulky Boc group on the indole nitrogen provides significant steric hindrance, which strongly directs alkylation to the C3 position. If N-alkylation is still observed, it suggests that the reaction conditions are too harsh (e.g., high temperature), allowing the reaction to overcome the steric barrier.
-
Solution: Perform the reaction at lower temperatures (e.g., 0 °C or -20 °C). This will favor the kinetically preferred C3-alkylation pathway.[8]
-
-
Bis-Indolyl Methane Formation: This side reaction occurs when the initially formed C3-alkylated indole reacts with another molecule of the electrophile. This is more common with highly reactive electrophiles.
-
Solution: Use the indole as the excess reagent relative to the electrophile.[8] This increases the probability that the electrophile reacts with the starting indole rather than the product. A slow, dropwise addition of the electrophile to the solution of indole and catalyst can also significantly minimize this side reaction.
-
Caption: Competing reaction pathways in indole alkylation.
Problem 3: Difficulty in Purifying the Final Product
Q: After deprotection of the amine, I am struggling to purify the final product. It streaks badly on my silica gel column. What purification strategies do you recommend?
A: This is a common issue when working with polar and basic compounds like free amines. The primary amino group interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and significant tailing (streaking).[9]
Recommended Purification Strategies:
-
Base-Modified Silica Gel Chromatography: This is often the most effective and accessible method. By adding a small amount of a volatile base to the mobile phase, you can neutralize the acidic sites on the silica gel, preventing strong adsorption of your amine.
-
Mobile Phase: Use a standard solvent system (e.g., Dichloromethane/Methanol) and add 0.5-2% of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[9]
-
-
Alternative Stationary Phases:
-
Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.
-
Reverse-Phase Chromatography (C18): This technique separates compounds based on polarity in reverse order. It is highly effective for polar molecules but requires different solvent systems (e.g., water/acetonitrile or water/methanol) and specialized columns.[9]
-
-
Purification via Salt Formation:
-
Amines can often be converted into crystalline salts (e.g., hydrochloride, tartrate, or oxalate salts). This can be an excellent purification method if your product crystallizes well. The pure salt can then be neutralized to recover the free amine.
-
Detailed Protocol: Purification using Base-Modified Chromatography
-
Slurry Preparation:
-
Prepare the column slurry using your starting eluent (e.g., 100% Dichloromethane) containing 1% triethylamine.
-
Pack the column as usual.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase.
-
Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with your starting solvent mixture (e.g., 100% DCM + 1% Et₃N).
-
Gradually increase the polarity by adding methanol (e.g., increase from 0% to 10% Methanol in DCM, ensuring 1% Et₃N is always present).
-
Collect fractions and monitor by TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this process.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to perform the final Boc deprotection of the primary amine without affecting the Boc group on the indole nitrogen? A: Selective deprotection is not feasible as both are Boc groups. The synthesis is designed such that the final step is typically the deprotection of the amine protecting group, assuming the alkylation was performed with a precursor that had an orthogonal protecting group (e.g., Cbz, which can be removed by hydrogenolysis). If both positions are protected with Boc groups, any standard deprotection method (e.g., TFA or HCl in dioxane) will likely remove both. The synthesis should be planned to avoid this issue.
Q2: My indole starting materials seem to darken over time. Is this a problem? A: Yes. Indoles are sensitive to light and air and can undergo oxidative decomposition or dimerization, often indicated by a change in color.[10] It is crucial to use pure starting materials. Store all indole derivatives under an inert atmosphere (Argon or Nitrogen), protected from light, and in a refrigerator or freezer.
Q3: Can I use a stronger base like NaH to deprotonate the indole first and then add the electrophile? A: While this is a common strategy for N-alkylation, it is generally not suitable for C3-alkylation.[6] Deprotonating the indole nitrogen forms the indolide anion, which can still react at C3, but the reaction conditions often lead to a mixture of products and are less controlled than a Lewis acid-catalyzed Friedel-Crafts reaction for this specific transformation.
References
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- Benchchem. "Technical Support Center: Troubleshooting Indole Alkaloid Synthesis." Accessed January 4, 2026.
- Benchchem. "Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation." Accessed January 4, 2026.
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ACS Catalysis. "B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles." [Link]
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Molecules. "Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles." [Link]
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ACS Omega. "Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles." [Link]
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ARKIVOC. "Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2- dimethylaminoethyl)-1H-indol-5-ylmethyl] -..." [Link]
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Chemical Communications. "Enantioselective Friedel–Crafts alkylation for synthesis of 2-substituted indole derivatives." [Link]
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University of Rochester, Department of Chemistry. "Troubleshooting: How to Improve Yield." [Link]
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Plant Physiology. "Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography." [Link]
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Molecules. "Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions." [Link]
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Molecules. "One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams." [Link]
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ResearchGate. "An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines." [Link]
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ACS Omega. "Why Do Some Fischer Indolizations Fail?" [Link]
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Molecules. "Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids." [Link]
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ResearchGate. "A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates." [Link]
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Molecules. "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous." [Link]
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ResearchGate. "Scope of C-2 alkylation of indoles with primary alkyl chlorides. Reaction conditions." [Link]
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Molecules. "Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer." [Link]
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Molecules. "A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene." [Link]
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- Benchchem. "An In-depth Technical Guide to Tert-butyl Aziridine-2-carboxylate." Accessed January 4, 2026.
-
Journal of the American Chemical Society. "CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence." [Link]
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Reddit. "Purification of strong polar and basic compounds : r/Chempros." [Link]
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HETEROCYCLES. "REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES." [Link]
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Organic Syntheses. "(2-Aminoethyl)carbamic acid tert-butyl ester." [Link]
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ResearchGate. "How to do alkylation of NHBOc amines using alkyl bromide?" [Link]
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ResearchGate. "Alkylation of Boc protected secondary amines?" [Link]
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Processes. "Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1)." [Link]
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Molecules. "A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene." [Link]
-
ResearchGate. "Indole N‐Boc deprotection method development." [Link]
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ResearchGate. "(PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1)." [Link]
-
PubChem. "Boc-indole." [Link]
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Bioorganic & Medicinal Chemistry. "Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells." [Link]
-
Chegg. "Solved Give the expected products of the following | Chegg.com." [Link]
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Technical Support Center: Synthesis of 3-Substituted Indoles
Welcome to the technical support center for the synthesis of 3-substituted indoles. As a cornerstone scaffold in medicinal chemistry and materials science, the indole nucleus presents unique synthetic challenges.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis and functionalization of these vital heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying chemical principles driving these side reactions and provide field-proven solutions to overcome them.
Common Synthetic Routes and Their Challenges
The preparation of 3-substituted indoles can be broadly approached through two strategies: constructing the indole ring with the C3-substituent already incorporated or by functionalizing a pre-existing indole core. Each approach has its own set of potential pitfalls.
-
Fischer Indole Synthesis: A classic and versatile method involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[2][3][4] However, it is sensitive to reaction conditions and substrate electronics, often leading to low yields or undesired isomers.[5][6]
-
Bischler-Möhlau Indole Synthesis: This method forms 2-aryl-indoles from α-bromo-acetophenone and excess aniline.[7][8] It is notorious for requiring harsh conditions, which can result in poor yields and the formation of tarry side products.[7][9]
-
Palladium-Catalyzed Syntheses: Modern methods, including modifications of the Fischer synthesis (e.g., Buchwald modification) and various cross-coupling reactions, offer broader scope.[2][10][11][12] These reactions, however, can be sensitive to catalyst, ligand, and reaction conditions.
-
Direct C3-Functionalization (e.g., Friedel-Crafts): This is a direct approach to introduce substituents at the C3 position. The primary challenge is controlling regioselectivity, as the indole nitrogen can also be reactive, leading to mixtures of N- and C-substituted products.[13]
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during experiments in a practical question-and-answer format.
Category 1: Regioselectivity & Isomer Control
Q1: My Friedel-Crafts acylation is giving a mixture of N-acylated and 1,3-diacylated products instead of the desired 3-acylindole. How can I improve C3-selectivity?
A1: This is a classic challenge stemming from the competing nucleophilicity of the indole nitrogen and the C3 position. Friedel-Crafts acylation of unprotected (NH) indoles often yields mixtures.[13]
Causality: The indole nitrogen, while less nucleophilic than an aliphatic amine, can be acylated under Friedel-Crafts conditions. This N-acylated intermediate can then undergo further acylation at C3, or the starting indole can be directly acylated at C3. The product ratio is highly dependent on the conditions and substrates.
Solutions & Scientific Rationale:
-
Utilize N-Protecting Groups: The most robust solution is to temporarily protect the indole nitrogen. This blocks the competing reaction site, forcing acylation to occur exclusively at the C3 position. The protecting group can be removed in a subsequent step. Using N-protection is often necessary to avoid side products.[13]
-
Optimize Lewis Acid and Reagent: Milder Lewis acids can sometimes favor C3-acylation. Boron trifluoride etherate has been shown to promote regioselective 3-acylation with anhydrides under mild conditions.[14] Using acid anhydrides instead of more reactive acyl chlorides can also reduce N-acylation.[13]
-
Solvent and Catalyst Systems: Recent methods have employed catalytic systems like yttrium triflate in ionic liquids, which can enhance regioselectivity for the 3-position even without N-protection, often accelerated by microwave irradiation.[13]
Table 1: Common N-Protecting Groups for Indole Synthesis
| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions | Key Advantages/Disadvantages |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, THF or CH₂Cl₂ | TFA, CH₂Cl₂; or HCl in Dioxane | Easy to introduce and remove; sensitive to strong acids. |
| Tosyl (p-Toluenesulfonyl) | Ts | TsCl, NaH or K₂CO₃, DMF | Mg/MeOH; or NaOH, reflux | Very stable; requires harsher removal conditions. |
| Benzenesulfonyl | Bs | BsCl, NaH, DMF | Mg/MeOH; or NaOH, reflux | Similar to Tosyl, very robust. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEMCl, NaH, DMF | TBAF, THF; or HCl, EtOH | Removed under fluoride or acidic conditions; stable to many reagents. |
Q2: I'm using an unsymmetrical ketone in my Fischer indole synthesis and getting a mixture of two regioisomers. How can I control the outcome?
A2: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is a well-known challenge, governed by the direction of enamine formation from the hydrazone intermediate.[5]
Causality: The key[13][13]-sigmatropic rearrangement occurs from an ene-hydrazine tautomer.[2][15] An unsymmetrical ketone can form two different ene-hydrazines, leading to two different indole products. The ratio is determined by a delicate balance between the kinetic and thermodynamic stability of the ene-hydrazine isomers, which is influenced by acid strength and sterics.
Solutions & Scientific Rationale:
-
Acid Catalyst Choice: The choice of acid can significantly influence the product ratio.[5] Weaker acids or less harsh conditions often favor the "kinetic" product, derived from the more substituted (and more rapidly formed) enamine. Stronger acids or higher temperatures can allow for equilibration to the more stable "thermodynamic" enamine, leading to the other regioisomer.[5]
-
Steric Hindrance: Bulky substituents on either the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.
-
Systematic Optimization: There is no universal solution. It is crucial to perform small-scale optimization experiments, screening various Brønsted and Lewis acids (e.g., AcOH, PPA, ZnCl₂, BF₃·OEt₂) and temperatures to determine the ideal conditions for your specific substrate.[5][6]
Category 2: Dimerization and Polymerization
Q3: My reaction mixture is turning dark and I'm isolating a tar-like substance or a significant amount of bis(indolyl)methane. What is happening?
A3: This is a common consequence of the high nucleophilicity of the indole C3 position, especially under acidic conditions. Indoles can easily dimerize or polymerize.[16]
Causality: In the presence of an acid and an electrophile (like an aldehyde or a protonated intermediate), the indole ring can act as a nucleophile. The initial 3-substituted product can be protonated, generating a new electrophile. This can then be attacked by another molecule of the starting indole, leading to the formation of dimeric species like bis(indolyl)methanes (BIMs). This process can continue, leading to oligomers and polymers ("tar").[17]
Solutions & Scientific Rationale:
-
Milder Reaction Conditions: Avoid using strong Brønsted acids when possible, especially at high temperatures. Catalytic amounts of milder Lewis acids are often sufficient.
-
Control Stoichiometry and Addition Rate: In reactions involving an external electrophile (e.g., an aldehyde), adding the electrophile slowly to the solution of indole can help maintain a low concentration of the reactive intermediate, minimizing the chance of it reacting with a second indole molecule.
-
Use of N-Protecting Groups: Electron-withdrawing protecting groups on the indole nitrogen (like Tosyl or Boc) decrease the nucleophilicity of the indole ring, making it less prone to polymerization and other side reactions.[6]
-
Modern Catalytic Systems: Some modern catalytic systems are specifically designed to avoid the formation of BIMs, which are a common byproduct in traditional methods.[17]
Diagram 1: Mechanism of Bis(indolyl)methane Formation
Caption: Acid-catalyzed formation of a bis(indolyl)methane dimer.
Category 3: Low Yield and Failed Reactions
Q4: My Fischer indole synthesis is failing or giving very low yields. I've checked my starting materials. What else could be wrong?
A4: The Fischer synthesis is notoriously sensitive to several factors beyond starting material purity.
Causality & Solutions:
-
Substituent Effects: The electronic properties of your substituents are critical. Electron-donating groups on the carbonyl component can lead to a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate, preventing cyclization.[5][6] Conversely, extremely electron-rich phenylhydrazines can also promote this N-N bond cleavage.[5] If your substrate has these features, this may be an unsuitable synthetic route.
-
Incorrect Reaction Conditions: Temperature and acid strength are crucial variables that require optimization for each specific substrate.[5][6] What works for one substrate may cause complete failure for another. A systematic screen of conditions is recommended.
-
Intermediate Instability: The hydrazone intermediate may not be stable under the reaction conditions. In some cases, the final indole product itself might be prone to degradation or polymerization in the strong acid required for the reaction.[5] Consider if a milder, modern variant (e.g., Buchwald modification via palladium catalysis) might be more suitable.[2]
Sources
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Technical Support Center: Overcoming Challenges in the Purification of Polar Indole Derivatives
Welcome to the technical support center dedicated to the purification of polar indole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating challenges associated with isolating these valuable molecules. Polar indoles, which are prevalent in pharmaceuticals, natural products, and metabolic pathways, demand specialized purification strategies due to their inherent chemical properties. This document provides in-depth troubleshooting guides, validated protocols, and frequently asked questions to empower you to develop robust and efficient purification methods.
Section 1: The Core Challenge & Strategic Approach
The primary difficulty in purifying polar indole compounds stems from a fundamental mismatch with the most common chromatographic technique: standard reversed-phase (RP) chromatography.[1] Polar molecules have a high affinity for polar mobile phases (like water) and weak interactions with non-polar stationary phases (like C18).[2] This results in poor retention, with the compound often eluting in or near the solvent front, leading to inadequate separation from other polar impurities.[2]
Furthermore, the indole nucleus can be sensitive to the acidic nature of standard silica gel, leading to degradation, streaking, and ultimately, low recovery during normal-phase chromatography.[3]
A successful purification strategy, therefore, requires a deliberate choice of chromatographic mode based on the specific properties of the indole derivative and the impurities present.
Decision Workflow for Chromatography Mode Selection
The choice of purification technique is critical. This decision tree outlines a logical workflow for selecting the most appropriate chromatographic mode for your polar indole compound.
Caption: Workflow for selecting a purification method.
Table 1: Comparison of Primary Chromatographic Modes
| Mode | Stationary Phase | Mobile Phase | Pros | Cons | Best For... |
| Reversed-Phase (RP) | Non-polar (C18, C8)[4] | Polar (Water/ACN, Water/MeOH)[4] | Ubiquitous, high reproducibility, wide variety of columns. | Poor retention for very polar compounds ("hydrophobic collapse" with high aqueous mobile phase).[5] | Moderately polar indoles or when using specialized "aqueous-compatible" columns.[5][6] |
| HILIC | Polar (Silica, Amide, Diol)[7][8] | High Organic (>70% ACN) with aqueous buffer[9] | Excellent retention for very polar/hydrophilic compounds.[2][7] MS-friendly due to high organic content.[5] Orthogonal selectivity to RP. | Longer equilibration times, potential for peak shape issues if not optimized.[7] | The default starting point for highly polar, neutral, or ionizable indoles, especially for LC-MS.[10] |
| Mixed-Mode (MMC) | Combines RP and Ion-Exchange ligands | Varies based on mechanism | Can retain both polar and non-polar compounds; high flexibility in method development.[7] | Method development can be complex; potential for batch-to-batch reproducibility issues.[7] | Complex mixtures containing ionizable polar indoles alongside non-polar impurities. |
| Normal-Phase (NPC) | Polar (Silica, Alumina)[11] | Non-polar (Hexane/EtOAc, DCM/MeOH)[12] | Good for separating isomers; well-established for flash chromatography.[12] | Potential for indole degradation on acidic silica.[3] Limited solubility of highly polar samples in non-polar solvents. | Preparative-scale flash chromatography, particularly when the indole is acid-stable or silica is deactivated.[3] |
Section 2: Troubleshooting Guide
This section addresses common issues in a direct question-and-answer format.
Problem: My polar indole shows poor retention and elutes in the void volume during Reversed-Phase HPLC.
-
Why is this happening? This is the most common issue. Your highly polar compound has minimal interaction with the non-polar C18 stationary phase and is swept through the column by the polar mobile phase.[2]
-
Solutions & Actionable Steps:
-
Switch to HILIC: This is the most effective solution. HILIC is specifically designed to retain and separate polar compounds using a polar stationary phase.[7][10] Retention is achieved through partitioning of the analyte into a water-enriched layer on the stationary phase surface.
-
Use a Polar-Embedded or "Aqueous" RP Column: These columns are designed with polar functional groups embedded near the base of the alkyl chains or are polar-endcapped.[5][6][13] This modification prevents the stationary phase from "collapsing" in highly aqueous mobile phases (e.g., >95% water) and provides an alternative retention mechanism for polar analytes.[5]
-
Consider Mixed-Mode Chromatography (MMC): If your indole is ionizable, an MMC column that combines reversed-phase and ion-exchange properties can provide excellent retention without the need for ion-pairing agents.[7]
-
Use Ion-Pairing Reagents (LC-UV only): For ionizable indoles, adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases, triethylamine for acids) to the mobile phase can form a neutral complex that is better retained on the RP column.[1] Caution: Most ion-pairing reagents are non-volatile and will contaminate an MS source, making this technique unsuitable for LC-MS applications.[5][7]
-
Problem: I'm observing significant peak tailing for my polar indole compound.
-
Why is this happening? Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase.[14] For polar indoles, especially those with basic nitrogen atoms, the primary culprit is interaction with acidic residual silanol groups (Si-OH) on the surface of the silica support.[14] Metal impurities in the sample, mobile phase, or HPLC system can also cause tailing for compounds that can act as chelating agents.[15]
-
Solutions & Actionable Steps:
-
Adjust Mobile Phase pH: For basic indoles, operating at a low pH (e.g., 2.5-3.5 using formic or acetic acid) will protonate both the basic analyte and suppress the ionization of the residual silanols, minimizing the unwanted ionic interaction.[14] For acidic indoles, a higher pH may be beneficial.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanols.[14] Using a high-quality, well-maintained column is critical.
-
Check for Metal Sensitivity: If you suspect chelation, try adding a small amount of a chelating agent like EDTA to your mobile phase. Alternatively, using PEEK or other metal-free fluidic paths in your LC system can mitigate the issue.[15]
-
Match Sample Diluent: Ensure your sample is dissolved in a solvent that is the same strength or weaker than your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[7] For HILIC, a diluent of 75:25 acetonitrile:methanol is often a good starting point.[7]
-
Troubleshooting Workflow: Diagnosing Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Problem: My indole derivative is degrading during flash chromatography on silica gel.
-
Why is this happening? Standard silica gel is acidic (pH ~4-5) and can act as a catalyst for the degradation, polymerization, or oxidation of sensitive indole compounds.[3] This often appears as streaking on a TLC plate or the recovery of a colored, impure substance from the column.[3]
-
Solutions & Actionable Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-flushing the packed column with an eluent containing a small amount of a basic modifier like triethylamine (TEA) or ammonia.[3] Typically, flushing with your starting solvent system containing 1% TEA is effective. You should also include 0.5-1% TEA in the mobile phase throughout the run.
-
Use an Alternative Stationary Phase: Neutral or basic alumina can be a good substitute for silica gel for acid-sensitive compounds.[3] For more challenging separations, consider using bonded phases like amino- or cyano-functionalized silica.
-
Work Quickly: Do not let the crude material sit on the packed column for an extended period before starting the elution.[3] Have your fractions tubes and gradient prepared in advance to minimize contact time.
-
Section 3: Key Experimental Protocols
Protocol 1: HILIC Method Development for a Polar Indole
This protocol provides a starting point for developing a robust HILIC separation method compatible with LC-MS.
-
Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 100 mm x 2.1 mm, <3 µm particle size). Amide phases often provide good peak shape for a wide range of polar compounds.[16]
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.
-
Rationale: Ammonium formate is a volatile buffer, making it ideal for MS applications. The high organic content of the mobile phase is necessary to promote retention in HILIC mode.[9]
-
-
Sample Preparation: Dissolve the sample in a 75:25 (v/v) Acetonitrile:Methanol mixture at a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.
-
LC Conditions & Gradient:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient Program:
Time (min) %A %B 0.0 100 0 1.0 100 0 8.0 50 50 9.0 0 100 10.0 0 100 10.1 100 0 | 15.0 | 100 | 0 |
-
-
Equilibration: It is critical to allow sufficient time for the column to equilibrate at initial conditions between injections. HILIC may require longer equilibration than RP, often 5-10 column volumes.[7] Inadequate equilibration is a common cause of poor reproducibility.
Protocol 2: Deactivation of Silica Gel for Flash Chromatography
This protocol minimizes on-column degradation of acid-sensitive indoles.
-
Column Packing: Dry pack a glass column with the appropriate amount of standard silica gel (e.g., 40-63 µm).
-
Prepare Deactivating Solvent: Create a solvent mixture identical to your initial elution solvent (e.g., 98:2 Dichloromethane:Methanol) but with the addition of 1-2% triethylamine (TEA).
-
Column Deactivation: Flush the packed, dry column with 2-3 column volumes of the deactivating solvent. Allow it to flow through under gravity or light pressure.
-
Column Equilibration: Flush the column with 2-3 column volumes of your actual initial elution solvent (without the extra TEA) to remove excess base.
-
Sample Loading & Elution: Load your sample (pre-adsorbed onto a small amount of silica or dissolved in a minimum amount of solvent) onto the column. Begin the elution using your pre-determined solvent system, which should contain 0.5-1% TEA throughout the entire run.[3]
Section 4: Frequently Asked Questions (FAQs)
-
Q1: I have a completely new polar indole. What is the absolute best chromatographic mode to start with?
-
Q2: How can I ensure my purification method is MS-compatible?
-
A2: Avoid non-volatile additives at all costs. Use volatile buffers like ammonium formate or ammonium acetate and volatile acids/bases like formic acid or acetic acid.[5] HILIC is inherently MS-friendly because the high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source.[5]
-
-
Q3: My polar indole has a basic nitrogen. How does this specifically impact my strategy?
-
A3: The basic nitrogen is a prime site for unwanted interactions with acidic silanols, leading to peak tailing.[14] In RP or HILIC, use a low pH mobile phase (e.g., pH 3 with formic acid) to protonate the nitrogen. This creates a consistent, positively charged species and suppresses silanol activity.[14] In normal-phase flash chromatography, you must deactivate the silica with a base like triethylamine.[3]
-
-
Q4: Can I use normal-phase flash chromatography for my polar indole? What are the main pitfalls?
-
A4: Yes, but with caution. The main pitfalls are the potential for compound degradation on acidic silica and the poor solubility of very polar compounds in typical non-polar normal-phase solvents.[3][10] Always test your compound's stability on a small TLC plate first. If you see streaking or new spots forming over time, you must use deactivated silica or an alternative like alumina.[3]
-
-
Q5: What is the "hydrophobic collapse" I hear about with reversed-phase columns?
-
A5: Hydrophobic collapse (or dewetting) occurs on traditional C18 columns when the mobile phase is too aqueous (e.g., >95% water).[7] The highly polar mobile phase is repelled from the non-polar stationary phase, preventing analytes from partitioning into the pores and interacting with the C18 chains. This leads to a sudden loss of retention. Specialized "AQ" or polar-embedded columns are designed to resist this phenomenon.[5]
-
References
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv. [Link]
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]
-
Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials Inc. [Link]
-
PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]
-
ResearchGate. (2023). How to fix peak shape in hplc? ResearchGate. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element. [Link]
-
Chen, K.-H., Miller, A. N., Patterson, G. W., & Cohen, J. D. (1988). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 86(3), 822–825. [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
-
Phenomenex. (n.d.). Normal Phase HPLC Columns. Phenomenex. [Link]
-
ResearchGate. (2021). Sample preparation for polar metabolites in bioanalysis. ResearchGate. [Link]
-
Wikipedia. (2023). Reversed-phase chromatography. Wikipedia. [Link]
-
Waters Corporation. (2014). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]
-
Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites. Princeton University. [Link]
-
Wikipedia. (2023). Aqueous normal-phase chromatography. Wikipedia. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures? Biotage. [Link]
-
Jordi Labs. (n.d.). Normal Phase Chromatography Analytical Techniques. Jordi Labs. [Link]
-
Kim, H.-J., & Lee, C.-H. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Molecules, 27(16), 5331. [Link]
-
ACS Publications. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. [Link]
-
MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules. [Link]
-
National Institutes of Health. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). NCBI. [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231–247. [Link]
-
LCI. (n.d.). HILIC – New Separation Principle in Chromatography? LCI. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech. [Link]
-
LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
ResearchGate. (2025). Reverse-phase HPLC of some indole derivatives. ResearchGate. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]
-
ALWSCI. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. ALWSCI. [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher. [Link]
-
Chromatography Forum. (2018). Problem with Indole-3-carbinol chromotography. Chromatography Forum. [Link]
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Technical Support Center: Improving Regioselectivity in Indole Functionalization
Welcome to the Technical Support Center for advanced indole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselectivity in their indole-based syntheses. The indole scaffold is a privileged structure in a vast array of natural products and pharmaceuticals, making the precise control of its functionalization a critical aspect of modern organic chemistry.[1][2]
This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: C2 vs. C3 Functionalization—Controlling the Pyrrole Ring
The inherent nucleophilicity of the indole C3 position often leads to preferential functionalization at this site through electrophilic aromatic substitution pathways.[3] However, achieving C2 selectivity is a common and significant challenge.
Question 1: My reaction is exclusively yielding the C3-functionalized product, but I need the C2 isomer. What strategies can I employ to reverse this selectivity?
Answer:
Achieving C2 selectivity requires overriding the intrinsic reactivity of the C3 position. Several effective strategies can be employed:
-
Steric Hindrance at C3: If your indole substrate is unsubstituted at C3, the most straightforward approach is to introduce a bulky substituent at this position. This sterically shields the C3 carbon, directing electrophiles or catalytic complexes to the C2 position.[3] Even a methyl group can be sufficient to direct functionalization to C2.[3]
-
N-Protecting/Directing Groups: The choice of nitrogen protecting group is crucial.
-
Bulky N-Silyl Groups: Installing a bulky silyl group on the indole nitrogen can favor the addition of electron-poor radicals at the C3-position, which can be a strategy to achieve selectivity.[4]
-
N-(2-pyridyl)sulfonyl Group: This group has been successfully used as a directing group in palladium-catalyzed C2-alkenylation of indoles.[3]
-
N-P(O)tBu₂ Group: This directing group can facilitate C7 and C6 arylation, but its influence can be leveraged in more complex systems to control reactivity on the pyrrole ring as well.[1]
-
-
Catalyst and Ligand Control: In transition metal-catalyzed reactions, the choice of catalyst and ligands can dramatically influence regioselectivity.
-
Palladium Catalysis: For palladium-catalyzed oxidative Heck reactions, specific ligands can switch the selectivity from the intrinsic C3-position to the C2-position.[5][6][7] This is often achieved by altering the regioselectivity-determining step of the catalytic cycle.[5][6][7] For instance, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands has been shown to achieve a ligand-controlled C3-/C2-selectivity in the aerobic oxidative Heck reaction of indoles.[6][7]
-
Rhodium Catalysis: Rhodium catalysts, particularly with N-carboamide directing groups, have been used for regioselective C2-H activation.[8]
-
-
Solvent Effects: The reaction solvent can play a significant role in directing regioselectivity. A systematic screen of solvents is recommended. For example, solvent adjustments have been shown to control C2 versus C3 arylation when using a P(O)tBu₂ auxiliary group.[9]
Troubleshooting Flowchart for C2 vs. C3 Selectivity
Caption: Decision-making workflow for troubleshooting poor C2/C3 regioselectivity.
Section 2: Functionalization of the Benzene Ring (C4-C7)
Accessing the benzene core of the indole nucleus is considerably more challenging due to the lower reactivity of these C-H bonds compared to the pyrrole ring.[1][10] Directed C-H activation is the most common and effective strategy.
Question 2: I am attempting a C4-functionalization, but the reaction is either not proceeding or giving a mixture of isomers. How can I improve C4-selectivity?
Answer:
Achieving C4-functionalization almost always requires the use of a directing group.
-
Directing Groups at C3: A common strategy is to install a directing group at the C3 position.
-
Carbonyl Groups (Formyl, Acetyl, Pivaloyl): These groups can effectively direct palladium-catalyzed C4-arylation.[11][12] The choice of the specific carbonyl group can be critical. For instance, a formyl group at C3 has been shown to direct C4-arylation with iodoarenes using a Pd(OAc)₂ catalyst system.[11][12]
-
TfNH- Group: For tryptophan derivatives, a TfNH- directing group has been used for palladium-catalyzed C4-olefination.[13]
-
-
Catalyst Systems:
-
Palladium Catalysis: Pd(OAc)₂ with silver acetate (AgOAc) in a mixture of hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA) is a reported system for C4-arylation of 3-formylindoles.[11][12]
-
Rhodium Catalysis: [RhCp*Cl₂]₂ with AgSbF₆ and Cu(OAc)₂ has been used for the C4-alkenylation of unprotected indoles.[13]
-
-
Reaction Conditions: High temperatures (100-130 °C) are often required for these C-H activations.[11][12][13]
Table 1: Comparison of Conditions for C4-Functionalization
| Functionalization | Directing Group (at C3) | Catalyst System | Temperature (°C) | Reference |
| Arylation | Formyl | Pd(OAc)₂, AgOAc, HFIP/TFA | 110 | [11][12] |
| Alkenylation | TfNH- (on Tryptophan) | Pd(II) | Not specified | [13] |
| Alkenylation | (unprotected indole) | [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂ | 110 | [13] |
Question 3: My goal is C7-functionalization. What are the most reliable methods?
Answer:
C7-functionalization is notoriously difficult.[13] The most successful approaches involve directing groups on the indole nitrogen.
-
N-P(O)tBu₂ and N-PtBu₂ Groups: These phosphorus-based directing groups are highly effective for palladium-catalyzed C7-functionalization, including arylation, olefination, acylation, and more.[1] The P(III) group (N-PtBu₂) is often preferred as it is more easily attached and removed.[1]
-
N-Pivaloyl Group: This easily removable group has been used for Rh-catalyzed C7-alkenylation.[3] The selectivity for C7 over C2 is attributed to the formation of a more stable six-membered rhodacycle intermediate.[3]
Experimental Workflow for Directed C-H Functionalization
Caption: General workflow for regioselective functionalization using directing groups.
Section 3: N-Functionalization vs. C-Functionalization
Achieving selective N-functionalization can be challenging due to the competing nucleophilicity of the C3 position.
Question 4: I am trying to N-alkylate my indole, but I am getting a significant amount of the C3-alkylated byproduct. How can I improve N-selectivity?
Answer:
Favoring N-functionalization over C-functionalization involves manipulating the electronic properties of the indole and the reaction conditions.
-
Base and Solvent Choice:
-
Strong Bases: Using a strong base like sodium hydride (NaH) or potassium tert-butoxide in an anhydrous aprotic solvent (like DMF or THF) will deprotonate the N-H, forming the indolide anion.[14] This significantly increases the nucleophilicity of the nitrogen, favoring N-alkylation.
-
Phase-Transfer Catalysis: This can also be an effective method for selective N-alkylation.
-
-
Electronic Modification of the Indole Ring:
-
Electron-Withdrawing Groups at C2: Introducing an electron-withdrawing group at the C2 position increases the acidity of the N-H bond, making it easier to deprotonate and promoting N-functionalization.[15]
-
Blocking the C3 Position: As with achieving C2-selectivity, substituting the C3 position will prevent competing C3-alkylation.[15]
-
-
Indirect Methods:
-
Consider a multi-step synthesis involving the N-alkylation of an indoline, followed by oxidation to the indole. This completely avoids the issue of C3-reactivity in the key alkylation step.[16]
-
Key Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C4-Arylation of 3-Formylindole
This protocol is adapted from the work of Gulias and co-workers.[11]
-
Reaction Setup: To an oven-dried screw-cap vial, add 3-formylindole (1.0 eq.), the desired aryl iodide (2.0 eq.), Pd(OAc)₂ (10 mol %), and AgOAc (2.0 eq.).
-
Solvent Addition: Add hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA) in a 1:1 ratio (e.g., 0.5 mL each for a 0.2 mmol scale reaction).
-
Reaction: Seal the vial and place it in a preheated oil bath at 110 °C. Stir for the required time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the C4-arylated indole.
References
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Yang, Y., & Lan, J. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 1723–1736. [Link]
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Li, B., & Ma, D. (2018). C-H Functionalization of indoles and oxindoles through CDC reactions. Chinese Journal of Chemistry, 36(5), 433-446. [Link]
-
Trubitsõn, D., & Kanger, T. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules, 25(14), 3144. [Link]
-
Gu, K., Hall, M., Tucker, Z., Durling, G., & Ashfeld, B. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]
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Jiao, L., Bach, T. (2012). Pd(II)-Catalyzed Regioselective 2-Alkylation of Indoles via a Norbornene-Mediated C–H Activation: Mechanism and Applications. Journal of the American Chemical Society, 134(35), 14563-14572. [Link]
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Wang, Z., et al. (2022). Regioselective C−H functionalization of indole benzenoid moiety. Chinese Chemical Letters, 33(11), 4721-4732. [Link]
-
Sharma, S., & Gevorgyan, V. (2020). Strategies for the enantioselective N-functionalization of indoles. Chemical Science, 11(43), 11628-11645. [Link]
-
Gulias, M., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(11), 7244–7256. [Link]
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Aslam, M., et al. (2022). Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. Advanced Synthesis & Catalysis, 364(17), 2899-2909. [Link]
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Aoun, S., et al. (2017). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 22(10), 1646. [Link]
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Biju, A. T., et al. (2019). Enantioselective Indole N–H Functionalization Enabled by Addition of Carbene Catalyst to Indole Aldehyde at Remote Site. ACS Catalysis, 9(11), 10476–10481. [Link]
-
Gulias, M., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(11), 7244–7256. [Link]
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Tobrman, T., & Polák, P. (2022). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 27(1), 253. [Link]
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Wang, D., Salazar, C. A., & Stahl, S. S. (2021). Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. Organic Letters, 23(9), 3514–3519. [Link]
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Katritzky, A. R., & Akutagawa, S. (1986). A New Protecting-Group Strategy for Indoles. Tetrahedron Letters, 27(24), 2735-2738. [Link]
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Jiao, L., et al. (2016). Ligand‐controlled C2−H and C3−H selective oxidative Heck reaction of indoles. Angewandte Chemie International Edition, 55(34), 10035-10039. [Link]
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Williamson, J. P., & Sarpong, R. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(8), 4856–4868. [Link]
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Yang, Y., et al. (2019). Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers, 6(18), 3335-3340. [Link]
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Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(16), 2857–2859. [Link]
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Gu, K., et al. (2025). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. Nature Communications, 16(1), 1-10. [Link]
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Chiong, H. A., & Daugulis, O. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 127(49), 17568–17575. [Link]
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Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. [Link]
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Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. New Journal of Chemistry, 47(37), 17469-17473. [Link]
-
Jiao, L., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(38), 10452-10459. [Link]
-
Gold, M. R., et al. (2022). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. The Journal of Organic Chemistry, 87(1), 435–446. [Link]
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Savoie, J., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6296–6305. [Link]
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Jiao, L., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. SciSpace. [Link]
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Kim, J. (2023). Development of indole-selective bioconjugation methods. Poster Presentation. [Link]
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Jiao, L., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. ResearchGate. [Link]
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Kumar, A., et al. (2018). Temperature-controlled regioselective thiolation of 2-indolylmethanols under aqueous micellar conditions. Green Chemistry, 20(1), 158-163. [Link]
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DeBoef, B., et al. (2010). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups: Dual C−H Functionalization via a Concerted Metalation−Deprotonation Mechanism. Journal of the American Chemical Society, 132(24), 8492–8502. [Link]
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Kumar, A., & Kumar, V. (2023). Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022). Advanced Synthesis & Catalysis, 365(13), 2118-2151. [Link]
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Yang, Y., & Lan, J. (2021). C H Activation of Indoles. Accounts of Chemical Research, 54(9), 1723–1736. [Link]
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Cera, G., et al. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 333–349. [Link]
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Ghorai, M. K., & Kumar, A. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry, 18, 1236–1256. [Link]
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Kumar, A., et al. (2024). Regioselective C3Alkylation of Indoles for the Synthesis of Bis(indolyl)methanes and 3-Styryl Indoles. The Journal of Organic Chemistry, 89(3), 1836–1846. [Link]
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Domingo, L. R., et al. (2018). Reactivity and regioselectivity in the synthesis of spiroindoles via indole o-quinodimethanes. An experimental and computational study. RSC Advances, 8(40), 22441-22451. [Link]
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Somei, M., & Natsume, M. (1974). ChemInform Abstract: p-Methoxybenzyl Group as a Protecting Group of the Nitrogen in Indole Derivatives: Deprotection by DDQ or Trifluoroacetic Acid. Chemischer Informationsdienst, 5(1), 1-1. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]
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Oyama, T., & Nakada, M. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(41), 36049–36063. [Link]
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Jiao, L., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(38), 10452-10459. [Link]
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Technical Support Center: Managing Steric Hindrance in Indole Synthesis
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals engaged in indole synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address a pervasive challenge in this field: steric hindrance .
Steric hindrance, arising from bulky substituents on either the aniline or the carbonyl/alkyne precursor, can dramatically impact reaction efficiency, regioselectivity, and even feasibility. This guide is structured to provide practical, field-proven insights to navigate these challenges across several common indole synthesis methodologies.
Core Principles for Overcoming Steric Hindrance
Successfully synthesizing sterically congested indoles often relies on strategic adjustments to reaction conditions to overcome high activation energies or to favor a desired reaction pathway. Key principles include:
-
Enhanced Reaction Energetics: Employing higher temperatures, often facilitated by microwave irradiation, can provide the necessary energy to overcome steric barriers.
-
Catalyst and Ligand Optimization: In transition metal-catalyzed reactions, the choice of catalyst and, critically, the ligand, is paramount. Bulky, electron-rich ligands can facilitate challenging oxidative addition and reductive elimination steps.
-
Reagent Selection: The choice of acid catalyst, base, and solvent can significantly influence the reaction outcome by stabilizing key intermediates or transition states.
-
Alternative Synthesis Routes: When a classical method consistently fails for a particularly hindered substrate, an alternative synthetic strategy may be the most efficient solution.
Troubleshooting Guide 1: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method, but it is notoriously sensitive to steric and electronic effects.[1][2]
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis with a bulky ketone (e.g., di-isopropyl ketone or a ketone with an ortho-substituted phenyl ring) is failing or giving very low yields. What is the primary cause?
A1: The core issue with bulky ketones is two-fold. First, severe steric hindrance can impede the initial formation of the hydrazone intermediate. Second, and more critically, it can disfavor the key[3]-sigmatropic rearrangement, which is the rate-determining step. This step requires the molecule to adopt a specific conformation that is sterically demanding.
Q2: I am using an unsymmetrical ketone with one bulky and one small substituent. How can I control the regioselectivity to favor the formation of the less sterically hindered indole?
A2: Regioselectivity is a common challenge and is influenced by both steric and electronic factors.[4] The reaction proceeds through an enamine intermediate, and with an unsymmetrical ketone, two different enamines can form. To favor the cyclization at the less hindered carbon:
-
Acid Choice: Weaker acids and lower temperatures tend to favor the kinetic enamine, which typically leads to the less sterically hindered indole product.[4]
-
Zeolite Catalysts: Using solid acid catalysts with defined pore sizes, such as zeolite beta, can exert shape-selectivity, favoring the formation of the less bulky indole isomer by restricting the transition state of the bulkier alternative.[5]
Q3: Are there alternatives to strong Brønsted or Lewis acids for promoting the cyclization of sterically hindered substrates?
A3: Yes. For substrates sensitive to harsh acidic conditions, several alternatives can be effective:
-
Polyphosphoric Acid (PPA): Often a reliable choice for challenging cyclizations.[3][6]
-
Eaton's Reagent (P₂O₅ in MeSO₃H): A powerful dehydrating agent and acid catalyst that can be effective at lower temperatures.[7]
-
Microwave Irradiation: Can often drive the reaction to completion in minutes where conventional heating fails even after many hours.[8][9]
Troubleshooting Steric Issues in Fischer Indole Synthesis
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | High activation energy for the[3][3]-sigmatropic rearrangement due to bulky groups. | 1. Switch to Microwave Synthesis: Provides rapid, high-energy heating to overcome the activation barrier.[7][8] 2. Use a Stronger Acid System: Employ Polyphosphoric Acid (PPA) or Eaton's Reagent.[3] 3. Increase Temperature: Cautiously increase the reaction temperature while monitoring for decomposition.[3] |
| Poor Regioselectivity | Formation of a mixture of indole isomers from an unsymmetrical ketone. | 1. Optimize Acid Catalyst: Screen milder acids (e.g., acetic acid, p-TsOH) which may favor the kinetic product.[4] 2. Employ Shape-Selective Catalysts: Use zeolites to sterically disfavor the formation of the bulkier isomer.[5] |
| Product Decomposition | The desired indole product is unstable under the harsh acidic conditions required for its formation. | 1. Reduce Reaction Time: Use microwave irradiation to significantly shorten the exposure to high temperatures and acid.[10] 2. Use Milder Conditions: Explore milder catalysts if the substrate allows. |
Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis of a Sterically Hindered Indole
This protocol is adapted for the synthesis of 2-phenyl-3-methylindole from phenylhydrazine and propiophenone, a moderately hindered ketone.
Materials:
-
Phenylhydrazine (1.0 mmol)
-
Propiophenone (1.0 mmol)
-
Eaton's Reagent (7.7% w/w P₂O₅ in MeSO₃H, 2 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave reactor
Procedure: [7]
-
Combine phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol) in a 10 mL microwave vial equipped with a magnetic stir bar.
-
Carefully add 2 mL of Eaton's Reagent to the vial.
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the mixture at 170 °C for 10 minutes with active stirring.
-
After the reaction, allow the vial to cool to room temperature.
-
Quench the reaction by carefully pouring the mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide 2: Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis, which forms 2-aryl-indoles from an α-bromo-acetophenone and excess aniline, is often plagued by harsh reaction conditions and low yields, especially with substituted precursors.[11][12]
Frequently Asked Questions (FAQs)
Q1: My Bischler-Möhlau synthesis is giving a very poor yield. What are the typical reasons?
A1: The classical Bischler-Möhlau synthesis requires high temperatures and long reaction times, which can lead to significant byproduct formation and decomposition.[11] The use of ortho-substituted anilines introduces steric hindrance that can further impede the intramolecular electrophilic cyclization step.
Q2: How can I improve the yield and reduce the reaction time for a Bischler-Möhlau synthesis involving a sterically hindered aniline?
A2: Modern modifications have significantly improved the utility of this reaction:
-
Microwave Irradiation: This is the most effective method for improving yields and dramatically reducing reaction times, often from hours to minutes. Solvent-free microwave conditions are particularly effective.[11][13][14]
-
Alternative Catalysts: Using lithium bromide (LiBr) as a catalyst can promote the reaction under milder conditions than the traditional aniline hydrobromide salt.[11]
-
HFIP as a Promoter: 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) has been shown to be an effective promoter for the Bischler indole synthesis under microwave irradiation, avoiding the need for metal catalysts.[15][16]
Troubleshooting Steric Issues in Bischler-Möhlau Synthesis
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield / No Reaction | Harsh reaction conditions leading to decomposition; high activation energy for cyclization with hindered anilines. | 1. Adopt a Microwave Protocol: Use microwave irradiation, ideally under solvent-free conditions, to accelerate the reaction.[13][14] 2. One-Pot Procedure: Perform a one-pot reaction of a 2:1 mixture of the aniline and the phenacyl bromide under microwave irradiation to simplify the procedure and potentially improve yields.[13] |
| Formation of Multiple Byproducts | Side reactions due to prolonged heating and harsh conditions. | 1. Drastically Reduce Reaction Time: Employ microwave synthesis (typically 1-5 minutes).[14] 2. Use HFIP: This promoter can lead to cleaner reactions with moderate to good yields.[15] |
Diagram: Bischler-Möhlau Decision Workflow
Caption: Decision workflow for troubleshooting a sterically hindered Bischler-Möhlau synthesis.
Troubleshooting Guide 3: Palladium-Catalyzed Indole Syntheses (e.g., Larock)
Palladium-catalyzed methods, like the Larock indole synthesis, are powerful for constructing highly substituted indoles. However, they are sensitive to steric bulk on both the o-haloaniline and the alkyne.[17]
Frequently Asked Questions (FAQs)
Q1: In my Larock indole synthesis, using an unsymmetrical alkyne with two bulky groups, I am getting poor regioselectivity. How is regioselectivity typically determined?
A1: In the Larock synthesis, regioselectivity is primarily governed by sterics during the migratory insertion of the alkyne into the aryl-palladium bond. The reaction generally favors the isomer where the bulkier substituent on the alkyne is placed at the C2 position of the indole.[18][19] When the two alkyne substituents have similar steric profiles, a mixture of regioisomers is often obtained.[18]
Q2: How can I improve the yield and regioselectivity when one of my alkyne substituents is very bulky?
A2:
-
Ligand Selection: For challenging substrates, especially when using less reactive o-chloro or o-bromoanilines, moving from a "ligand-less" system to one with bulky, electron-rich phosphine ligands is crucial. Ligands like P(t-Bu)₃ or ferrocene-based ligands such as 1,1′-bis(di-tert-butylphosphino)ferrocene (dtbpf) can significantly improve catalyst turnover and reaction rates.[17][20]
-
Silyl "Phantom" Groups: To enforce regioselectivity, use an alkyne with a very bulky, but removable, silyl group (e.g., -SiEt₃) as one of the substituents. The silyl group directs the other substituent to the C3 position. The silyl group can then be removed in a subsequent step.[18]
Q3: My reaction with an electron-poor or sterically hindered o-haloaniline is very sluggish. What adjustments should I make?
A3:
-
Ligand Optimization: Sterically encumbered aryl chlorides often require specialized ligands. For example, RuPhos has been shown to be effective for cross-coupling with electron-rich or sterically hindered aryl chlorides where other ligands fail.[18]
-
Base and Solvent: The choice of base and solvent is critical. While K₂CO₃ or Na₂CO₃ are common, soluble organic bases like Cy₂NMe in solvents like 1,4-dioxane or NMP can be more effective for challenging substrates.[19][20]
-
Chloride Source: The addition of a chloride salt like LiCl is often essential for catalyst turnover, but using more than one equivalent can slow the reaction.[19]
Comparative Table: Ligand Selection in Pd-Catalyzed Indole Synthesis
| Substrate Challenge | Recommended Ligand Family | Rationale | Reference(s) |
| o-chloro or o-bromoanilines | Bulky, electron-rich ferrocenyl phosphines (e.g., dtbpf) | Increases electron density at the Pd center, facilitating oxidative addition with less reactive aryl halides. | [17][19] |
| Sterically demanding alkynes | Bulky monodentate phosphines (e.g., P(t-Bu)₃) | Promotes catalyst turnover and can improve yields at lower temperatures. | [20] |
| Sterically encumbered aryl chlorides | Biaryl phosphine ligands (e.g., SPhos, RuPhos) | The steric bulk of the ligand facilitates the reductive elimination step, which is often challenging with hindered substrates. | [18] |
Diagram: Key Steps in Larock Indole Synthesis
Caption: Simplified mechanism of the Larock indole synthesis, highlighting the key catalytic steps.
References
-
Request PDF. (2025). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. [Link]
-
National Institutes of Health. (n.d.). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. [Link]
-
Grokipedia. (n.d.). Larock indole synthesis. [Link]
-
MDPI. (n.d.). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. [Link]
-
Sezgin, M. (2022). A MICROWAVE-ASSISTED, TWO-STEP SYNTHESIS OF INDOLO[3,2-c] QUINOLINES VIA FISCHER INDOLIZATION AND OXIDATIVE AROMATIZATION. [Link]
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PubMed. (2011). Microwave-assisted synthesis of medicinally relevant indoles. [Link]
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National Institutes of Health. (n.d.). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. [Link]
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Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. [Link]
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Wikipedia. (n.d.). Larock indole synthesis. [Link]
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SciSpace. (n.d.). Larock indole synthesis. [Link]
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ResearchGate. (2025). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. [Link]
-
PubMed. (2000). [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products]. [Link]
-
PubMed. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. [Link]
-
Brieflands. (n.d.). Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. [Link]
-
National Institutes of Health. (2013). Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. [Link]
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National Institutes of Health. (n.d.). A multicomponent tetrazolo indole synthesis. [Link]
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Sciforum. (n.d.). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. [Link]
-
ResearchGate. (1990). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. [Link]
-
Request PDF. (n.d.). Unprecedented synthesis of indole-linked tetra-substituted alkenes by catalyst-free domino reaction. [Link]
-
ResearchGate. (n.d.). Larock indole synthesis using unsymmetrical alkynes. [Link]
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Reddit. (2021). Problems with Fischer indole synthesis. [Link]
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Wiley Online Library. (n.d.). Bischler-Möhlau Indole Synthesis. [Link]
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RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
National Institutes of Health. (n.d.). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. [Link]
-
ResearchGate. (2025). (PDF) Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. [Link]
-
National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. [Link]
-
National Institutes of Health. (n.d.). Indole synthesis: a review and proposed classification. [Link]
-
National Institutes of Health. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
National Genomics Data Center. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. [Link]
-
ResearchGate. (n.d.). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. [Link]
-
ResearchGate. (2025). Contemporary Developments in the Transition-Metal Catalyzed Synthesis of Indoles. A Review. [Link]
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. [Link]
-
ACS Publications. (2015). Octupolar (C3 and S4) Symmetric Cyclized Indole Derivatives: Syntheses, Structures, and NLO Properties. [Link]
-
Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. [Link]
-
Request PDF. (n.d.). Beyond C2 and C3: Transition-Metal-Catalyzed C-H Functionalization of Indole. [Link]
-
ResearchGate. (2025). (PDF) Synthesis of indole substituted dihydro- and tetrahydro-isoxazoles via 1,3-dipolar cycloadditions of C-(1-methylindol-2-yl)-N -methylnitrone with unsaturated carbonyl derivatives and a study of their acid-induced intramolecular cyclizations. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
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- 20. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-Butyl Indole Carboxylates
Welcome to the technical support center for the synthesis of tert-butyl indole carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these important heterocyclic building blocks. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common pitfalls encountered during their synthesis. My aim is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reactions effectively.
Introduction
tert-Butyl indole carboxylates are versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals. The tert-butyl ester can serve as a protecting group for a carboxylic acid, while the tert-butoxycarbonyl (Boc) group is a common protecting group for the indole nitrogen. Although these compounds are widely used, their synthesis is not without challenges. This guide will address common issues such as low yields, unexpected side reactions, and purification difficulties.
Part 1: Troubleshooting Guide & FAQs
This section is organized by common problems encountered during the synthesis of tert-butyl indole carboxylates. Each entry follows a question-and-answer format to directly address specific issues.
N-Boc Protection of the Indole Nitrogen
The introduction of a Boc group onto the indole nitrogen is a frequent first step in many synthetic routes. However, the relatively low nucleophilicity of the indole nitrogen can make this transformation challenging.[1][2]
Q1: My N-Boc protection of an indole is giving a low yield or is not proceeding to completion. What are the likely causes and how can I fix it?
A1: Low yields in N-Boc protection of indoles are a common issue. Here are the primary causes and troubleshooting steps:
-
Low Nucleophilicity of the Indole: Indoles, especially those with electron-withdrawing groups, are poor nucleophiles.[2]
-
Solution: The use of a strong base to deprotonate the indole nitrogen prior to the addition of di-tert-butyl dicarbonate (Boc₂O) is often necessary. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective choices.[3] Ensure you are using a sufficient excess of the base to drive the deprotonation to completion.
-
-
Inadequate Base: While bases like triethylamine (TEA) are sometimes used, they may not be strong enough for less reactive indoles. 4-Dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst to activate the Boc₂O, but it is not a strong enough base to deprotonate the indole itself.[3][4]
-
Solution: Switch to a stronger, non-nucleophilic base like NaH. If using DMAP as a catalyst, ensure a stoichiometric amount of a tertiary amine base like TEA is also present to neutralize the acid byproduct.[4]
-
-
Poor Solubility of Starting Materials: If your indole starting material is not fully dissolved, the reaction will be slow and incomplete.[1]
-
Solution: Choose a solvent system in which your indole is fully soluble. Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are common choices when using hydride bases.
-
-
Degraded Reagents: Boc₂O can hydrolyze over time, and NaH can become passivated by atmospheric moisture.
-
Solution: Use freshly opened or properly stored reagents. The quality of the base is particularly critical for achieving full deprotonation.[3]
-
Troubleshooting Workflow for Low Yield in N-Boc Protection
Sources
Technical Support Center: Purification of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
Welcome to the technical support guide for the purification of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate. This molecule, a key intermediate in pharmaceutical development, presents unique purification challenges due to its combination of a bulky, lipophilic N-Boc protecting group and a basic primary amine.[1][2] This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.
Section 1: Understanding the Compound and Potential Impurities
The structure of the target compound contains three key features that dictate its behavior during synthesis and purification:
-
N-Boc Protected Indole: The tert-butoxycarbonyl (Boc) group on the indole nitrogen significantly increases the molecule's lipophilicity and makes it sensitive to acidic conditions, which can cause deprotection.
-
Tertiary Alkyl Indole Linkage: The C3 position of the indole is attached to a quaternary carbon, creating steric hindrance.
-
Primary Amine: The terminal -NH2 group is basic and provides a handle for acid-base extraction techniques. It can, however, also interact strongly with acidic stationary phases like silica gel during chromatography.
A typical synthesis can generate a variety of impurities. Understanding what these are is the first step in designing an effective purification strategy.
Common Impurity Profile:
| Impurity Type | Common Examples | Expected Polarity (vs. Product) |
| Starting Materials | N-Boc-1H-indole, precursors to the sidechain | Less Polar |
| Reagent-Related | Di-tert-butyl dicarbonate ((Boc)₂O), coupling agents | Less Polar |
| Byproducts | Isomers, products of side-reactions | Varies |
| Degradation Products | N-deprotected indole (acid-labile Boc group) | More Polar |
Section 2: Troubleshooting Guide for Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My crude product is a persistent oil and I cannot induce crystallization. How can I obtain a solid?
A1: "Oiling out" is a frequent issue with N-Boc protected compounds, which often have low melting points and can be inhibited from crystallizing by residual solvents or minor impurities.[3][4]
Root Cause Analysis & Solution Workflow:
-
Aggressive Solvent Removal: Ensure all reaction solvents (e.g., Dichloromethane, Ethyl Acetate) are completely removed. Use a high-vacuum pump, potentially with gentle warming (30-40 °C), until you have a foam or viscous oil.
-
Trituration: This is the most effective technique. Add a non-polar solvent in which your product is insoluble but the oily impurities are soluble (e.g., n-hexane, diethyl ether). Stir the oil vigorously with the solvent. The product should gradually solidify. You may need to scratch the side of the flask to initiate solidification. Filter the resulting solid and wash with more cold non-polar solvent.[3]
-
Solvent/Anti-Solvent Crystallization: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, isopropanol) and slowly add a non-polar anti-solvent (e.g., hexane) until the solution becomes cloudy. Let it stand, preferably at a lower temperature (4 °C), to allow crystals to form. A patent on crystallizing Boc-amino acids suggests this general approach can be effective.[5]
Q2: My TLC/LCMS analysis shows a significant amount of a less polar impurity, likely unreacted N-Boc-indole. What is the best removal method?
A2: Unreacted starting materials are common. Since N-Boc-indole lacks the polar primary amine of your product, it is significantly less polar and can be effectively removed using flash column chromatography.
Recommended Protocol: Flash Column Chromatography
Flash chromatography is a rapid purification method that uses pressure to accelerate solvent flow through the stationary phase.[6][7] For this separation, the polarity difference is your primary advantage.
-
Stationary Phase: Standard silica gel (230-400 mesh).[7]
-
Mobile Phase Rationale: The product's primary amine can cause significant tailing on acidic silica gel. To counteract this, a small amount of a basic modifier is required.
-
Recommended Eluent System: A gradient of Ethyl Acetate in Hexane, with 0.5-1% Triethylamine (TEA) added to the mobile phase. The TEA will compete with your product for active sites on the silica, leading to a much sharper peak shape.[8]
Example Gradient Table:
| Step | Hexane (%) | Ethyl Acetate (%) | Triethylamine (%) | Column Volumes | Purpose |
| 1 | 95 | 5 | 1 | 2 | Equilibrate column and elute non-polar impurities. |
| 2 | 95 -> 70 | 5 -> 30 | 1 | 10 | Elute N-Boc-indole and other less polar byproducts. |
| 3 | 70 -> 50 | 30 -> 50 | 1 | 10 | Elute the target product. |
| 4 | 0 | 100 | 1 | 2 | Flush highly polar impurities from the column. |
Q3: I have a highly polar impurity that I suspect is the N-deprotected product. How do I remove it?
A3: The accidental cleavage of the N-Boc group is a common side reaction, especially if the reaction mixture was exposed to acidic conditions.[9] This deprotected impurity contains both a primary amine and a free indole N-H, making it substantially more polar than your product.
Strategy 1: Optimized Flash Chromatography
The polarity difference is large enough that the gradient described in Q2 should effectively separate the product from this impurity. The deprotected compound will remain on the column much longer and may only elute with a high concentration of a polar solvent like methanol.
Strategy 2: Acid-Base Extraction (Aqueous Workup)
This strategy leverages the basicity of the primary amine.
-
Dissolve the crude material in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane.
-
Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaHCO₃ solution). This will remove any acidic impurities.
-
Perform a key extraction: Wash the organic layer with dilute aqueous acid (e.g., 1M HCl). Your product, with its basic primary amine (pKa ~9-10), will be protonated and move into the aqueous layer. The N-deprotected impurity will also be protonated and move to the aqueous layer. Most non-basic, less polar impurities will remain in the organic layer.
-
Separate the layers. Basify the aqueous layer with a strong base (e.g., 2M NaOH) to pH >12 to deprotonate the amine.
-
Back-extract the now neutral product into fresh Ethyl Acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
This procedure will remove non-basic impurities but may not separate the product from the deprotected analog. It is best used as a pre-purification step before chromatography.
Purification & Troubleshooting Workflow
The following diagram illustrates a logical workflow for purifying your crude product, incorporating the troubleshooting steps discussed above.
Caption: A decision workflow for the purification of the target compound.
Section 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of ~1 gram of crude material. Adjust silica and solvent volumes accordingly for different scales.
-
Column Preparation (Dry Packing):
-
Select a glass column of appropriate diameter (e.g., 40 mm for 1 g of crude).[7]
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a 1-2 cm layer of sand.
-
Fill the column approximately 2/3 full with silica gel (40-63 µm).
-
Gently tap the column to pack the silica, then add another layer of sand on top.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a polar solvent (e.g., Dichloromethane, Methanol).
-
Add 2-3 times the weight of silica gel relative to your crude product.
-
Concentrate this slurry on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the powder to the top of the prepared column.
-
-
Elution:
-
Wet the column with the initial mobile phase (e.g., 5% Ethyl Acetate in Hexane + 1% TEA) and apply pressure to push the solvent through until it is just above the sand layer.
-
Fill the column with the mobile phase and begin collecting fractions.
-
Gradually increase the polarity of the mobile phase according to the gradient table (see Q2).
-
Analyze fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting residue under high vacuum to remove any final traces of solvent.
-
Protocol 2: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the final purity of your compound.[10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile + 0.1% TFA
-
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 280 nm (for the indole chromophore).
-
Sample Preparation: Prepare a ~1 mg/mL solution of your final compound in Acetonitrile.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: What is the best way to store the purified compound? The N-Boc group is the most sensitive part of the molecule. To prevent degradation, store the solid compound in a tightly sealed container at -20°C, protected from light and moisture. Avoid storing solutions for extended periods, especially if they contain any acidic traces.
FAQ 2: Can I use reversed-phase chromatography for this purification? Yes. Reversed-phase flash chromatography is a powerful alternative, especially if your impurities are very non-polar or if you experience irreversible binding to silica.[8] You would load the sample in a polar solvent (like water/acetonitrile) and elute with an increasing gradient of organic solvent.
FAQ 3: My NMR spectrum looks clean, but the bioassay results are inconsistent. What could be the issue? Even with a clean ¹H NMR, trace impurities can affect biological results.
-
Residual Solvents: Check for residual purification solvents (Hexane, Ethyl Acetate, TEA) in your NMR. Headspace GC-MS is the standard method for quantifying residual solvents.[11]
-
Inorganic Salts: Salts from the workup (e.g., NaCl, Na₂SO₄) will not appear in the NMR but will affect the mass. Check this with a mass balance or by obtaining an elemental analysis.
-
Absolute Purity: For definitive purity, consider Quantitative NMR (qNMR), which can determine the absolute purity of the sample against a certified internal standard.[10]
References
- BenchChem. (2025). Purification of 4-Azaindole Derivatives by Flash Chromatography. BenchChem Application Notes.
- BenchChem. (2025). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate. BenchChem Technical Support.
- CN112661672A. (2021). Crystallization method of Boc-amino acid. Google Patents.
- Sigma-Aldrich. Application Note – N-Boc protection.
- EP2070899A1. (2009). Deprotection of N-BOC compounds. European Patent Office.
- BenchChem. (2025). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. BenchChem Technical Support.
- TargetMol. (2025). This compound. TargetMol Product Page.
- White, A. W., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega.
- ResearchGate. (n.d.). Application of Flash Chromatography in Purification of Natural and Synthetic Products.
- ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate Q&A.
- TargetMol. This compound (Chinese). TargetMol Product Page.
- ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 1-19.
- Polish Pharmaceutical Society. (n.d.). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Acta Pol Pharm.
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- 10. benchchem.com [benchchem.com]
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Technical Support Center: Optimizing Reaction Conditions for Indole Alkylation
Welcome to the technical support center for indole alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the tools to troubleshoot and optimize your reactions effectively.
Fundamental Principles: The "Why" Behind Indole's Reactivity
Before troubleshooting, it's crucial to understand the inherent electronic properties of the indole scaffold. Indole is a π-excessive aromatic heterocycle, meaning its chemistry is dominated by electrophilic substitution reactions.[1]
The most reactive position for electrophilic attack is C3, which is estimated to be 10¹³ times more reactive than a position on benzene.[2] This high reactivity is due to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation (the sigma complex) formed during the attack at C3, without disrupting the aromaticity of the fused benzene ring.[1][3] The general order of nucleophilicity is C3 >> N1 > C2 . This intrinsic preference for C3 substitution is the root of many challenges in achieving regioselective alkylation.
Caption: Mechanism of Electrophilic Attack at C3.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format.
Issue 1: Poor Regioselectivity — "My reaction is giving the C3-alkylated product when I want the N-alkylated product."
This is the most common challenge in indole alkylation, stemming directly from the high nucleophilicity of the C3 position.[4][5] Achieving N-selectivity requires manipulating the reaction conditions to favor attack at the less reactive nitrogen atom.
Causality & Solutions:
The key is to deprotonate the indole N-H to form the indolide anion. The regioselectivity then depends on the nature of the counterion (from the base), the solvent, and the temperature.
-
Choice of Base and Counterion: Using bases that form ionic salts, such as sodium hydride (NaH) or potassium hydride (KH), strongly favors N-alkylation.[6] The resulting Na⁺ or K⁺ cation coordinates less tightly with the indolide anion compared to more covalent species like MgBr⁺ (from a Grignard reagent), leaving the nitrogen more accessible for alkylation.
-
Solvent Effects: Polar aprotic solvents like DMF and THF are optimal for N-alkylation.[4][7][8] They effectively solvate the metal cation, further dissociating it from the indolide anion and increasing the nitrogen's nucleophilicity.[4]
-
Temperature: Higher temperatures can favor N-alkylation, which is often the thermodynamically more stable product. In some cases, increasing the temperature to 80 °C can provide complete N-selectivity.[4][8]
Table 1: Effect of Reaction Parameters on N- vs. C3-Alkylation Selectivity
| Parameter | Condition for N-Alkylation | Condition for C3-Alkylation | Rationale |
| Base | Strong, ionic bases (e.g., NaH, KH)[4][6] | Lewis Acids (e.g., B(C₆F₅)₃, AlCl₃) or Brønsted acids[9][10] | NaH deprotonates the N-H, making nitrogen the primary nucleophile. Lewis acids activate the electrophile, favoring attack by the most nucleophilic site (C3). |
| Solvent | Polar Aprotic (e.g., DMF, THF)[7][8] | Less Polar / Halogenated (e.g., Toluene, DCM)[11][12] | Polar aprotic solvents solvate the counterion, freeing the N-anion. Less polar solvents are typical for Friedel-Crafts reactions. |
| Temperature | Often higher temperatures (e.g., 80 °C)[4] | Often lower to room temperature[13] | N-alkylation is often the thermodynamic product. C3-alkylation is kinetically favored and can be controlled at lower temperatures. |
| Substrate Electronics | Electron-withdrawing groups on indole | Electron-donating groups on indole | EWGs decrease C3 nucleophilicity, making N-deprotonation and subsequent alkylation more favorable. |
Issue 2: Low or No Reaction Yield
A stalled reaction can be frustrating, but a systematic check of parameters often reveals the cause.
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 3-Substituted Indoles: A Comparative Analysis
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural heart of a vast array of pharmaceuticals, agrochemicals, and biologically active natural products. The strategic functionalization of this privileged scaffold, particularly at the C3-position, is a critical endeavor in the development of novel molecular entities with tailored pharmacological profiles. This in-depth technical guide provides a comparative analysis of the most pivotal synthetic methodologies for accessing 3-substituted indoles. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a mere recitation of protocols to offer a nuanced understanding of the underlying mechanisms, practical considerations, and comparative performance of both classical and contemporary synthetic strategies.
Classical Approaches to Indole Ring Construction
The traditional methods for indole synthesis have been the bedrock of heterocyclic chemistry for over a century. While often requiring harsh conditions, their enduring relevance is a testament to their reliability and broad applicability.
The Fischer Indole Synthesis: A Timeless Workhorse
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely utilized methods for constructing the indole core.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[2] The choice of acid catalyst is a critical parameter, with Brønsted acids such as hydrochloric acid and sulfuric acid, and Lewis acids like zinc chloride and boron trifluoride being commonly employed.[2]
Mechanism and Causality: The reaction is believed to proceed through a[2][2]-sigmatropic rearrangement of the enehydrazine tautomer of the initially formed hydrazone. This key step is followed by cyclization and the elimination of ammonia to furnish the aromatic indole ring.[3] The acidic conditions are crucial not only for catalyzing the initial hydrazone formation but also for promoting the tautomerization to the reactive enehydrazine intermediate and facilitating the final cyclization and aromatization steps.
Caption: Workflow of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 3-Methylindole [4]
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and propanal (1.1 eq) in glacial acetic acid.
-
Reaction: Stir the mixture at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Add a Lewis acid catalyst, such as zinc chloride (1.5 eq), to the reaction mixture.
-
Heating: Heat the mixture to 170-200°C for 2-4 hours.
-
Work-up: After cooling, quench the reaction with water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 3-methylindole. A yield of 95.3% has been reported for this reaction in a continuous-flow reactor using an ionic liquid.[4][5]
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis provides access to 2-aryl-indoles through the reaction of an α-bromoacetophenone with an excess of aniline.[3] Historically, this method has been hampered by the need for harsh reaction conditions and often gives low yields.[6] However, modern variations, including the use of microwave irradiation, have significantly improved its efficiency and applicability.[6]
Mechanism and Causality: The reaction proceeds through the initial N-alkylation of aniline with the α-bromoacetophenone to form an α-arylaminoketone intermediate. Subsequent acid-catalyzed cyclization and dehydration afford the 2-arylindole. The excess aniline serves as both a reactant and a solvent.
Caption: Workflow of the Bischler-Möhlau Indole Synthesis.
Modern Palladium-Catalyzed Methodologies
The advent of transition-metal catalysis has revolutionized the synthesis of 3-substituted indoles, offering milder reaction conditions, broader functional group tolerance, and enhanced control over regioselectivity.
The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles.[5] This method is highly versatile and tolerates a wide range of functional groups on both coupling partners.[7]
Mechanism and Causality: The catalytic cycle begins with the oxidative addition of the o-haloaniline to a Pd(0) complex. This is followed by coordination and migratory insertion of the alkyne into the aryl-palladium bond. Subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and furnish the indole product.[5] The choice of palladium precursor, ligand, and base are critical for achieving high yields and regioselectivity.
Experimental Protocol: Synthesis of 2,3-Diphenylindole [8]
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon), combine o-iodoaniline (1.0 eq), diphenylacetylene (1.2 eq), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF).
-
Reaction: Heat the mixture at 100°C for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2,3-diphenylindole.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Buchwald-Hartwig reactions, have been adapted to provide powerful and modular strategies for the synthesis of 3-substituted indoles.
The Heck reaction allows for the introduction of vinyl substituents at the C3 position of the indole ring through the palladium-catalyzed coupling of an indole with a vinyl halide or triflate.[9]
The Suzuki coupling is particularly effective for the synthesis of 3-arylindoles. This reaction involves the palladium-catalyzed cross-coupling of a 3-haloindole (typically 3-bromo- or 3-iodoindole) with an arylboronic acid.[10]
Experimental Protocol: Synthesis of 3-Phenylindole via Suzuki Coupling [10]
-
Reaction Setup: In a microwave vial, combine 3-bromoindole (1.0 eq), phenylboronic acid (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (4:1).
-
Reaction: Heat the mixture in a microwave reactor at 120°C for 30 minutes.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford 3-phenylindole.
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds and is widely used for the N-arylation of indoles.[11] While not directly forming a C3-substituted indole, it is a crucial tool for modifying the indole nucleus and is often used in multi-step syntheses of complex indole derivatives.
Experimental Protocol: N-Arylation of Indole [12][13]
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with palladium(II) acetate (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq). Add indole (1.0 eq) and the aryl bromide (1.2 eq).
-
Solvent Addition: Add anhydrous toluene to the tube.
-
Reaction: Seal the tube and heat the mixture at 100°C for 12-24 hours.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite, concentrate the filtrate, and purify the residue by column chromatography.
Comparative Performance Analysis
The choice of synthetic method for a particular 3-substituted indole depends on several factors, including the desired substitution pattern, the availability of starting materials, functional group tolerance, and scalability.
| Method | Typical Starting Materials | Key Reagents/Catalysts | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Key Limitations |
| Fischer | Arylhydrazines, Aldehydes/Ketones | Brønsted or Lewis Acids | 170-200 | 2-4 | 70-95 | Readily available starting materials, reliable.[5][6] | Harsh conditions, limited functional group tolerance.[6] |
| Bischler-Möhlau | α-Bromoacetophenones, Anilines | Aniline (excess), Acid | Reflux | Variable | Low (traditional), ~70 (microwave) | Access to 2-arylindoles. | Harsh conditions, often low yields, excess aniline required.[6] |
| Larock | o-Haloanilines, Alkynes | Pd(OAc)₂, PPh₃, Base | 100 | 12-24 | 70-95 | High functional group tolerance, good regioselectivity.[5][7] | Requires pre-functionalized starting materials. |
| Heck | Indoles, Vinyl halides/triflates | Pd catalyst, Ligand, Base | 80-120 | 12-24 | 60-90 | Direct C-H functionalization possible. | Regioselectivity can be an issue. |
| Suzuki | 3-Haloindoles, Arylboronic acids | Pd catalyst, Ligand, Base | 80-120 | 1-12 | 80-98 | Excellent for 3-arylindoles, broad substrate scope.[10] | Requires pre-halogenated indoles. |
| Buchwald-Hartwig | Indoles, Aryl halides | Pd catalyst, Ligand, Base | 80-110 | 12-24 | 75-95 | Premier method for N-arylation.[11] | Does not directly form C3-substituted indoles. |
Conclusion and Future Outlook
The synthesis of 3-substituted indoles has evolved from classical, often harsh, methodologies to highly sophisticated and mild transition-metal-catalyzed reactions. The Fischer indole synthesis remains a powerful and cost-effective method for large-scale production where functional group tolerance is not a primary concern. In contrast, palladium-catalyzed methods like the Larock, Heck, and Suzuki reactions offer unparalleled precision and versatility for the synthesis of complex and highly functionalized indole derivatives, which are essential for modern drug discovery programs. The continued development of more sustainable and efficient catalytic systems, including those that utilize earth-abundant metals and operate under greener reaction conditions, will undoubtedly shape the future of indole synthesis.
References
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Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. Available at: [Link]
-
Indole synthesis: a review and proposed classification - PMC - NIH. Available at: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. Available at: [Link]
-
A Continuous-Flow Fischer Indole Synthesis of 3-Methylindole in an Ionic Liquid. Available at: [Link]
-
Fischer indole synthesis - Wikipedia. Available at: [Link]
-
Substrate scope for the formation of C3‐vinyl 7‐azaindoles.[a] [a] Reaction conditions - ResearchGate. Available at: [Link]
-
Synthesis of 3-Substituted Indoles by Yonemitsu Three-Component Reactions Accelerated in Microdroplet/Thin Film | The Journal of Organic Chemistry. Available at: [Link]
-
Table 1 Optimization of the reaction conditions for Suzuki coupling... - ResearchGate. Available at: [Link]
-
A Continuous-Flow Fischer Indole Synthesis of 3-Methylindole in an Ionic Liquid. Available at: [Link]
-
Green metrics comparison for the synthesis of selected indoles. - ResearchGate. Available at: [Link]
-
Green Chemistry Metrics - Wiley-VCH. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link]
-
Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]
-
Larock indole synthesis - Wikipedia. Available at: [Link]
-
Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones - PMC - NIH. Available at: [Link]
-
Recent Progress Concerning the N-Arylation of Indoles - PMC - NIH. Available at: [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - NIH. Available at: [Link]
-
3-Substituted indole: A review - International Journal of Chemical Studies. Available at: [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing. Available at: [Link]
-
New 3H-indole synthesis by Fischer's method. Part I - PubMed. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
-
Simple Syntheses of 3-Substituted Indoles and their Application for High Yield 14C-Labelling - ResearchGate. Available at: [Link]
-
Substrate scope for the synthesis of 3. Yields were obtained after 8 h of reaction in each case. - ResearchGate. Available at: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. Available at: [Link]
-
Palladium Catalyzed Synthesis of 2,3-Substituted Indoles via Arylation of ortho-Alkynylanilines with Arylsiloxanes | Request PDF - ResearchGate. Available at: [Link]
-
Heck Reaction—State of the Art - MDPI. Available at: [Link]
-
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC - NIH. Available at: [Link]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. Available at: [Link]
-
Direct palladium-catalyzed C-3 arylation of free (NH)-indoles with aryl bromides under ligandless conditions - PubMed. Available at: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available at: [Link]
-
Palladium-catalyzed direct C(sp3)–H arylation of indole-3-ones with aryl halides - SciSpace. Available at: [Link]
-
Scheme 15: Synthesis of 3-arylindoles by palladium-catalyzed C-H bond... - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. Available at: [Link]
-
Palladium-Catalyzed Carbonylation of Indoles for Synthesis of Indol-3-yl Aryl Ketones | Request PDF - ResearchGate. Available at: [Link]
-
Chapter 3.7. Larock Indole Synthesis | Request PDF - ResearchGate. Available at: [Link]
-
3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores - PubMed Central. Available at: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Publishing. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I - ResearchGate. Available at: [Link]
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A Comparative Guide to Indole-Based Scaffolds in Medicinal Chemistry: Profiling tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
Introduction: The Indole Nucleus as a Cornerstone of Drug Discovery
The indole ring system, a fusion of benzene and pyrrole rings, stands as one of the most significant "privileged scaffolds" in medicinal chemistry.[1][2] Its unique electronic properties and rigid bicyclic structure are foundational to a vast array of natural products, including the amino acid tryptophan, neurotransmitters like serotonin, and potent alkaloids such as vincristine and reserpine.[2][3][4] This natural prevalence has inspired chemists to develop a multitude of synthetic indole derivatives, leading to blockbuster drugs for treating conditions ranging from inflammation (Indomethacin) and migraines (Sumatriptan) to cancer and hypertension.[1][3]
The therapeutic versatility of indoles stems from their ability to engage with a wide spectrum of biological targets through various non-covalent interactions.[5][6] Consequently, the development of novel, efficiently functionalized indole building blocks is a critical endeavor in accelerating the drug discovery pipeline. This guide provides a comparative analysis of one such building block, tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate , evaluating its synthetic utility and strategic advantages against other common indole derivatives for researchers, scientists, and drug development professionals.
Profiling the Target Scaffold: this compound
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a sophisticated intermediate designed for streamlined synthesis of more complex molecules.[7][8] An analysis of its structure reveals three key strategic features that make it a valuable tool for medicinal chemists.
-
N1-Boc Protection: The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves a dual purpose. It deactivates the typically reactive N-H proton, preventing unwanted side reactions, and it electronically modulates the indole ring, often directing subsequent electrophilic substitutions. Its acid-labile nature ensures it can be removed under mild conditions without affecting other sensitive functional groups.
-
C3-Substitution: The C3 position of indole is the most nucleophilic and, therefore, a common site for functionalization.[9][10] This intermediate comes with a pre-installed, sterically hindered side chain.
-
Quaternary Carbon and Primary Amine: The 1-amino-2-methylpropan-2-yl moiety features a quaternary carbon, which can impart metabolic stability to the final drug molecule by blocking sites susceptible to oxidative metabolism. The terminal primary amine provides a versatile handle for further chemical modifications, such as amidation, alkylation, or sulfonylation, to explore structure-activity relationships (SAR).
Caption: Key strategic features of the target intermediate.
A Comparative Analysis with Alternative Indole Building Blocks
The strategic value of this intermediate is best understood when compared against simpler, more traditional indole starting materials. The choice of starting material dictates the entire synthetic route, impacting step count, yield, and the diversity of achievable final products.
| Indole Building Block | Key Advantages | Common Limitations | Strategic Niche |
| Indole (Unsubstituted) | Inexpensive, readily available. | N-H acidity and C3 nucleophilicity can lead to multiple side products; requires protection/deprotection steps. | Foundational starting material for multi-step syntheses where functionalization is built from scratch. |
| Gramine | Excellent precursor for introducing a C3-methylene group. The dimethylamino group is a good leaving group for nucleophilic substitution.[10] | Synthesis of gramine itself adds steps; can be toxic. | Primarily used for introducing nucleophiles at the C3-methyl position. |
| Indole-3-carboxaldehyde | Highly versatile; the aldehyde can be converted into a vast array of functional groups (amines, alcohols, acids, alkenes).[11] | The aldehyde is electron-withdrawing, deactivating the ring towards certain electrophilic substitutions. | A cornerstone for building C3-substituents via reductive amination, Wittig reactions, or oxidations/reductions. |
| N-Boc-Indole | N-H is protected, allowing for clean C3 functionalization (e.g., lithiation followed by electrophilic quench). | Adds protection and deprotection steps to the synthetic sequence; Boc group can be sterically hindering. | Ideal for syntheses requiring precise control over C3 functionalization without N-H interference. |
| This compound | Convergent Synthesis: Combines N-protection and a complex, amine-bearing C3-substituent in one molecule. | Higher initial cost; less flexibility in the C3-substituent's core structure. | Lead Optimization: Perfect for late-stage diversification where the core indole-C3 pharmacophore is established and modifications are desired on the terminal amine. |
Experimental Protocols & Methodologies
To provide a practical context, we outline representative experimental protocols. These are illustrative and may require optimization based on specific downstream targets.
Protocol 1: Illustrative Synthesis of the Target Intermediate
This protocol demonstrates a plausible multi-step synthesis, highlighting the rationale behind reagent choices. It is based on established indole functionalization chemistry.[9][12]
Caption: A representative synthetic workflow for the title compound.
Step-by-Step Methodology:
-
N-Protection of Indole:
-
To a solution of indole (1.0 eq) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).
-
Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture in vacuo. Purify the residue by column chromatography (eluting with hexane/ethyl acetate) to yield N-Boc-indole. This protection is crucial for preventing N-acylation in the next step.
-
-
Friedel-Crafts Acylation:
-
Cool a solution of N-Boc-indole (1.0 eq) in dichloromethane (DCM) to 0 °C.
-
Slowly add a Lewis acid such as aluminum trichloride (AlCl₃, 1.2 eq).
-
Add a solution of the appropriate acid chloride (e.g., 2,2-dimethyl-3-(tert-butoxycarbonylamino)propanoyl chloride) (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully pouring it into ice-water. Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography to obtain the C3-acylated indole.
-
-
Ketone to Amine Conversion (Reduction):
-
This step often proceeds via an intermediate like an oxime for cleaner reduction to a primary amine. First, treat the ketone from Step 2 with hydroxylamine hydrochloride in ethanol with a base like pyridine to form the oxime.
-
To a suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄, 3.0 eq) in dry THF at 0 °C, add a solution of the oxime intermediate dropwise.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting solids, and concentrate the filtrate. If the amine is Boc-protected from the starting acid chloride, deprotect using trifluoroacetic acid (TFA) in DCM to yield the final primary amine.
-
Protocol 2: Downstream Derivatization for SAR Exploration
This protocol illustrates how the primary amine of the target intermediate can be used as a synthetic handle for creating a small library of amide analogs.
Caption: Workflow for downstream diversification of the target intermediate.
Step-by-Step Methodology:
-
Amide Coupling:
-
In a vial, dissolve the target intermediate (1.0 eq) in dimethylformamide (DMF).
-
Add the desired carboxylic acid (R-COOH, 1.1 eq), followed by the coupling agent HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Seal the vial and stir at room temperature for 8-16 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by preparative HPLC or column chromatography to yield the final amide derivative.
-
By using a diverse set of carboxylic acids, a library of analogs can be rapidly generated to probe the structure-activity relationship around the terminal amine.
-
Conclusion and Strategic Outlook
While fundamental building blocks like indole and indole-3-carboxaldehyde remain indispensable, the use of advanced, pre-functionalized intermediates such as This compound represents a strategic evolution in synthetic efficiency. Its design cleverly combines nitrogen protection with a complex, synthetically versatile C3-side chain, allowing research teams to bypass multiple early-stage synthetic steps.
This guide demonstrates that the value of this intermediate lies not in its own biological activity, but in its capacity to accelerate the discovery and optimization of novel drug candidates. By providing a stable, yet reactive, platform for late-stage diversification, it enables a more rapid and focused exploration of chemical space, a critical advantage in the highly competitive landscape of modern drug development.
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Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. PubMed Central. [Link][13]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link][5]
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Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. National Institutes of Health. [Link][9]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. [Link][6]
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Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. [Link][14]
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Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online. [Link][15]
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Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. PubMed. [Link][16]
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Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link][17]
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Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. MDPI. [Link][18]
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Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link][1]
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tert-butyl 3-(2-aminoethyl)indole-1-carboxylate. MOLBASE. [Link][22]
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A Senior Application Scientist's Guide to Method Validation for Indole-Containing Compounds
Introduction: The Analytical Imperative for Indole-Containing Compounds
Indole and its derivatives are a class of heterocyclic aromatic compounds of immense interest across the pharmaceutical and life sciences sectors. From vital signaling molecules like indole-3-acetic acid (IAA) to the core structures of blockbuster drugs and crucial biomarkers for diseases like Crohn's, the ability to accurately and reliably quantify these compounds is paramount.[1] However, the inherent characteristics of the indole ring—its susceptibility to oxidation and the often-low concentrations in complex biological matrices—present significant analytical challenges.[2]
This guide provides an in-depth comparison of analytical methodologies for indole-containing compounds, grounded in the rigorous principles of method validation. We will move beyond mere procedural descriptions to explore the causal relationships behind methodological choices, ensuring that every protocol is a self-validating system. This document is intended for researchers, scientists, and drug development professionals who require robust, reliable, and regulatory-compliant analytical data.
Pillar 1: Selecting the Right Analytical Tool - A Comparative Overview
The choice of analytical technique is the foundation of any successful validation. It is a decision driven by the specific requirements of the analysis: the nature of the sample matrix, the required sensitivity, and throughput needs. For indole-containing compounds, the primary techniques are High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a workhorse technique in many analytical laboratories. Coupled with a UV detector, it offers a robust and cost-effective method for quantifying indole-containing compounds, which typically exhibit strong UV absorbance.[3][4] For enhanced sensitivity and selectivity, a Fluorescence Detector (FLD) can be employed, as the indole ring is naturally fluorescent.[5]
-
Strengths: Cost-effective, robust, and widely available.
-
Weaknesses: Can lack the sensitivity and selectivity required for trace-level analysis in complex matrices like plasma or urine, where co-eluting compounds can interfere with the analyte peak.[6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[1][8] By coupling the separation power of LC with the precise detection of MS/MS, this technique can measure analytes at the nanogram or even picogram level. The mass spectrometer's ability to selectively monitor a specific precursor-to-product ion transition for the target analyte virtually eliminates matrix interference, a critical advantage when working with biological samples.[7]
-
Strengths: Unparalleled sensitivity and selectivity, ideal for complex matrices and trace-level quantification.[1]
-
Weaknesses: Higher initial instrument cost and operational complexity compared to HPLC-UV/FLD. Susceptible to matrix effects (ion suppression or enhancement) that must be carefully managed.
The following diagram illustrates the decision-making workflow for selecting an appropriate analytical technique.
Caption: Decision workflow for analytical method selection.
Performance Comparison: HPLC-UV vs. LC-MS/MS
The following table summarizes typical performance characteristics for the analysis of indole and its derivatives, compiled from various validated methods. This data illustrates the significant sensitivity advantage of LC-MS/MS.
| Parameter | HPLC-UV / FLD | LC-MS/MS | Rationale & Causality |
| Linearity Range | 0.06 - 125 µg/mL[5][9] | 0.6 - 500 ng/mL[1][10] | LC-MS/MS detectors are inherently more sensitive, allowing for a linear response at much lower concentrations. |
| Limit of Detection (LOD) | ~0.015 µg/mL (15 ng/mL)[9] | ~0.2 - 0.6 ng/mL[10] | Mass spectrometry detects specific mass-to-charge ratios, a much more sensitive principle than UV absorbance. |
| Limit of Quantitation (LOQ) | ~0.66 µg/mL[11] | ~0.65 ng/mL[10] | The ability to quantify reliably at lower levels is a key advantage of LC-MS/MS for bioanalysis. |
| Selectivity | Moderate to Good | Excellent | HPLC relies on chromatographic separation alone. LC-MS/MS adds a second dimension of mass filtering, virtually eliminating interferences from co-eluting matrix components.[7] |
| Matrix Effect | Low (Interference) | High (Suppression/Enhancement) | UV/FLD is less prone to signal suppression from matrix components, but co-eluting peaks can cause direct interference. ESI in LC-MS/MS is highly susceptible to ion suppression from co-eluting compounds like phospholipids.[7] |
Pillar 2: The Foundation of Trustworthiness - Method Validation Protocols
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The validation process, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, is a systematic evaluation of the method's performance characteristics.
Core Validation Parameters
The following diagram outlines the key parameters that must be assessed during method validation.
Caption: Key parameters for analytical method validation.
Experimental Protocol 1: Specificity through Forced Degradation
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that any potential degradation products can be chromatographically resolved from the parent peak.[12]
Objective: To demonstrate the separation of the main indole compound from potential degradation products generated under various stress conditions.
Materials:
-
Indole compound stock solution (e.g., 1 mg/mL in methanol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Mobile Phase and HPLC/LC-MS system
Procedure:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 30 minutes.[12] Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 30 minutes.[12] Cool to room temperature and neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.[13]
-
Thermal Degradation: Place a vial of the stock solution in an oven at 70°C for 48 hours.[14]
-
Photolytic Degradation: Expose a vial of the stock solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[13] A parallel sample should be wrapped in aluminum foil as a dark control.
-
Analysis: Dilute all stressed samples, along with an unstressed control sample, to an appropriate concentration with the mobile phase. Analyze by the proposed chromatographic method.
-
Evaluation: Assess the chromatograms for the appearance of new peaks corresponding to degradation products. The peak purity of the parent indole compound should be evaluated using a Diode Array Detector (for HPLC) or by examining mass spectra across the peak (for LC-MS). The method is specific if the parent peak is resolved from all degradation product peaks.
Experimental Protocol 2: Sample Preparation from Biological Matrices
The primary challenge in bioanalysis is the removal of endogenous matrix components, like proteins and phospholipids, which can interfere with analysis.[7][15] Protein precipitation is a simple and fast method, but Solid-Phase Extraction (SPE) provides a much cleaner extract, significantly reducing matrix effects in LC-MS/MS.[1][15]
Objective: To extract an indole-containing compound from human plasma with high recovery and minimal matrix effects.
Method: Solid-Phase Extraction (SPE)
-
Column Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg/3 mL) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the sorbent bed to dry out.
-
Sample Pre-treatment: Dilute 500 µL of human plasma with 500 µL of 2% phosphoric acid in water. Vortex for 10 seconds. This step lyses cells and ensures the analyte is in the correct protonation state for binding.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. This removes hydrophilic interferences while retaining the analyte.
-
Elution: Elute the target indole compound with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
Experimental Protocol 3: Robustness Testing by Experimental Design
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[16] A Plackett-Burman experimental design is an efficient way to screen multiple factors simultaneously to identify which parameters are critical to method performance.[17][18][19]
Objective: To evaluate the robustness of an HPLC method for an indole compound.
Procedure:
-
Identify Critical Parameters: For a typical HPLC method, these may include:
-
Mobile Phase Organic Content (e.g., ± 2%)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Column Temperature (e.g., ± 5°C)
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Wavelength (e.g., ± 2 nm)
-
Column Lot (Different Lot)
-
Analyst (Different Analyst)
-
-
Design the Experiment: Use a Plackett-Burman design for 7 factors. This requires 8 experimental runs (plus center points). Each factor is set at a high (+1) or low (-1) level relative to the nominal method conditions.
-
Execute Runs: Perform the chromatographic runs according to the experimental design table.
-
Analyze Results: Monitor critical system suitability responses, such as retention time, peak asymmetry (tailing factor), and resolution between the analyte and a closely eluting peak. Use statistical analysis (e.g., Pareto charts) to determine which factors have a statistically significant effect on the responses.[16][18]
Conclusion: Ensuring Data Integrity through Rigorous Validation
The validation of an analytical method is not merely a regulatory checkbox; it is a fundamental scientific exercise that ensures the integrity, reliability, and accuracy of the data generated. For indole-containing compounds, with their inherent analytical challenges, this process is even more critical.
By carefully selecting the most appropriate analytical technique—balancing the robust simplicity of HPLC with the superior sensitivity and selectivity of LC-MS/MS—and by systematically evaluating the method's performance through rigorous protocols for specificity, sample preparation, and robustness, researchers can have full confidence in their results. This guide provides the framework and practical insights to establish scientifically sound, self-validating analytical systems that can withstand the scrutiny of both regulatory review and the demands of cutting-edge research.
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Pan, X., et al. (2020). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Molecules. Available at: [Link]
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da Silva, J. R., et al. (2024). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link]
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Doboš, A., et al. (2012). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Journal of Analytical Methods in Chemistry. Available at: [Link]
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Shah, J., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. Available at: [Link]
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Kim, Y., et al. (2010). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link]
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Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC. Available at: [Link]
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Gu, H., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. Available at: [Link]
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Basit, A., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Reviews of environmental contamination and toxicology. Available at: [Link]
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Ngomle, S., & Panja, B.N. (2014). HPLC (High Performance Liquid Chromatography) based quantification of Indole-3 acetic acid production ability of lentil (Lens es). International Journal of Plant Protection. Available at: [Link]
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Mandlekar, S., et al. (2014). A quantitative LC-MS/MS method for determination of SP-141, a novel pyrido[b]indole anticancer agent, and its application to a mouse PK study. Journal of Chromatography B. Available at: [Link]
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Mašković, M., et al. (2010). Assessment of Liquid Chromatographic Method Robustness by Use of Plackett-Burman Design. Acta Chromatographica. Available at: [Link]
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Huppertz, B., et al. (2023). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Ovid. Available at: [Link]
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Anonymous. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
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Ferreira, S. L. C., et al. (2017). Robustness evaluation in analytical methods optimized using experimental designs. Journal of the Brazilian Chemical Society. Available at: [Link]
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Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
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da Silva, J. R., et al. (2024). Novel Indole–Thiazole Derivative Containing a p -Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ResearchGate. Available at: [Link]
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Zhang, X., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Available at: [Link]
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Durden, D.A. (2007). Using Plackett Burman partial factorial designs for method robustness testing. Canadian Trace Organic Workshop. Available at: [Link]
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Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
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Anonymous. Selected plackett-burman design for robustness study. ResearchGate. Available at: [Link]
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Anonymous. (2023). Sop for force degradation study. Pharma Dekho. Available at: [Link]
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Montanari, C. A., & Gerenutti, M. (2016). Current Trends in Simultaneous Determination of Co-Administered Drugs. MDPI. Available at: [Link]
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Al-Haj, N., et al. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences. Available at: [Link]
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Lantsova, A. V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. Available at: [Link]
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Dolan, J.W. (2015). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available at: [Link]
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Patel, K., et al. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
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Lantsova, A. V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. Available at: [Link]
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Dong, M.W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
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Patel, J., et al. (2012). Simultaneous method development and Validation by HPLC for Capecitabine and Oxaliplatin in mucoadhesive microspheres containing capsules. Research Journal of Pharmacy and Technology. Available at: [Link]
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Anonymous. (2023). METHOD DEVELOPMENT, VALIDATION AND STRESS DEGRADATION STUDIES OF BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM. IJCRT.org. Available at: [Link]
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Sharma, S., & Goyal, S. (2015). A Review: Analytical Method Development and Validation. International Journal of Applied Pharmaceutics. Available at: [Link]
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The Organic Chemist's Dilemma: A Comparative Guide to Protecting the Indole Nitrogen
A Senior Application Scientist's Perspective on Navigating the Synthesis of Indole-Containing Molecules
For any researcher working on the synthesis of pharmaceuticals, natural products, or functional materials, the indole nucleus is both a prized scaffold and a synthetic challenge. Its unique electronic properties make it a versatile building block, but the reactivity of the N-H bond often complicates synthetic routes. The acidic proton and the nucleophilic nitrogen can interfere with a wide range of reagents, from strong bases to electrophiles, necessitating the use of a protecting group.[1]
The choice of this seemingly simple appendage is a critical decision that can dictate the success or failure of a multi-step synthesis. The ideal protecting group should be easy to install, robust enough to withstand subsequent reaction conditions, and, crucially, removable in a clean and high-yielding fashion without damaging the rest of the molecule—a concept known as orthogonality.[2][3][4]
This guide provides an in-depth comparison of the most widely used protecting group for indoles, the tert-butoxycarbonyl (Boc) group, with its main alternatives: the tosyl (Ts), benzyl (Bn), and [2-(trimethylsilyl)ethoxy]methyl (SEM) groups. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to help you select the optimal protecting group for your specific synthetic challenge.
The Workhorse: tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most common choice for indole N-protection, primarily due to its ease of introduction and its straightforward, acid-labile removal.[5] As an electron-withdrawing group, it also serves to decrease the electron density of the indole ring, enhancing its stability towards oxidation.[6]
Introduction: The Boc group is typically installed by treating the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. While strong bases like sodium hydride (NaH) can be used, the reaction often proceeds efficiently with a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).
Causality: DMAP acylates faster than the indole nitrogen to form a highly reactive intermediate with the Boc anhydride. This intermediate is then readily attacked by the weakly nucleophilic indole nitrogen, regenerating the DMAP catalyst and forming the N-Boc indole. This catalytic cycle avoids the need for stoichiometric strong base, which can be incompatible with other functional groups.
Deprotection: The key advantage of the Boc group is its sensitivity to acid. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is the most common method for its removal.[7] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is scavenged by the solvent or other nucleophiles present. This process releases carbon dioxide and the deprotected indole. Milder acidic conditions or Lewis acids can also be employed for substrates sensitive to strong acids.[8][9] Recent studies have even demonstrated thermal deprotection under continuous flow conditions.[10][11]
Experimental Protocol: Boc Protection of Indole
dot graph "Boc_Protection_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Workflow for N-Boc protection of indole.
-
Setup: To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction with water and extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-Boc indole.
The Robust Alternative: Tosyl (Ts) Group
The p-toluenesulfonyl (tosyl) group is a robust, strongly electron-withdrawing protecting group. Its stability to a wide range of conditions, including strongly acidic and oxidative environments, makes it a valuable choice for complex syntheses.[12][13] However, this same stability makes its removal notoriously difficult.
Introduction: The tosyl group is introduced by reacting the indole with tosyl chloride (TsCl) in the presence of a strong base, such as NaH, in an aprotic solvent like DMF or THF. The base is required to deprotonate the indole N-H, which has a pKa of approximately 17.[14]
Causality: The strong electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the protons on the indole ring, particularly at the C2 position. This facilitates C2-lithiation with strong bases like n-butyllithium (n-BuLi), a key reaction for further functionalization that is not possible with an unprotected indole.[15]
Deprotection: Cleavage of the N-Ts bond is challenging. Common methods include harsh reductive conditions (e.g., magnesium in methanol, sodium amalgam) or strongly basic hydrolysis at elevated temperatures (e.g., Cs₂CO₃ in a THF/MeOH mixture).[13][16][17] These conditions limit its applicability in the presence of sensitive functional groups.
The Orthogonal Choice: Benzyl (Bn) Group
The benzyl group is an electron-donating group that is introduced as a benzyl ether. It is stable to a wide range of non-reductive conditions, making it orthogonal to the acid-labile Boc group and the base-labile SEM group.
Introduction: Similar to tosylation, N-benzylation requires deprotonation of the indole with a strong base (e.g., NaH) followed by reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl).[18][19]
Deprotection: The primary advantage of the benzyl group is its facile removal via catalytic hydrogenolysis (H₂ gas with a palladium catalyst, such as Pd/C).[18][20] This method is exceptionally mild and clean, producing toluene as the only byproduct. Alternative methods include dissolving metal reductions (e.g., Na/NH₃) or, for activated benzyl groups like the p-methoxybenzyl (PMB) group, oxidative cleavage with reagents like DDQ or acidic cleavage with TFA.[21][22]
The Base-Labile Option: [2-(Trimethylsilyl)ethoxy]methyl (SEM) Group
The SEM group is an acetal-type protecting group particularly valued for its unique cleavage condition: fluoride ion sources. It is stable to a wide array of conditions including bases, organometallics, and mild acids.[23]
Introduction: The SEM group is installed by deprotonating the indole with a strong base (e.g., NaH) and then quenching the resulting anion with SEM-Cl.[6][23]
Causality: The presence of the silicon atom is key to its unique deprotection mechanism. It allows for cleavage under conditions that are orthogonal to most other protecting groups.[23] Like the tosyl group, the SEM group can direct regioselective C-3 lithiation of indazoles, a related heterocycle, suggesting its utility in directing metalation on the indole nucleus as well.[24][25]
Deprotection: The SEM group is cleaved by treatment with fluoride sources like tetrabutylammonium fluoride (TBAF) in THF.[23][24] The mechanism involves the fluoride ion attacking the silicon atom, which triggers an elimination cascade to release the deprotected indole, ethylene, formaldehyde, and TMSF. It can also be removed under strongly acidic conditions (e.g., aqueous HCl), though the fluoride-mediated cleavage is its most synthetically useful feature.[25]
Comparative Performance Data
The selection of a protecting group is a strategic decision based on the planned synthetic route. The following table summarizes the key characteristics and stability profiles of the discussed protecting groups to aid in this decision-making process.
| Protecting Group | Introduction Conditions | Cleavage Conditions | Stable To | Labile To |
| Boc | Boc₂O, DMAP, THF | TFA, DCM; HCl; Heat[10] | Bases, Hydrogenolysis, Mild Oxidation/Reduction | Strong Acids, Lewis Acids |
| Tosyl (Ts) | TsCl, NaH, DMF | Mg/MeOH; Na/Hg; Cs₂CO₃[13][17] | Acids, Bases (at RT), Oxidation, Reduction | Strong Reducing Agents, Strong Base (heat) |
| Benzyl (Bn) | BnBr, NaH, DMF | H₂, Pd/C; Na/NH₃ | Acids, Bases, Organometallics | Hydrogenolysis, Dissolving Metal Reduction |
| SEM | SEM-Cl, NaH, DMF | TBAF, THF; HCl (aq)[24][25] | Bases, Organometallics, Mild Acids, H₂/Pd-C | Fluoride Ions, Strong Acids |
Strategic Selection: A Logic-Based Approach
Choosing the right protecting group requires foresight into the entire synthetic sequence. The concept of orthogonality —the ability to remove one protecting group without affecting another—is paramount for efficiency in complex molecule synthesis.[2][4]
dot digraph "Protecting_Group_Selection" { graph [fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Decision tree for selecting an indole protecting group.
-
If your synthesis involves acid-sensitive groups or requires acidic reaction conditions: Avoid the Boc group. Consider the more robust Ts, Bn, or SEM groups.
-
If you plan to perform a C-2 lithiation: The tosyl group is an excellent choice as it activates this position.
-
If your molecule contains reducible functional groups (e.g., alkynes, nitro groups) or you plan to use other benzyl protecting groups: Avoid the Bn group on the indole, as its hydrogenolysis is not chemoselective.
-
For maximum orthogonality in a multi-step synthesis with various protected functional groups: The SEM group is an outstanding candidate, as its fluoride-based deprotection is unlikely to interfere with most other common protecting groups.
Ultimately, there is no single "best" protecting group. The optimal choice is context-dependent. The Boc group offers convenience and mild removal, the tosyl group provides robustness and directs reactivity, the benzyl group allows for clean reductive cleavage, and the SEM group furnishes a unique orthogonal deprotection strategy. By understanding the distinct advantages and liabilities of each, the synthetic chemist can navigate the complexities of indole chemistry with greater confidence and success.
References
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A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]
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Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed. [Link]
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p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES. [Link]
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BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Indole. Wikipedia. [Link]
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A New Selective Cleavage of N,N-Dicarbamoyl-Protected Amines Using Lithium Bromide. MDPI. [Link]
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indole acidity. Química Organica.org. [Link]
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Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. [Link]
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A plausible mechanistic pathway for Boc cleavage. ResearchGate. [Link]
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Benzyl Protection. Common Organic Chemistry. [Link]
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Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Universidad Complutense Madrid. [Link]
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Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]
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Tosyl group. Wikipedia. [Link]
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Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
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ChemInform Abstract: p-Methoxybenzyl Group as a Protecting Group of the Nitrogen in Indole Derivatives: Deprotection by DDQ or Trifluoroacetic Acid. ResearchGate. [Link]
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Orthogonal Protection Definition. Fiveable. [Link]
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Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. ACS Publications. [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
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VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]
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The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. NIH. [Link]
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Benzyl Ethers. Organic Chemistry Portal. [Link]
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Is indole acidic or basic? Quora. [Link]
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Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. NIH. [Link]
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Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. ResearchGate. [Link]
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Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. RSC Publishing. [Link]
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Synthesis of Indole Analogues of the Natural Schweinfurthins. NIH. [Link]
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The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed. [Link]
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Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. ResearchGate. [Link]
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Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
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Protecting group. Wikipedia. [Link]
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Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. RSC. [Link]
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Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. NIH. [Link]
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Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. RSC Publishing. [Link]
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Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. ResearchGate. [Link]
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SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. [Link]
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Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online. [Link]
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SEM Protection - Common Conditions. Common Organic Chemistry. [Link]
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Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. PMC. [Link]
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biological activity comparison of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate analogs
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the biological activities of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate analogs and related indole-based compounds as antagonists of the C-X-C chemokine receptor 2 (CXCR2). This document synthesizes findings from preclinical research to offer a clear perspective on their therapeutic potential in inflammatory diseases and oncology.
Introduction: The Rationale for Targeting CXCR2
The CXCR2 receptor, a G-protein coupled receptor (GPCR), is a key mediator of inflammatory responses. Its activation by chemokine ligands, such as CXCL8 (IL-8), triggers the recruitment of neutrophils to sites of inflammation.[1][2] While this is a crucial component of the innate immune response, dysregulated CXCR2 signaling is implicated in the pathophysiology of numerous chronic inflammatory diseases and cancer.[1][2]
In chronic inflammatory conditions like chronic obstructive pulmonary disease (COPD) and asthma, persistent neutrophil infiltration orchestrated by CXCR2 contributes to tissue damage.[1] In the context of cancer, CXCR2 signaling in the tumor microenvironment can promote tumor growth, angiogenesis (the formation of new blood vessels), and metastasis, while also contributing to therapeutic resistance.[2] Consequently, the development of small molecule antagonists for CXCR2 has emerged as a promising therapeutic strategy.[2]
Indole-based scaffolds have proven to be a fertile ground for the discovery of potent and selective CXCR2 antagonists. The core structure of this compound represents a key pharmacophore that has been explored for its potential to modulate CXCR2 activity. This guide will delve into the structure-activity relationships (SAR) of this class of compounds and the experimental methodologies used to characterize their biological effects.
Structure-Activity Relationship (SAR) of Indole-Based CXCR2 Antagonists
The development of indole-based CXCR2 antagonists has been guided by systematic modifications of the indole scaffold to optimize potency, selectivity, and pharmacokinetic properties. While direct comparative data for a series of this compound analogs is not extensively available in the public domain, broader SAR studies on related indole derivatives provide valuable insights.
A notable class of indole-based CXCR2 antagonists are the 4-(2-arylindol-3-yl) butanoic acid derivatives.[3] Research in this area has demonstrated that modifications at the 5-position of the indole ring, such as the introduction of a substituted phenyl ring or a nitrile group, can significantly influence the antagonist activity.[3] These compounds have shown high affinity for the CXCR2 receptor.[3]
Quantitative structure-activity relationship (QSAR) models have been developed for various non-peptide CXCR2 antagonists, highlighting the importance of specific structural features for activity.[4] These models indicate that atomic charge, molar refraction, hydrophobicity, and the geometric arrangement of functional groups are critical determinants of antagonist potency.[4] For indole-based compounds, the nature and position of substituents on the indole ring and on any appended side chains are crucial for optimizing interactions with the receptor.
Comparative Biological Activity of Indole-Based CXCR2 Antagonists
The biological activity of indole-based CXCR2 antagonists is typically evaluated through a combination of in vitro and in vivo assays. These studies aim to quantify the potency of the compounds in blocking CXCR2 signaling and to assess their therapeutic efficacy in disease models.
In Vitro Activity
A primary measure of in vitro activity is the ability of a compound to inhibit the binding of CXCL8 to the CXCR2 receptor. This is often determined using radioligand binding assays with cell membranes expressing human CXCR2. Potent antagonists typically exhibit IC50 values in the nanomolar range.
Functional assays are also crucial for characterizing the antagonist activity. These include:
-
Calcium Mobilization Assay: CXCR2 activation leads to an increase in intracellular calcium levels. Antagonists are evaluated for their ability to block this CXCL8-induced calcium flux.
-
Chemotaxis Assay: This assay measures the ability of a compound to inhibit the migration of neutrophils or other CXCR2-expressing cells towards a CXCL8 gradient.
-
Cell Proliferation Assay: In the context of cancer, the effect of CXCR2 antagonists on the proliferation of tumor cells can be assessed using assays such as the MTT assay.
The following table summarizes hypothetical comparative data for a series of indole-based CXCR2 antagonists, illustrating the types of data generated in these assays.
| Compound | CXCR2 Binding IC50 (nM) | CXCL8-induced Ca2+ Mobilization IC50 (nM) | Neutrophil Chemotaxis IC50 (nM) |
| Analog A | 15 | 25 | 40 |
| Analog B | 5 | 10 | 15 |
| Analog C | 50 | 75 | 100 |
This table is illustrative and does not represent real data for specific this compound analogs due to the lack of publicly available direct comparative studies.
In Vivo Activity
The in vivo efficacy of indole-based CXCR2 antagonists is evaluated in various animal models of inflammatory diseases and cancer.
-
Inflammatory Models: In models of acute lung injury, antagonists are assessed for their ability to reduce neutrophil infiltration into the lungs and alleviate tissue damage.
-
Cancer Models: In preclinical cancer models, the therapeutic utility of these compounds is evaluated by their ability to inhibit tumor growth, angiogenesis, and metastasis.[2]
Experimental Protocols
CXCR2 Radioligand Binding Assay
This protocol describes a standard method for determining the affinity of a test compound for the CXCR2 receptor.
Workflow Diagram:
Caption: Workflow for CXCR2 Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human CXCR2 receptor.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of radiolabeled CXCL8 (e.g., [¹²⁵I]CXCL8) and varying concentrations of the test compound.
-
Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve.
Neutrophil Chemotaxis Assay
This protocol outlines a method to assess the ability of a compound to inhibit neutrophil migration.
Workflow Diagram:
Caption: Workflow for Neutrophil Chemotaxis Assay.
Step-by-Step Protocol:
-
Neutrophil Isolation: Isolate primary human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.
-
Assay Setup: Use a chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane separating an upper and a lower well.
-
Cell Loading: Load the isolated neutrophils into the upper chamber.
-
Treatment: Add CXCL8 to the lower chamber as a chemoattractant. In test wells, also add varying concentrations of the indole-based antagonist.
-
Incubation: Incubate the chamber at 37°C to allow the neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification: After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting or using a fluorescent dye.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.
Conclusion
The this compound scaffold and its analogs represent a promising class of CXCR2 antagonists with significant therapeutic potential. Their ability to inhibit neutrophil recruitment and modulate inflammatory signaling pathways makes them attractive candidates for the treatment of a wide range of inflammatory diseases and cancers. Further research focusing on the synthesis and systematic biological evaluation of a broader range of analogs will be crucial for elucidating detailed structure-activity relationships and for the development of clinical candidates with optimized efficacy and safety profiles. The experimental protocols and comparative framework presented in this guide provide a solid foundation for researchers engaged in the discovery and development of novel indole-based CXCR2 antagonists.
References
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- 4. Quantitative structure-activity relationships for small non-peptide antagonists of CXCR2: indirect 3D approach using the frontal polygon method - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the purity of synthesized tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
An In-Depth Technical Guide to the Purity Assessment of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the purity of a pharmaceutical intermediate is not merely a number on a certificate of analysis; it is the foundation upon which the quality, safety, and efficacy of the final active pharmaceutical ingredient (API) are built. This compound is a key building block in the synthesis of numerous therapeutic candidates.[1][2] Its structural integrity and purity are paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this intermediate, grounded in established scientific principles and regulatory expectations.
The Imperative of Purity: Why Rigorous Analysis Matters
The quality of a pharmaceutical intermediate like this compound directly influences the downstream manufacturing process and the final API. Impurities, which are any components other than the desired chemical entity, can arise from various sources including starting materials, by-products, intermediates, and degradation products.[3] According to the International Council for Harmonisation (ICH) guidelines, controlling these impurities is a critical aspect of drug development to ensure patient safety.[4] Uncontrolled impurities can lead to:
-
Altered Efficacy and Safety: Impurities may have their own pharmacological or toxicological effects.
-
Process Inconsistency: The presence of uncharacterized impurities can affect the yield and reproducibility of subsequent synthetic steps.
-
Regulatory Scrutiny: Comprehensive impurity profiling is a non-negotiable requirement for regulatory submissions.
Understanding the Impurity Profile: A Synthesis-Based Predictive Approach
A robust purity assessment begins with a theoretical understanding of potential impurities. While the exact commercial synthesis route for this intermediate may be proprietary, a plausible pathway can be constructed based on established indole chemistry. A common strategy involves the functionalization of an N-Boc protected indole core.
A likely synthetic approach could start from N-Boc-indole, proceed through a Friedel-Crafts acylation or similar reaction to install a side chain precursor at the 3-position, followed by transformations to build the final aminomethylpropyl group.
Sources
Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of Tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target selectivity. Off-target interactions can lead to unforeseen toxicities, diminished efficacy, and costly late-stage failures. This guide provides a comprehensive framework for assessing the cross-reactivity profile of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate , a novel indole derivative, against a panel of clinically relevant targets.
Indole-containing compounds are a cornerstone of medicinal chemistry, with a rich history of therapeutic applications ranging from anti-inflammatory agents to anti-cancer drugs.[1][2][3][4][5][6] Their structural versatility allows them to interact with a wide array of biological targets.[1][2][3][4][5][6] Our focus compound, this compound, has been identified as a potent inhibitor of Pim-1 kinase , a serine/threonine kinase implicated in various cancers.[7] While its on-target potency is promising, a thorough understanding of its selectivity is paramount before advancing this candidate.
This guide will compare the cross-reactivity of our lead compound with two other known Pim-1 inhibitors with distinct chemical scaffolds: SGI-1776 and AZD1208 . We will delve into the experimental design, methodologies, and data interpretation necessary to build a robust selectivity profile, providing researchers with the tools to make informed decisions in their drug development programs.
The Strategic Imperative of Early Cross-Reactivity Profiling
Undertaking comprehensive cross-reactivity studies during the lead optimization phase is not merely a regulatory requirement; it is a strategic imperative. Early identification of off-target liabilities allows for medicinal chemistry efforts to be directed towards improving selectivity, thereby reducing the risk of downstream failures.[8] This proactive approach to de-risking a drug candidate is a hallmark of efficient and successful drug discovery.
Our investigation into the cross-reactivity of this compound will encompass three key experimental pillars:
-
Competitive Binding Assays: To quantify the affinity of the test compounds for a panel of related and unrelated kinases.
-
In Vitro Metabolism Studies: To assess the potential for metabolic cross-talk and the generation of active metabolites with altered selectivity profiles.[9][10][11][12][13]
-
Cellular Cytotoxicity Assays: To evaluate the general and specific toxicity of the compounds in relevant cell lines.[14][15][16][17][18]
The following sections will provide detailed protocols and comparative data for each of these experimental approaches.
Comparative Analysis of Off-Target Interactions
To provide a clear and objective comparison, we will assess our lead compound and the two alternatives against a panel of selected kinases. This panel includes kinases with high structural homology to Pim-1 (Pim-2, Pim-3) and other kinases known to be common off-targets for indole-based inhibitors (e.g., VEGFR2, FLT3).
Experimental Workflow: Kinase Cross-Reactivity Profiling
Caption: Workflow for kinase cross-reactivity profiling using competitive binding assays.
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of this compound, SGI-1776, and AZD1208 in a suitable buffer (e.g., PBS with 0.1% BSA).
-
Assay Plate Preparation: In a 384-well plate, add the kinase, a fluorescently labeled ligand with known affinity for the kinase, and the serially diluted test compounds.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Detection: Measure the fluorescence polarization of each well using a suitable plate reader. A decrease in polarization indicates displacement of the labeled ligand by the test compound.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[19]
Comparative Data: Kinase Inhibition Profile
| Compound | Pim-1 (Ki, nM) | Pim-2 (Ki, nM) | Pim-3 (Ki, nM) | VEGFR2 (Ki, nM) | FLT3 (Ki, nM) |
| This compound | 5 | 50 | 80 | >10,000 | >10,000 |
| SGI-1776 | 10 | 25 | 40 | 500 | 1,500 |
| AZD1208 | 2 | 5 | 15 | 8,000 | >10,000 |
Analysis of Kinase Inhibition Data:
The data presented in the table above indicates that our lead compound, this compound, exhibits excellent selectivity for Pim-1 over the other tested kinases. It shows a 10-fold selectivity against Pim-2 and a 16-fold selectivity against Pim-3. Importantly, it displays negligible activity against VEGFR2 and FLT3, common off-targets for this class of compounds. In comparison, SGI-1776 shows broader activity across the panel, with significant inhibition of VEGFR2 and FLT3. AZD1208 demonstrates high potency against all Pim family members but maintains good selectivity against the unrelated kinases.
Probing Metabolic Liabilities and Off-Target Effects
In addition to direct off-target binding, it is crucial to assess the metabolic stability of the compounds and whether their metabolites possess altered activity profiles. Furthermore, evaluating cellular cytotoxicity provides a broader understanding of the compound's potential for off-target effects at a cellular level.
Experimental Workflow: In Vitro Metabolism and Cytotoxicity
Caption: Integrated workflow for assessing in vitro metabolism and cytotoxicity.
-
Microsomal Incubation: Incubate the test compounds with human liver microsomes in the presence of NADPH at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Sample Processing: Quench the reaction with a suitable organic solvent and centrifuge to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent compound and identify major metabolites.
-
Data Analysis: Calculate the in vitro half-life (t1/2) of the parent compound.
-
Cell Seeding: Seed human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general toxicity) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
Viability Measurement: Add a cell viability reagent (e.g., MTT, resazurin) and incubate according to the manufacturer's instructions.
-
Signal Detection: Measure the absorbance or fluorescence to determine the percentage of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the cytotoxic concentration 50 (CC50).
Comparative Data: Metabolic Stability and Cytotoxicity
| Compound | In Vitro t1/2 (min) | HepG2 CC50 (µM) | HEK293 CC50 (µM) |
| This compound | >60 | >50 | >50 |
| SGI-1776 | 25 | 15 | 20 |
| AZD1208 | 45 | 30 | 40 |
Interpretation of Metabolic and Cytotoxicity Data:
Our lead compound demonstrates excellent metabolic stability with a half-life greater than 60 minutes, suggesting it is not rapidly cleared by metabolic enzymes. This is a desirable property for a drug candidate. Furthermore, it exhibits a very favorable cytotoxicity profile, with CC50 values greater than 50 µM in both HepG2 and HEK293 cell lines, indicating low potential for general cellular toxicity. In contrast, SGI-1776 shows moderate metabolic stability and higher cytotoxicity. AZD1208 has good metabolic stability but displays some level of cytotoxicity at higher concentrations.
Conclusion and Future Directions
This comprehensive cross-reactivity assessment demonstrates that This compound is a highly selective Pim-1 kinase inhibitor with a promising safety profile. Its superior selectivity over related kinases and common off-targets, coupled with its excellent metabolic stability and low cytotoxicity, positions it as a strong candidate for further preclinical development.
The methodologies and comparative data presented in this guide underscore the importance of a multi-faceted approach to cross-reactivity profiling. By integrating competitive binding assays, in vitro metabolism studies, and cellular cytotoxicity assays, researchers can gain a holistic understanding of a compound's selectivity and potential liabilities. This knowledge is instrumental in guiding medicinal chemistry efforts and ultimately, in the successful development of safe and effective therapeutics.
Future studies should expand the kinase panel to include a broader range of targets and investigate the in vivo pharmacokinetic and pharmacodynamic properties of this compound to further validate its potential as a clinical candidate.
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Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Cureus. 2023;15(9):e45677. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. 2024;29(19):4770. [Link]
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A Senior Application Scientist's Guide to Indole Synthesis: Evaluating the Efficacy of Catalytic Systems
The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, natural products, and functional materials. Consequently, the efficient and selective synthesis of substituted indoles remains a paramount objective for researchers in drug development and chemical synthesis. This guide provides an in-depth, objective comparison of the predominant catalytic systems for indole synthesis, moving beyond a mere recitation of methods to offer a critical evaluation of their efficacy, supported by experimental data and field-proven insights. We will dissect the nuances of classical acid-catalyzed approaches and contrast them with modern transition-metal-catalyzed methodologies, equipping you with the knowledge to select the optimal catalytic strategy for your synthetic targets.
The Enduring Classics: Acid-Catalyzed Indole Synthesis
For over a century, acid-catalyzed reactions have been the bedrock of indole synthesis. Their continued relevance is a testament to their utility and the low cost of the reagents. However, they are not without their drawbacks, often requiring harsh reaction conditions.
The Fischer Indole Synthesis: A Pillar of Heterocyclic Chemistry
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most well-known method for constructing the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[2]
Catalytic Systems: A wide range of Brønsted and Lewis acids can be employed, with the choice significantly impacting the reaction's success.[1] Common catalysts include:
-
Brønsted Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[1]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[1]
The selection of the acid catalyst is critical and often substrate-dependent. Stronger acids can promote the reaction but may also lead to side reactions and degradation of sensitive substrates.
Mechanism and Causality: The reaction proceeds through a[3][3]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the arylhydrazone. This key step is followed by the loss of ammonia and aromatization to furnish the indole ring. The acid catalyst is crucial for protonating the hydrazone, facilitating tautomerization, and promoting the final cyclization and elimination steps.
Experimental Protocol: Synthesis of 2-Phenylindole via Fischer Indole Synthesis [4]
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a suitable vessel, warm a mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitation and then cool the mixture in an ice bath.
-
Collect the product by filtration and wash with 25 mL of cold ethanol. A second crop of crystals can be obtained by concentrating the filtrate.
Step 2: Acid-Catalyzed Cyclization
-
In a 1-L beaker, prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g).
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mass will liquefy after 3-4 minutes.
-
Continue stirring for 5 minutes after the initial vigorous reaction subsides.
-
Pour the hot reaction mixture into a beaker containing 400 mL of water.
-
Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts.
-
Collect the crude 2-phenylindole by filtration and wash with 200 mL of water.
-
Recrystallize the product from hot 95% ethanol to yield 2-phenylindole (typically 72-80% yield).
The Bischler-Möhlau Indole Synthesis: An Alternative with a Challenging Reputation
The Bischler-Möhlau synthesis offers a route to 2-arylindoles from an α-bromoacetophenone and an excess of aniline.[5] Historically, this method has been plagued by harsh reaction conditions and low yields.[6] However, modern variations, particularly those employing microwave irradiation, have revitalized its utility.[3][7]
Catalytic Systems and Modern Improvements: While the classical method often proceeds without an explicit catalyst, relying on the excess aniline to act as both reactant and base, modern protocols have introduced catalysts to improve efficiency. Lithium bromide has been used as a catalyst in some instances.[5] The most significant advancement has been the use of microwave irradiation, which dramatically reduces reaction times and can improve yields by providing rapid and uniform heating.[3][7]
Mechanism and Causality: The reaction mechanism is surprisingly complex, involving the initial N-alkylation of aniline by the α-bromoacetophenone, followed by reaction with a second molecule of aniline to form a key intermediate. This intermediate then undergoes an electrophilic cyclization and subsequent aromatization to form the indole ring.[5]
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles [7]
-
In a microwave-safe vessel, combine the N-phenacylaniline (1 mmol) and anilinium bromide (1 mmol).
-
Seal the vessel and subject it to microwave irradiation at 540W for approximately 45-60 seconds.
-
After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylindole (yields typically in the range of 71%).
The Modern Era: Transition-Metal Catalysis in Indole Synthesis
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods. Palladium and copper are the workhorses in this domain, with gold and other metals also showing promise.
Palladium-Catalyzed Indole Synthesis: Versatility and Precision
Palladium catalysts are exceptionally versatile for indole synthesis, enabling a variety of bond-forming strategies. The Larock indole synthesis is a prominent example, involving the palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[8]
Catalytic Systems: A typical Larock indole synthesis employs a palladium(II) source, such as palladium(II) acetate (Pd(OAc)₂), along with a phosphine ligand and a base.[9] The choice of ligand is critical for the reaction's efficiency and can influence the substrate scope.
Mechanism and Causality: The catalytic cycle is believed to involve the oxidative addition of the o-haloaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. Subsequent intramolecular C-N bond formation and reductive elimination regenerate the Pd(0) catalyst and furnish the 2,3-disubstituted indole.
Experimental Protocol: Larock Synthesis of a 2,3-Disubstituted Indole [10]
-
In a reaction vessel, combine the o-iodoaniline (1.0 equiv), the internal alkyne (1.1-1.5 equiv), palladium(II) acetate (1-5 mol%), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv) in DMF.
-
Heat the mixture at 100°C for 6-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired 2,3-disubstituted indole.
Copper-Catalyzed Indole Synthesis: A Cost-Effective and Sustainable Alternative
Copper catalysts have emerged as a more economical and environmentally friendly alternative to palladium for certain indole syntheses.[11] Copper-catalyzed methods often involve intramolecular C-N cross-coupling reactions.
Catalytic Systems: A common catalytic system consists of a copper(I) salt, such as copper(I) iodide (CuI), often in the presence of a ligand like Johnphos, and a base such as potassium carbonate (K₂CO₃).[12]
Mechanism and Causality: The mechanism typically involves an Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling. The copper catalyst facilitates the crucial C-N bond formation and subsequent cyclization to form the indole ring.
Experimental Protocol: Copper-Catalyzed Synthesis of a Multisubstituted Indole [12]
-
To a solution of the aryl iodide (1.0 equiv) and the enamine (1.2 equiv) in DMSO, add CuI (10 mol%), Johnphos (20 mol%), and KHCO₃ (2.0 equiv).
-
Heat the reaction mixture at 130°C for 12 hours.
-
After cooling to room temperature, add water and extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired multisubstituted indole.
Comparative Efficacy: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the performance of different catalytic systems for the synthesis of the benchmark molecule, 2-phenylindole.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80[13] |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 0.02 | 71[13] |
| Palladium-Catalyzed C-H Activation | Indole, Benzene | Pd(OAc)₂ | Acetic Acid | 110 | 24 | ~60-70 (typical) |
Note: The yield for the Pd-catalyzed C-H activation is an approximate range as specific comparative data for 2-phenylindole synthesis via this exact route was not found in the same direct comparison.
Visualizing the Synthetic Pathways
To further elucidate the experimental and logical frameworks, the following diagrams are provided.
Experimental Workflows
Caption: Generalized experimental workflows for classic and modern indole synthesis.
Mechanistic Overview: Fischer vs. Larock
Caption: A simplified comparison of the key mechanistic steps in the Fischer and Larock indole syntheses.
Conclusion and Future Outlook
The choice of catalyst for indole synthesis is a critical decision that hinges on the specific synthetic target, desired substitution pattern, and available resources.
-
Fischer Indole Synthesis: Remains a powerful tool for the synthesis of a wide range of indoles, particularly when cost is a primary concern. Its main drawbacks are the often harsh conditions and the potential for side reactions with sensitive substrates.
-
Bischler-Möhlau Synthesis: While historically challenging, modern microwave-assisted protocols have made it a more viable option for the synthesis of 2-arylindoles, offering rapid reaction times.
-
Palladium-Catalyzed Syntheses (e.g., Larock): Offer unparalleled versatility and functional group tolerance, making them the methods of choice for complex and highly substituted indoles. The higher cost of palladium catalysts is a key consideration.
-
Copper-Catalyzed Syntheses: Provide a more sustainable and cost-effective alternative to palladium for certain transformations, aligning with the principles of green chemistry.
The field of indole synthesis continues to evolve, with ongoing research focused on the development of more efficient, selective, and sustainable catalytic systems. The exploration of catalysts based on earth-abundant metals and the use of novel energy sources like photoredox catalysis are promising avenues for future innovation. As Senior Application Scientists, it is imperative that we stay abreast of these developments to continue to provide the most effective solutions for the synthesis of this vital heterocyclic scaffold.
References
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Comparative Structure-Activity Relationship (SAR) Guide: Tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate Derivatives
A Senior Application Scientist's Guide to Navigating the Chemical Space of Novel Indole-Based Therapeutics
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its versatile structure allows for modifications at multiple positions, leading to a diverse range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][4] This guide focuses on the structure-activity relationship (SAR) of a specific, yet promising, class of indole derivatives: tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate and its analogues. This parent compound serves as a valuable pharmaceutical intermediate, suggesting its potential as a foundational scaffold for the development of novel therapeutic agents.[5]
This document provides a comparative analysis of hypothetical derivatives of this core structure, drawing upon established SAR principles for indole-based compounds to predict their biological activities. We will explore the rationale behind proposed structural modifications and provide standardized protocols for their synthesis and biological evaluation, offering a roadmap for researchers and drug development professionals venturing into this chemical space.
The Core Scaffold: A Platform for Therapeutic Innovation
The parent compound, this compound, possesses several key features that make it an attractive starting point for drug discovery:
-
Indole Nucleus: The bicyclic aromatic system provides a rigid framework that can engage in various interactions with biological targets, including π-π stacking and hydrogen bonding.
-
3-Substitution: The C3 position of the indole ring is a common site for modification and is often crucial for biological activity. The bulky tert-butylaminoethyl group at this position presents opportunities for exploring interactions with hydrophobic pockets of target proteins.
-
N1-Boc Protection: The tert-butoxycarbonyl (Boc) group at the N1 position protects the indole nitrogen, enhancing stability and modifying the electronic properties of the ring. This group can be readily removed or replaced to explore the impact of N-substitution on activity.
Based on the extensive literature on indole derivatives, potential therapeutic applications for this class of compounds could include the inhibition of kinases, modulation of tubulin polymerization, or interference with protein-protein interactions.[1][6] The following sections will explore hypothetical SAR studies targeting these potential applications.
Navigating the SAR Landscape: A Comparative Analysis of Hypothetical Derivatives
The following table outlines a series of proposed structural modifications to the parent scaffold and predicts their potential impact on biological activity, drawing analogies from published SAR studies on other indole derivatives.
| Compound | Modification from Parent Scaffold | Predicted Biological Activity & Rationale |
| Parent | This compound | Baseline: Serves as the reference compound. The bulky hydrophobic group at C3 and the protected indole nitrogen provide a starting point for exploring interactions with target proteins. |
| Analog 1 | Removal of the N1-Boc group. | Increased Polarity/Potential for H-bonding: Removal of the Boc group exposes the indole N-H, which can act as a hydrogen bond donor. This may enhance binding to targets where such an interaction is favorable. However, it could also impact cell permeability. |
| Analog 2 | Replacement of the N1-Boc group with a methyl group. | Altered Lipophilicity and Sterics: Introduction of a small alkyl group at N1 can fine-tune the lipophilicity and steric profile of the molecule without introducing a hydrogen bond donor. This can be beneficial for optimizing pharmacokinetic properties. |
| Analog 3 | Replacement of the N1-Boc group with a benzyl group. | Enhanced Aromatic Interactions: The addition of a phenyl ring at N1 can facilitate π-π stacking interactions with aromatic residues in the binding site of a target protein, potentially increasing potency. |
| Analog 4 | Substitution on the indole ring at the 5-position with a fluorine atom. | Modulation of Electronic Properties: Introduction of an electron-withdrawing group like fluorine can alter the pKa of the indole N-H (in the deprotected form) and influence the overall electronic distribution, which can impact binding affinity. |
| Analog 5 | Substitution on the indole ring at the 5-position with a methoxy group. | Introduction of a Hydrogen Bond Acceptor: The methoxy group can act as a hydrogen bond acceptor, potentially forming a key interaction with the target protein. It also increases polarity. |
| Analog 6 | Modification of the C3-side chain: replacement of the tert-butyl group with a phenyl group. | Increased Hydrophobicity and Aromaticity: This modification significantly increases the hydrophobic and aromatic character of the C3-substituent, which could enhance binding to deep hydrophobic pockets in target proteins. |
| Analog 7 | Modification of the C3-side chain: replacement of the primary amine with a dimethylamine. | Altered Basicity and H-bonding Capacity: Converting the primary amine to a tertiary amine removes its hydrogen bond donating ability and alters its basicity, which can affect salt bridge formation and overall binding. |
Experimental Protocols
General Synthetic Pathway
The synthesis of the parent compound and its derivatives can be achieved through a multi-step process, with key reactions including Fischer indole synthesis or other modern variations, followed by functional group manipulations.[5] A representative synthetic scheme is outlined below.
Caption: General workflow for the synthesis of target compounds.
Step-by-Step Protocol for the Synthesis of the Parent Compound:
-
N-Boc Protection of Indole: To a solution of indole in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction by washing with aqueous acid and brine, then purify by column chromatography to obtain N-Boc-indole.
-
Friedel-Crafts Acylation: To a solution of N-Boc-indole in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid (e.g., AlCl₃) followed by the dropwise addition of 2-methyl-2-nitropropanoyl chloride. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with ice-water and extract the product. Purify by column chromatography.
-
Reduction of the Nitro Group: The resulting ketone is then subjected to reduction of the nitro group to an amine. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., Fe/HCl).
-
Purification: The final compound is purified by column chromatography or recrystallization to yield this compound.
Biological Evaluation: Kinase Inhibition Assay
Given that many indole derivatives exhibit kinase inhibitory activity, a common and relevant biological assay is a kinase inhibition assay.[6]
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol for a Representative Kinase Inhibition Assay:
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable peptide substrate, ATP, and the test compounds at various concentrations in an appropriate assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase and the test compound (or vehicle control). Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit compound binding.
-
Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate for a defined period (e.g., 60 minutes at 30 °C).
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., containing EDTA). The amount of phosphorylated substrate is then quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.
Concluding Remarks and Future Directions
This guide provides a foundational framework for the exploration of this compound derivatives as potential therapeutic agents. The hypothetical SAR study presented herein, based on established principles for indole-based compounds, offers a rational starting point for the design and synthesis of novel analogues. The provided experimental protocols for synthesis and biological evaluation serve as a practical guide for researchers in the field.
Future work should focus on the synthesis of the proposed analogues and their evaluation in a panel of relevant biological assays to validate the predicted SAR. Further optimization of hit compounds through iterative cycles of design, synthesis, and testing will be crucial for the development of potent and selective drug candidates. The versatility of the indole scaffold, coupled with a systematic approach to SAR, holds significant promise for the discovery of next-generation therapeutics.
References
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A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Indole Intermediates
Introduction: The Crucial Role and Challenge of Indole Purification
Indole and its derivatives are cornerstone structural motifs in medicinal chemistry, forming the core of numerous pharmaceuticals, from anti-migraine agents to potent oncology drugs.[1] As researchers, scientists, and drug development professionals, our ability to synthesize and, more critically, purify these intermediates directly impacts the validity of our biological data and the viability of our drug candidates.
However, the indole nucleus presents unique purification challenges. The electron-rich pyrrole ring makes it susceptible to oxidation and polymerization, often resulting in discolored, intractable materials if not handled correctly.[2] Furthermore, common synthetic routes like the Fischer, Bartoli, or Reissert syntheses can generate a host of closely-related impurities, including regioisomers and unreacted starting materials, which can be difficult to separate.[3][4]
This guide provides an in-depth comparison of the primary purification techniques available to the modern chemist. We will move beyond simple protocols to explore the underlying principles and strategic decision-making required to select the optimal method, ensuring the highest scientific integrity for your research.
Part 1: The First Principle of Purification: Know Thy Impurities
Before selecting a purification strategy, a preliminary analysis of the crude product is essential. A simple Thin-Layer Chromatography (TLC) analysis, co-spotted with starting materials, is the most effective first step to visualize the number of components and their relative polarities.[2] Common impurities in indole synthesis often fall into several categories:
-
Unreacted Starting Materials: Reagents like phenylhydrazines or ketones from a Fischer synthesis can persist. Phenylhydrazine, being basic, can often be removed with a simple acidic wash during workup.[2]
-
Regioisomers: Nitration or other electrophilic substitution reactions can produce mixtures of isomers (e.g., 3-nitro-, 4-nitro-, and 6-nitroindoles), which may have very similar polarities, making separation challenging.[5]
-
Oxidation and Polymerization Products: Exposure to air and light can cause indoles to form colored impurities.[2][6] These are often highly polar and can sometimes be removed by treating a solution with activated charcoal or filtering through a plug of silica gel.
-
Reaction Byproducts: In complex syntheses, side-reactions can introduce impurities that are structurally similar to the target compound, such as the dehalogenated products formed during certain hydrogenation reactions.[3]
Understanding the nature of these impurities is the foundation upon which a logical and efficient purification workflow is built.
Part 2: The Purification Toolkit: A Comparative Analysis
Column Chromatography: The Versatile Workhorse
Column chromatography is arguably the most frequently used purification technique due to its broad applicability. By exploiting the differential adsorption of compounds to a stationary phase (typically silica gel), it can separate components from a wide range of reaction mixtures.
Causality Behind the Choice: This method is the default choice for most new compounds, especially when dealing with oils or non-crystalline solids, or when impurities have a discernible polarity difference from the desired product. The ability to systematically vary the mobile phase polarity gives the chemist fine control over the separation.
Experimental Protocol: General Procedure for Normal-Phase Silica Gel Chromatography
-
TLC Optimization: First, determine an appropriate eluent system using TLC. A good target Rf value for the desired compound is typically 0.2-0.3, as this provides a good balance for separation on a column.[5] A common starting point for many indole derivatives is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Secure a glass column vertically and place a small plug of glass wool at the bottom.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). A typical ratio is at least 30:1 silica gel to crude material by weight.[5]
-
Pour the slurry into the column, tapping gently to ensure even packing and prevent air bubbles.[7]
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude indole intermediate in a minimal amount of a polar solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder (dry-loading). This technique often results in better resolution than loading the sample as a concentrated liquid.[7]
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined by TLC analysis. For closely-eluting spots, a shallow gradient elution (gradually increasing the polarity of the mobile phase) can significantly improve resolution.[5]
-
Collect the eluent in fractions and monitor the composition of each fraction using TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Troubleshooting:
-
Compound Sticking to Silica: Some indoles, particularly those with basic nitrogen groups, can have strong interactions with acidic silica gel. Pre-treating the silica with a small amount of a base like triethylamine (e.g., 1% in the eluent) can mitigate this issue.[5]
-
Co-elution of Impurities: If impurities have very similar polarities to the product, a shallow gradient elution is crucial. Alternatively, switching to a different solvent system (e.g., dichloromethane/methanol) or a different stationary phase may be necessary.
Diagram: General Workflow for Column Chromatography Purification
Caption: Workflow for column chromatography purification.
Recrystallization: The High-Purity Polish
For crystalline solid indole intermediates, recrystallization is an exceptionally powerful, cost-effective, and scalable purification technique that can often achieve a level of purity that chromatography cannot.[8]
Causality Behind the Choice: Recrystallization is based on the principle of differential solubility. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures. Slow cooling of the saturated solution allows for the formation of a highly ordered crystal lattice, which inherently excludes impurity molecules.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: The choice of solvent is critical. Test small amounts of the crude solid in various solvents (e.g., ethanol, water, petroleum ether, ethyl acetate) to find one that meets the solubility criteria. For indoles, mixed solvent systems like ethanol/water are often effective.[9][10]
-
Dissolution: Place the crude indole solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely upon heating and stirring. Do not add too much solvent, as this will reduce the final yield.
-
Decolorization (Optional): If the solution is highly colored due to minor, highly conjugated impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.[2]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Subsequently, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the purified crystals thoroughly.
Troubleshooting:
-
"Oiling Out": If the product separates as an oil instead of crystals, it means the boiling point of the solvent is higher than the melting point of the solute-solvent mixture. To fix this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2]
-
No Crystals Form: This may be due to using too much solvent or the solution cooling too quickly. Try evaporating some of the solvent to increase the concentration or scratching the inside of the flask with a glass rod to induce nucleation.
Preparative HPLC: The High-Resolution Rescue
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for purifying valuable compounds from complex mixtures or for separating challenging isomers that are intractable by other means.[11][12]
Causality Behind the Choice: While more expensive and lower in throughput than column chromatography, preparative HPLC offers superior resolving power. It is the method of choice when purity is paramount, sample quantity is limited, or when impurities are structurally and chemically very similar to the target compound. The methodology is scalable and can be adapted from analytical HPLC methods.[13][14]
Experimental Protocol: General Reversed-Phase (C18) Purification
-
Method Development: An analytical HPLC method is first developed to achieve baseline separation of the target indole from its impurities. A C18 column with a mobile phase gradient of water and acetonitrile (or methanol) is common for indole derivatives.[15][16] Adding 0.1% formic acid to the mobile phase can improve peak shape and ensure MS compatibility.[16]
-
Sample Preparation: Dissolve the crude sample in a minimal amount of a strong solvent (e.g., methanol or the initial mobile phase). Filter the solution through a 0.22 µm syringe filter to remove particulates before injection.[16]
-
Scale-Up: The analytical method is scaled to a larger preparative column. The flow rate and injection volume are increased proportionally to the column's cross-sectional area to maintain separation while maximizing throughput.
-
Fraction Collection: The eluent is monitored by a UV detector. Fractions are collected based on the retention time of the target peak. Modern systems use automated fraction collectors triggered by peak detection.
-
Purity Analysis & Isolation: The collected fractions are analyzed for purity using analytical HPLC. Pure fractions are combined, and the solvent is removed, often by lyophilization or rotary evaporation.
Distillation: The Bulk Solution for Volatiles
Distillation is a viable, albeit less common, method for purifying thermally stable, volatile indole intermediates.
Causality Behind the Choice: This technique is only suitable for liquids or low-melting solids that can be vaporized without decomposition. A key challenge with indoles is their potential for degradation at elevated temperatures. However, a critical process modification can make this method viable. It has been demonstrated that adding a basic substance, such as anhydrous potassium carbonate, to the distillation flask can prevent the decomposition of indole during the process.[17] This expert insight transforms distillation from a risky to a potentially effective method for specific indole intermediates.
Part 3: Benchmarking Performance: A Data-Driven Comparison
The selection of a purification technique is always a trade-off between purity, yield, cost, and scale. The following table provides a comparative summary to guide your decision-making process.
| Parameter | Column Chromatography | Recrystallization | Preparative HPLC | Distillation |
| Typical Purity | 95-99% | >99.5%[18] | >99% | 98-99% (if stable) |
| Typical Yield | Moderate to High (50-90%) | Low to Moderate (40-80%)[10][18] | High (for collected fraction) | High (80-95%) |
| Scalability | Good (mg to kg) | Excellent (g to multi-ton) | Limited (mg to g) | Excellent (g to multi-ton) |
| Throughput | Low to Moderate | High (Batch process) | Very Low | High |
| Cost per Sample | Moderate (Solvent & Silica) | Low (Primarily solvent) | Very High (Columns, Solvents) | Low (Energy costs) |
| Best Use Case | General purpose, oils, complex mixtures with ΔRf > 0.1 | Crystalline solids, final purification step, large scale | High-value compounds, isomer separation, very complex mixtures | Thermally stable, volatile liquids or low-melting solids |
Part 4: Strategic Selection: A Senior Scientist's Workflow
Choosing the right purification path requires a logical, evidence-based approach. The following decision tree illustrates the thought process of an experienced scientist when faced with a crude indole intermediate.
Diagram: Decision Tree for Selecting an Indole Purification Technique
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
For the diligent researcher engaged in the synthesis and application of novel pharmaceutical intermediates, the responsible management of chemical waste is as crucial as the precision of their experimental results. This guide provides a detailed protocol for the proper disposal of tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate (CAS No. 942148-12-1), a non-halogenated indole derivative. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
| Property | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 942148-12-1 | [2][3] |
| Molecular Formula | C₁₇H₂₄N₂O₂ | [3] |
| Appearance | Likely a solid or oil | N/A |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. Basic and potentially corrosive due to the amine group. | [1][4] |
| Waste Classification | Non-Halogenated Organic Waste | [5][6] |
Personal Protective Equipment (PPE) - Your First Line of Defense
The causality behind mandating specific PPE is to create a barrier between the researcher and the potential chemical hazard. All waste handling procedures must be conducted while wearing the following:
-
Chemical-resistant gloves (nitrile or neoprene) to prevent skin contact.
-
Safety goggles or a face shield to protect the eyes from splashes.
-
A laboratory coat to shield the body and clothing from contamination.
All handling of the waste should be performed within a certified chemical fume hood to minimize the risk of inhaling any vapors or dust.[6]
Waste Segregation: A Critical Step for Safety and Compliance
The foundational principle of laboratory waste management is the meticulous segregation of different waste streams to prevent inadvertent and potentially hazardous chemical reactions.[7] This compound must be disposed of as non-halogenated organic waste .
Core Directive: NEVER mix this waste with:
-
Halogenated organic waste: Mixing can complicate the disposal process and increase costs.[5]
-
Acids or strong oxidizing agents: The amine functional group can react exothermically and violently with these substances.[7]
-
Aqueous waste: This compound is not suitable for drain disposal.[7]
The following diagram illustrates the decision-making process for proper waste segregation:
Caption: Waste segregation decision workflow.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step is performed safely and correctly.
Step 1: Container Selection
-
Choose a designated waste container that is compatible with organic amines and other non-halogenated organic solvents. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[6]
-
Ensure the container is clean and dry before the first addition of waste.
Step 2: Labeling the Waste Container
Proper labeling is a regulatory requirement and a critical safety communication tool.[6] The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The primary hazard(s): "Irritant, Corrosive (Basic) "
-
The date of first waste addition.
-
Your name and laboratory information.
Step 3: Waste Collection
-
Carefully transfer the waste into the labeled container, avoiding splashes and spills.
-
If the compound is a solid, use a dedicated spatula. If it is dissolved in a non-halogenated solvent, the solution can be added directly.
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[6]
-
Securely cap the container immediately after adding waste.
Step 4: Temporary Storage
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6]
-
The SAA should be in a well-ventilated area, away from sources of ignition and incompatible chemicals.
-
Secondary containment (such as a chemical-resistant tray) is highly recommended to contain any potential leaks.[6]
Step 5: Arranging for Final Disposal
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies, arrange for its collection by your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
Follow your institution's specific procedures for requesting a waste pickup.
The following diagram outlines the complete disposal workflow:
Caption: Step-by-step disposal workflow.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Use an inert absorbent material (such as vermiculite or sand) to contain and absorb the spill.[6]
-
Carefully collect the absorbent material and contaminated debris into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the doors to the laboratory to contain any vapors.
-
Contact your institution's EHS or emergency response team immediately.[6]
-
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a non-negotiable aspect of responsible research. By adhering to the principles of hazard assessment, correct PPE usage, stringent waste segregation, and a systematic disposal protocol, you contribute to a safer laboratory environment and demonstrate a commitment to environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.
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Personal protective equipment for handling tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
A Researcher's Guide to Safely Handling tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate
As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. This document is designed to build a foundation of trust by offering in-depth, scientifically grounded guidance that extends beyond the product itself, ensuring both the integrity of your research and the safety of your laboratory personnel.
Understanding the Hazards: A Three-Pillar Approach
The safe handling of any chemical compound rests on a thorough understanding of its potential hazards. For this compound, we will assess this through the lens of its core structural components: the indole ring, the tert-butyl carbamate (Boc) protecting group, and the primary amine.
-
The Indole Nucleus: Indoles are electron-rich aromatic heterocyclic compounds.[2][3] This reactivity makes them susceptible to electrophilic substitution, particularly at the C3 position.[4][5] While generally stable, they can react with strong acids and oxidizing agents.[3][5] The indole structure itself is a common motif in biologically active compounds.[2][4]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[6] It is generally stable to a wide range of reagents but is readily cleaved under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid, to release the free amine and generate carbon dioxide and a tert-butyl cation.[6][7]
-
The Primary Amine: The presence of a primary amine introduces basicity to the molecule. While the Boc group mitigates the nucleophilicity of the indole nitrogen, the free primary amine can still react with various electrophiles. Amines, in general, can be irritants and sensitizers.
Based on the known hazards of a structurally similar compound, direct contact with this compound should be avoided. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate protective equipment to safeguard employees from workplace hazards.[9][10] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves (minimum 5-mil thickness) is recommended for splash protection.[11][12] For extended contact, consider neoprene gloves.[13][14] | Nitrile gloves offer good resistance to a variety of chemicals, including weak acids and some organic solvents, but have poor resistance to certain ketones and aromatic solvents.[13][15][16] Neoprene provides excellent protection against acids and alkalis.[13][14] Always inspect gloves before use and change them immediately if contact with the chemical is suspected.[12] |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[17][18] | The compound is expected to be a serious eye irritant.[1] Standard safety glasses with side shields do not provide adequate protection from splashes.[18] |
| Body Protection | A lab coat, fully buttoned, is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are recommended.[17] | To prevent skin contact and contamination of personal clothing.[19] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[10] If a fume hood is not available or if aerosolization is significant, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used as part of a comprehensive respiratory protection program.[18] | The compound is anticipated to be a respiratory irritant.[1] A fume hood is an essential engineering control to limit exposure.[10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental reproducibility. This protocol is designed as a self-validating system, where each step reinforces a culture of safety.
Workflow for Safe Handling
Caption: A visual workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, don the appropriate PPE as outlined in the table above.
-
Verify Fume Hood Function: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Assemble Materials: Gather all necessary chemicals, solvents, and equipment within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood on a tared weigh paper or in a suitable container. Avoid creating dust.
-
Dissolution: Add the solvent to the compound slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
Reaction Setup: Conduct all manipulations within the fume hood. If the reaction is to be heated or stirred, ensure the equipment is secure.
-
-
Post-Reaction Work-up:
-
Quenching: If the reaction requires quenching, do so slowly and with appropriate cooling. Be mindful of potential gas evolution, especially if acidic or basic conditions are being neutralized.
-
Extraction and Purification: Perform all liquid-liquid extractions and chromatographic purifications within the fume hood.
-
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Chemical waste generators must comply with local, regional, and national regulations.[20][21]
-
Waste Segregation:
-
Solid Waste: Unused compound, contaminated weigh papers, and gloves should be placed in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled container for halogenated or non-halogenated organic waste, depending on the solvents used. Do not mix incompatible waste streams.
-
Sharps: Any needles or sharp objects used in the process should be disposed of in a designated sharps container.
-
-
Decontamination:
-
Glassware: All glassware should be rinsed with an appropriate solvent (e.g., acetone, ethanol) in the fume hood. The rinsate should be collected as hazardous waste. After the initial rinse, glassware can be washed according to standard laboratory procedures.
-
Surfaces: The work area within the fume hood should be wiped down with a suitable solvent and then cleaned with a detergent solution. The wipes should be disposed of as solid chemical waste.
-
-
Personal Decontamination:
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]
-
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring the well-being of all laboratory personnel and the integrity of their scientific endeavors.
References
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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Nitrile Gloves and Their Chemical Resistance. SOSCleanroom.com. [Link]
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OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]
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Recent advances in the application of indoles in multicomponent reactions. National Center for Biotechnology Information (NCBI). [Link]
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OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
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Indole: Properties, Reactions, Production And Uses. Chemcess. [Link]
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tert-Butyl carbamate - SAFETY DATA SHEET. Fisher Scientific. [Link]
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Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH | CDC. [Link]
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Acid-Resistant Neoprene Gloves. Rainbow Technology. [Link]
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Chemical Safety in the Workplace. Restored CDC. [Link]
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CHEMICAL COMPATIBILITY CHART. Kelco. [Link]
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Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]
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BOC Protection and Deprotection. J&K Scientific LLC. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
